Diethylammonium bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
diethylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGHKSFEUVOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
109-89-7 (Parent) | |
| Record name | Diethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
154.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6274-12-0 | |
| Record name | Ethanamine, N-ethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Diethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of diethylammonium (B1227033) bromide ((C₂H₅)₂NH₂Br), a secondary ammonium (B1175870) salt with applications in various chemical syntheses, including as a precursor in the fabrication of perovskite-based optoelectronic devices.[1] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams for clarity.
Physicochemical Properties
A summary of the key physicochemical properties of diethylammonium bromide is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂BrN | [2] |
| Molecular Weight | 154.05 g/mol | [3] |
| Appearance | White powder or crystals | [4] |
| Melting Point | 215-220 °C | [3][4] |
| Solubility | Soluble in water. | |
| CAS Number | 6274-12-0 | [3] |
Synthesis of this compound
This compound can be synthesized through two primary routes: a direct acid-base neutralization reaction and an alkylation reaction.
Method 1: Acid-Base Neutralization of Diethylamine (B46881) with Hydrobromic Acid
This is the most straightforward and common method for preparing this compound. It involves the reaction of diethylamine, a weak base, with hydrobromic acid, a strong acid, in an exothermic neutralization reaction.
Reaction:
(C₂H₅)₂NH + HBr → (C₂H₅)₂NH₂Br
Experimental Protocol:
A detailed experimental protocol for this method, adapted from procedures used in the synthesis of precursors for perovskite solar cells, is as follows:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is placed in an ice bath to manage the exothermic nature of the reaction.
-
Reagents: Diethylamine (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326).
-
Reaction: Hydrobromic acid (48% aqueous solution, 1.0 equivalent) is added dropwise to the stirred diethylamine solution. The temperature should be maintained below 10 °C throughout the addition.
-
Reaction Time: After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature to ensure the reaction goes to completion.
-
Work-up: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Diagram of Synthesis Workflow (Method 1):
Caption: Workflow for the synthesis of this compound via acid-base neutralization.
Method 2: Alkylation of Ethylamine (B1201723) with Ethyl Bromide
This method involves the nucleophilic substitution reaction between ethylamine and ethyl bromide. However, this approach can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, making the purification process more challenging.
Reaction:
C₂H₅NH₂ + C₂H₅Br → (C₂H₅)₂NH₂Br
Further alkylation can occur:
(C₂H₅)₂NH + C₂H₅Br → (C₂H₅)₃NHBr (C₂H₅)₃N + C₂H₅Br → (C₂H₅)₄NBr
Due to the potential for multiple products, Method 1 is generally preferred for the synthesis of pure this compound.
Purification of this compound
Recrystallization is the most effective method for purifying crude this compound. The choice of solvent is crucial for obtaining a high yield of pure crystals.
Experimental Protocol for Recrystallization:
-
Solvent Selection: A suitable solvent system is a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble). For this compound, a common and effective solvent system is a mixture of isopropanol and diethyl ether.
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot isopropanol. The solution should be heated gently until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes and then filtered hot to remove the charcoal and colored impurities.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Diethyl ether is then slowly added until the solution becomes slightly cloudy, indicating the onset of precipitation.
-
Crystal Growth: The flask is then cooled in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold diethyl ether, and then dried in a vacuum oven.
Diagram of Purification Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
Characterization Data
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the diethylammonium cation.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 6H | -CH₃ |
| ~3.0 | Quartet | 4H | -CH₂- |
| ~8.5 | Broad Singlet | 2H | -NH₂⁺- |
Note: The chemical shifts can vary slightly depending on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3000-2800 | C-H stretch (alkyl) |
| ~2800-2400 | N-H stretch (ammonium salt) |
| ~1600-1500 | N-H bend |
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis and purification of this compound.
Table 4: Synthesis and Purification Data
| Parameter | Method 1 (Acid-Base) | Purification (Recrystallization) |
| Typical Yield | > 95% | 80-90% |
| Purity (before purification) | 90-95% | - |
| Purity (after purification) | - | > 99% |
| Melting Point Range (Purified) | - | 215-220 °C |
Conclusion
This technical guide provides detailed and practical information for the synthesis and purification of this compound. The acid-base neutralization of diethylamine with hydrobromic acid is the recommended synthetic route due to its high yield and simplicity. Recrystallization from an isopropanol/diethyl ether solvent system is an effective method for obtaining high-purity material suitable for demanding applications, including in the field of advanced materials research. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Diethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of the crystal structure of diethylammonium (B1227033) bromide ((C₂H₅)₂NH₂Br), a compound of interest in materials science, particularly as a precursor in the synthesis of perovskite-based opto-electronic systems. While diethylammonium bromide is a well-characterized compound, a complete, publicly accessible crystallographic dataset, including a Crystallographic Information File (CIF), could not be located in open-access databases at the time of this writing.
This guide, therefore, outlines the established properties of this compound, provides a detailed, generalized experimental protocol for its synthesis and single-crystal X-ray diffraction (XRD) analysis, and presents visualizations to illustrate the analytical workflow and the anticipated molecular interactions within the crystal lattice.
Compound Data Presentation
The known physicochemical properties of this compound are summarized in Table 1 for easy reference. This data is crucial for handling, storage, and characterization of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₁₂BrN |
| Molecular Weight | 154.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 215-220 °C |
| Solubility | Soluble in water |
| CAS Number | 6274-12-0 |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent analysis of its crystal structure via single-crystal X-ray diffraction.
Synthesis and Crystallization of this compound
Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction analysis.
Materials:
-
Diethylamine (B46881) ((C₂H₅)₂NH)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Crystallization dish
-
Schlenk line or vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a solution of diethylamine in ethanol is prepared in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled in an ice bath.
-
Acid Addition: Hydrobromic acid is added dropwise to the stirred diethylamine solution via a dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C. The addition is continued until the solution is slightly acidic, which can be checked with pH paper.
-
Isolation of Crude Product: The resulting solution is concentrated under reduced pressure using a rotary evaporator to remove the ethanol and excess water. This typically yields a white solid, the crude this compound.
-
Recrystallization for Purification and Crystal Growth: The crude product is dissolved in a minimal amount of hot ethanol. The solution is then allowed to cool slowly to room temperature. For growing single crystals, slow evaporation of the solvent from the saturated solution in a loosely covered crystallization dish is recommended. Alternatively, vapor diffusion, where a less soluble solvent (e.g., diethyl ether) is slowly introduced into the ethanolic solution, can be employed to promote the growth of high-quality single crystals.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully isolated from the mother liquor, washed with a small amount of cold diethyl ether, and dried under a gentle stream of inert gas or in a desiccator.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Objective: To determine the three-dimensional atomic arrangement within the this compound crystal.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Goniometer head
-
Cryostat (for low-temperature data collection, optional but recommended)
Procedure:
-
Crystal Mounting: A suitable single crystal of this compound is selected under a microscope, ensuring it has well-defined faces and no visible defects. The crystal is mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.
-
Data Collection: The mounted crystal is placed on the diffractometer. A preliminary screening is performed to determine the crystal quality and to obtain initial unit cell parameters. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model will show the positions of the heavier atoms (in this case, the bromide ion).
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, displacement parameters (describing thermal motion), and other relevant parameters are adjusted to improve the agreement between the calculated structure factors (|Fₑ|) and the observed structure factors (|Fₒ|). The positions of the hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
Validation and Analysis: The final refined crystal structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit). The geometric parameters of the molecule, such as bond lengths, bond angles, and torsion angles, are calculated. Intermolecular interactions, such as hydrogen bonds, are identified and analyzed.
-
Data Deposition: The final atomic coordinates and related experimental details are typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), to generate a CIF file for public access.
Visualizations
The following diagrams illustrate the workflow of crystal structure analysis and a hypothetical representation of the this compound crystal structure.
Caption: Workflow for Crystal Structure Analysis.
Caption: Hypothetical Crystal Packing of this compound.
Solubility of Diethylammonium Bromide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylammonium (B1227033) bromide (DEAB), a quaternary ammonium (B1175870) salt, finds application in various chemical syntheses and is of interest in pharmaceutical and materials science research. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of diethylammonium bromide, including qualitative descriptions, comparative quantitative data of a related compound, and detailed experimental protocols for solubility determination.
Core Concepts of Solubility
The solubility of an ionic compound like this compound in organic solvents is governed by the principle of "like dissolves like." As a salt, DEAB is composed of a diethylammonium cation ([ (CH₃CH₂)₂NH₂]⁺) and a bromide anion (Br⁻). Its solubility is therefore highest in polar solvents that can effectively solvate these ions. The polarity of the solvent, its ability to form hydrogen bonds, and the lattice energy of the salt are all critical factors influencing the dissolution process.
Generally, polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) are expected to be better solvents for DEAB than nonpolar solvents (e.g., hydrocarbons).[1] The solubility is also temperature-dependent, typically increasing with a rise in temperature.[1]
Qualitative Solubility of this compound
Literature suggests that this compound is soluble in polar organic solvents.[1] Conversely, its solubility is expected to be low in non-polar organic solvents.[1] For instance, a structurally similar compound, triethylammonium (B8662869) bromide, is reported to be insoluble in tetrahydrofuran (B95107) (THF), a moderately polar aprotic solvent.[2] This suggests that DEAB may also exhibit limited solubility in THF.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound in a range of organic solvents is scarce. However, for comparative purposes, the following table summarizes the solubility of a structurally related and simpler quaternary ammonium salt, tetramethylammonium (B1211777) bromide. This data can provide an estimate of the magnitude of solubility to be expected for similar salts in various organic solvents.
Table 1: Quantitative Solubility of Tetramethylammonium Bromide in Various Organic Solvents at 25°C [3]
| Solvent | Chemical Formula | Solubility (g / 100 g of solvent) |
| Methanol | CH₃OH | 4.32 |
| 1-Butanol | CH₃(CH₂)₃OH | 0.062 |
| Acetonitrile | CH₃CN | 0.22 |
| Chloroform | CHCl₃ | 0.0057 |
| Diethyl Ether | (C₂H₅)₂O | Insoluble |
| Ethanol | C₂H₅OH | Sparingly soluble |
Note: This data is for tetramethylammonium bromide and should be used as a qualitative guide for the expected solubility of this compound.
Experimental Protocols for Solubility Determination
A reliable method for determining the solubility of this compound in an organic solvent is the isothermal equilibrium method, followed by quantitative analysis of the saturated solution.
General Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Detailed Methodology
1. Materials and Equipment:
-
This compound (analytical grade, dried in a vacuum oven)
-
Organic solvent of interest (HPLC grade or anhydrous)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Burette
-
Titration apparatus
2. Procedure:
-
Sample Preparation: Add an excess amount of dried this compound to a series of glass vials. The presence of undissolved solid at equilibrium is essential to ensure the solution is saturated.
-
Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for several hours (e.g., 4-6 hours) to allow the excess solid to settle completely.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To avoid drawing up any solid particles, it is crucial to use a syringe filter attached to the needle.
-
Sample Analysis: Determine the concentration of this compound in the withdrawn sample using a suitable analytical method. A common and accessible method is titration of the bromide ion.
Analytical Method: Argentometric Titration (Mohr's Method)
This method is suitable for determining the bromide ion concentration in the saturated solution.
Principle:
The bromide ions in the sample are titrated with a standardized silver nitrate (B79036) (AgNO₃) solution. The reaction forms a precipitate of silver bromide (AgBr). A potassium chromate (B82759) (K₂CrO₄) indicator is used, which reacts with excess silver ions after all the bromide has precipitated to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), indicating the endpoint of the titration.
Reagents:
-
Standardized silver nitrate solution (e.g., 0.1 M)
-
Potassium chromate indicator solution (5% w/v in water)
-
Sodium bicarbonate (for pH adjustment, if necessary)
Titration Workflow:
Caption: Workflow for argentometric titration of bromide.
Procedure:
-
Accurately pipette a known volume of the saturated supernatant into a conical flask.
-
If the organic solvent is not miscible with water, it may need to be removed by evaporation before titration. If it is water-miscible, dilute the sample with a sufficient amount of distilled water.
-
Adjust the pH of the solution to between 7 and 10, if necessary, using sodium bicarbonate.
-
Add a few drops of the potassium chromate indicator solution. The solution should be yellow.
-
Titrate the sample with the standardized silver nitrate solution, swirling the flask continuously.
-
The endpoint is reached when the first permanent reddish-brown precipitate of silver chromate appears.
-
Record the volume of silver nitrate solution used.
-
Perform a blank titration using the same volume of the organic solvent (if applicable) and distilled water to account for any impurities.
Calculation:
The concentration of this compound in the original organic solvent can be calculated using the following formula:
Solubility (g / 100 g solvent) = [(V_sample - V_blank) * M_AgNO3 * MW_DEAB] / (V_supernatant * ρ_solvent) * 100
Where:
-
V_sample = Volume of AgNO₃ used for the sample (L)
-
V_blank = Volume of AgNO₃ used for the blank (L)
-
M_AgNO3 = Molarity of the AgNO₃ solution (mol/L)
-
MW_DEAB = Molecular weight of this compound (154.05 g/mol )
-
V_supernatant = Volume of the supernatant taken for analysis (L)
-
ρ_solvent = Density of the organic solvent (g/L)
Conclusion
References
Diethylammonium Bromide: A Comprehensive Technical Guide to Thermal Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylammonium (B1227033) bromide (DEAB), a simple dialkylammonium halide, finds applications in various chemical syntheses and is a subject of interest in the study of ionic liquids and organic salts. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in thermally sensitive processes. This technical guide provides an in-depth analysis of the thermal behavior of diethylammonium bromide, drawing upon analogous data from structurally similar compounds to elucidate its expected properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂BrN | |
| Molecular Weight | 154.05 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 218-220 °C | [1] |
| Solubility | Soluble in water |
Thermal Stability and Decomposition Analysis
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in the public domain, valuable insights can be gained from the thermal analysis of homologous secondary dialkylammonium chlorides. Research on di-n-propylammonium, di-iso-propylammonium, di-n-butylammonium, and di-iso-butylammonium chlorides reveals a consistent pattern of thermal decomposition that can be extrapolated to this compound.[2]
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis of analogous secondary dialkylammonium chlorides shows a single, well-defined mass loss step corresponding to the complete decomposition of the salt.[2] This suggests that this compound is also expected to decompose in a single stage. The thermal stability of these salts is influenced by the nature of the alkyl group.[2]
Table 2: Analogous TGA Data for Secondary Dialkylammonium Chlorides
| Compound | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) (DTG) | Mass Loss (%) |
| Di-iso-butylammonium chloride | ~200 | 259.2 | ~100 |
| Di-iso-propylammonium chloride | ~220 | 266.9 | ~100 |
| Di-n-propylammonium chloride | ~240 | 281.6 | ~100 |
| Di-n-butylammonium chloride | ~260 | Not Reported | ~100 |
Data adapted from de Souza et al., J Therm Anal Calorim, 2007.[2]
Based on this analogous data, the thermal decomposition of this compound is anticipated to occur in a single step, likely commencing at temperatures above 200 °C.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry of similar dialkylammonium chlorides reveals endothermic events associated with melting, followed by decomposition. For instance, di-n-propylammonium chloride shows a melting endotherm at 217 °C, immediately preceding its decomposition.[2] Given that the melting point of this compound is reported to be in the range of 218-220 °C, it is expected that its decomposition will initiate in the molten state.
Decomposition Pathway
For secondary ammonium (B1175870) halides, the primary thermal decomposition mechanism is believed to be a thermal dehydrohalogenation reaction. This process involves the transfer of the acidic proton from the ammonium nitrogen to the halide anion, leading to the formation of the free secondary amine (diethylamine) and the corresponding hydrogen halide (hydrogen bromide) in the gas phase.
References
Spectroscopic Characterization of Diethylammonium Bromide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylammonium (B1227033) bromide (DEAB) is a quaternary ammonium (B1175870) salt with diverse applications in chemical synthesis and materials science. As a precursor in the formation of perovskites for optoelectronic applications and as a catalyst in various organic reactions, a thorough understanding of its structural and physicochemical properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for the structural elucidation and quality control of DEAB. This guide provides a comprehensive overview of the spectroscopic characterization of diethylammonium bromide, including detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the ethyl groups and the ammonium proton.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the different types of protons in a molecule and their neighboring protons. In the case of this compound, one would expect to observe signals for the methyl (CH₃), methylene (B1212753) (CH₂), and ammonium (NH₂⁺) protons.
Table 1: Illustrative ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl (CH₃) | ~ 1.3 | Triplet (t) | ~ 7.2 |
| Methylene (CH₂) | ~ 3.1 | Quartet (q) | ~ 7.2 |
| Ammonium (NH₂⁺) | ~ 8.5 | Broad Singlet (br s) | - |
Note: The chemical shifts are illustrative and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. For the symmetric diethylammonium cation, two distinct carbon signals are expected.
Table 2: Illustrative ¹³C NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~ 11 |
| Methylene (CH₂) | ~ 42 |
Note: The chemical shifts are illustrative and can vary depending on the solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will show characteristic vibrational modes for the N-H, C-H, and C-N bonds.
Table 3: Illustrative FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3100-3000 | N-H stretch | Characteristic of the ammonium group. |
| 2980-2850 | C-H stretch | Aliphatic C-H stretching of the ethyl groups. |
| 1600-1500 | N-H bend | Bending vibration of the ammonium group. |
| 1470-1450 | C-H bend | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| 1100-1000 | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |
Experimental Protocols
NMR Spectroscopy Protocol (for a solid sample)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
FTIR Spectroscopy Protocol (ATR method for a solid sample)
-
Background Spectrum:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the significant absorption peaks.
-
Workflow and Data Analysis Visualization
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and purification workflow for this compound.
Caption: Workflow for the spectroscopic characterization of an organic salt.
Conclusion
The spectroscopic characterization of this compound by NMR and FTIR is a routine yet critical process for ensuring its identity, purity, and structural integrity. This guide provides the foundational knowledge and practical protocols for researchers and professionals working with this compound. Accurate interpretation of the spectral data, as outlined, is essential for its effective application in research and development.
An In-depth Technical Guide to Diethylammonium Bromide
This guide provides a comprehensive overview of the physicochemical properties of diethylammonium (B1227033) bromide, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Data
The fundamental molecular properties of diethylammonium bromide are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Citations |
| Molecular Formula | C4H12BrN | [1][2][3][4] |
| Molecular Weight | 154.05 g/mol | [1][2][4][5] |
| IUPAC Name | diethylazanium;bromide | [1] |
| CAS Number | 6274-12-0 | [4] |
Experimental Protocols
Synthesis of this compound
A standard laboratory synthesis of this compound involves the acid-base reaction between diethylamine (B46881) and hydrobromic acid.
Materials:
-
Diethylamine (C4H11N)
-
Hydrobromic acid (HBr, typically 48% aqueous solution)
-
Anhydrous diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: A solution of diethylamine in anhydrous diethyl ether is prepared in a round-bottom flask and cooled in an ice bath with continuous stirring.
-
Acid Addition: Hydrobromic acid is added dropwise to the cooled diethylamine solution via a dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.
-
Precipitation: As the hydrobromic acid is added, a white precipitate of this compound will form.
-
Reaction Completion: The addition is continued until the reaction mixture is neutral or slightly acidic, which can be checked with pH paper.
-
Isolation of Product: The precipitate is collected by vacuum filtration using a Büchner funnel.
-
Purification: The collected solid is washed with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: The purified this compound is dried under vacuum to yield a white crystalline solid.
Logical Workflow for Synthesis
The synthesis of this compound follows a straightforward logical progression from reactants to the final purified product. This workflow ensures the efficient and safe production of the target compound.
Caption: Workflow for the synthesis of this compound.
References
The Role of Diethylammonium Bromide in High-Performance Perovskite Solar Cell Fabrication: A Technical Guide
For Researchers, Scientists, and Professionals in Drug Development
Abstract
The burgeoning field of perovskite photovoltaics is continuously seeking methods to enhance device efficiency and stability. A significant challenge in perovskite solar cell fabrication is the control of crystal growth and the passivation of defects within the perovskite film. Diethylammonium (B1227033) bromide (DEABr) has emerged as a critical additive and surface treatment agent that addresses these issues. This technical guide provides an in-depth analysis of the multifaceted role of DEABr in the formation of high-quality perovskite films. It details the underlying mechanisms, including the promotion of grain growth, the formation of a beneficial 2D/3D heterostructure, and the passivation of performance-limiting defects. This guide synthesizes quantitative data on the resulting improvements in photovoltaic parameters and provides detailed experimental protocols for the fabrication and characterization of DEABr-treated perovskite solar cells.
Introduction
Organometal halide perovskites have garnered immense attention as a promising material for next-generation solar cells due to their exceptional optoelectronic properties, including high absorption coefficients, long charge carrier diffusion lengths, and tunable bandgaps.[1] Despite achieving power conversion efficiencies (PCEs) comparable to conventional silicon-based solar cells, the long-term stability and reproducibility of perovskite solar cells remain significant hurdles for commercialization.[2] The polycrystalline nature of solution-processed perovskite films often leads to a high density of defects, such as grain boundaries and surface vacancies, which act as non-radiative recombination centers, limiting both efficiency and stability.[3]
To mitigate these issues, various strategies have been developed, including compositional engineering, solvent engineering, and the use of additives. Among these, the incorporation of specific organic ammonium (B1175870) halides has proven to be a particularly effective approach. Diethylammonium bromide ((CH₃CH₂)₂NH₂Br, DEABr) has been identified as a highly effective agent for improving the quality of perovskite films.[3][4] Its application, either as an additive to the precursor solution or as a post-treatment on the perovskite surface, leads to significant enhancements in film morphology, crystallinity, and defect density.[5][6] This, in turn, translates to marked improvements in the overall performance and stability of the resulting perovskite solar cells.
This guide will elucidate the fundamental mechanisms through which DEABr influences perovskite formation and function, provide a quantitative summary of its impact on device performance, and offer detailed experimental procedures for its implementation in a research setting.
The Multifaceted Role of this compound in Perovskite Formation
The introduction of DEABr into the perovskite fabrication process initiates a cascade of beneficial effects that collectively enhance the quality of the active layer. These can be broadly categorized into three key areas: improved crystal growth and film morphology, formation of a 2D/3D hybrid heterostructure, and passivation of defects.
Enhanced Crystal Growth and Film Morphology
The morphology of the perovskite film is a critical determinant of device performance. Large, uniform grains with a low density of grain boundaries are desirable to minimize charge carrier recombination. DEABr plays a crucial role in achieving such a morphology.
In-situ microscopy studies have revealed that the alkyl chains of the diethylammonium cation (DEA⁺) can restrain the initial rapid growth of perovskite grains during the spin-coating process.[3][6] This is followed by a DEABr-induced grain merging process during the subsequent annealing step, which results in the formation of significantly larger crystalline grains, often on the micrometer scale.[3] This secondary growth of smaller crystals into larger ones leads to a more uniform and compact film with fewer pinholes.[5] The enhanced crystallinity of DEABr-treated films is readily observable through techniques like X-ray diffraction (XRD), where sharper and more intense diffraction peaks are typically seen.
Formation of a 2D/3D Hybrid Heterostructure
A key mechanism behind the success of DEABr treatment is the in-situ formation of a two-dimensional (2D) perovskite capping layer on top of the three-dimensional (3D) bulk perovskite film.[4][5] The larger diethylammonium cations are generally too bulky to be incorporated into the 3D perovskite lattice. Instead, they react with excess lead iodide (PbI₂) on the surface of the 3D perovskite to form a layered 2D perovskite phase, with a general formula of (DEA)₂PbI₄₋ₓBrₓ.[5]
This 2D capping layer provides several advantages:
-
Defect Passivation: The 2D layer effectively passivates surface defects on the 3D perovskite, reducing non-radiative recombination at the interface between the perovskite and the hole transport layer.[4]
-
Moisture Resistance: The hydrophobic nature of the long alkyl chains in the DEA⁺ cations imparts a greater resistance to moisture, thereby enhancing the long-term stability of the device under ambient conditions.[5]
-
Improved Charge Extraction: The 2D layer can act as an interface modification layer that promotes the dissociation of photogenerated carriers and facilitates hole extraction.[5]
Defect Passivation
DEABr contributes to a reduction in the overall defect density within the perovskite film. The bromide ions from DEABr can substitute iodide ions in the perovskite lattice, which has been shown to suppress the formation of halide vacancies and reduce ion migration, a key degradation pathway in perovskite solar cells.[2] Furthermore, the interaction between the DEA⁺ cations and the lead and halide ions at the surface and grain boundaries can passivate under-coordinated ions, which are common defect sites.[5] Techniques such as photoluminescence (PL) and time-resolved photoluminescence (TRPL) are instrumental in demonstrating the reduced defect density, with DEABr-treated films typically exhibiting stronger PL intensity and longer charge carrier lifetimes.[7]
Quantitative Impact on Photovoltaic Performance
The morphological and compositional changes induced by DEABr translate directly into significant improvements in the key performance metrics of perovskite solar cells.
Numerous studies have demonstrated a substantial increase in the power conversion efficiency (PCE) of devices treated with DEABr. For instance, a notable study reported an enhancement of PCE from 14.37% for a control device to 18.30% for a device with DEABr post-treatment.[5] Another study achieved a PCE of 19.10% with a remarkable open-circuit voltage (Voc) of 1.06 V.[7] The fill factor (FF) is also consistently improved, with values approaching 80% being reported.[3][6]
The table below summarizes the typical improvements in photovoltaic parameters observed in perovskite solar cells with and without DEABr treatment, based on data from published literature.
| Parameter | Control Device (without DEABr) | DEABr-Treated Device | Reference |
| PCE (%) | 14.37 | 18.30 | [5] |
| Voc (V) | ~1.00 | 1.06 | [7] |
| Jsc (mA/cm²) | ~21 | ~22 | [8] |
| FF (%) | ~70 | ~79.8 | [3][6] |
Beyond the initial efficiency, DEABr treatment also confers enhanced stability. The 2D capping layer acts as a barrier against moisture, and the improved crystallinity and reduced defect density slow down degradation pathways. As a result, DEABr-treated devices typically retain a higher percentage of their initial efficiency over extended periods of operation and storage under ambient conditions.
Experimental Protocols
This section provides a detailed methodology for the fabrication and characterization of DEABr-treated perovskite solar cells, based on established procedures in the literature.
Materials and Reagents
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass.
-
Perovskite Precursors: Lead iodide (PbI₂), Methylammonium iodide (MAI).
-
DEABr Solution: this compound (DEABr), Isopropanol (B130326) (IPA).
-
Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO).
-
Electron Transport Layer (ETL): Titanium dioxide (TiO₂) paste.
-
Hole Transport Layer (HTL): Spiro-OMeTAD, 4-tert-butylpyridine (B128874) (tBP), Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).
-
Metal Contact: Gold (Au) or Silver (Ag).
Detailed Fabrication Procedure
-
Substrate Preparation: FTO glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. The cleaned substrates are then dried with a nitrogen stream. A compact TiO₂ layer is deposited by spin-coating a precursor solution, followed by sintering at high temperature (e.g., 500°C).
-
Perovskite Film Deposition: A perovskite precursor solution (e.g., 1.4 M MAPbI₃ in a mixed solvent of DMF and DMSO) is spin-coated onto the TiO₂ layer. A typical two-step spin-coating program might be 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds. During the second step, an anti-solvent such as chlorobenzene (B131634) is often dripped onto the spinning substrate to induce rapid crystallization. The film is then annealed at a moderate temperature (e.g., 100°C) for 10-15 minutes.
-
DEABr Post-Treatment: A solution of DEABr in IPA (e.g., 2.5 mg/mL) is prepared. This solution is then spin-coated onto the cooled perovskite film at a speed of, for example, 4000 rpm for 30 seconds.
-
Final Annealing: The DEABr-treated film is annealed again under the same conditions as the initial annealing (e.g., 100°C for 10-15 minutes) to promote the formation of the 2D capping layer and the secondary growth of the 3D grains.
-
Device Completion: The HTL is deposited by spin-coating a solution of Spiro-OMeTAD with additives (tBP and Li-TFSI) in chlorobenzene. Finally, a top metal contact (e.g., 80 nm of gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization Techniques
-
X-ray Diffraction (XRD): To analyze the crystal structure and orientation of the perovskite films. Scans are typically performed over a 2θ range of 10-60°.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the perovskite films and the complete device, allowing for the assessment of grain size, uniformity, and layer thicknesses.
-
UV-Vis Spectroscopy: To determine the light absorption properties and the bandgap of the perovskite films.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To evaluate the electronic quality of the perovskite films. A higher PL intensity and a longer TRPL lifetime indicate a lower density of non-radiative recombination centers.
-
Current Density-Voltage (J-V) Measurements: To determine the photovoltaic performance of the solar cells under simulated AM 1.5G solar illumination. This provides the key parameters: PCE, Voc, Jsc, and FF.
Conclusion
This compound has proven to be a highly effective and versatile agent for enhancing the quality of perovskite films and the performance of perovskite solar cells. Its ability to promote the growth of large, uniform crystalline grains, facilitate the in-situ formation of a protective 2D capping layer, and passivate defects at surfaces and grain boundaries collectively contributes to significant improvements in power conversion efficiency and long-term stability. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for researchers and scientists to implement DEABr in their own fabrication processes and to further explore its potential in advancing perovskite photovoltaic technology. Future research may focus on optimizing the composition of the 2D layer and exploring similar large organic cations to further push the boundaries of perovskite solar cell performance.
References
- 1. 2D/3D Halide Perovskites for Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Graded 2D/3D Perovskite Hetero-Structured Films with Suppressed Interfacial Recombination for Efficient and Stable Solar Cells via DABr Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Grain Growth of MAPbI3 via this compound Induced Grain Mergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. epfl.ch [epfl.ch]
Diethylammonium Bromide: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylammonium (B1227033) bromide (DEABr), a quaternary ammonium (B1175870) salt, has emerged as a significant precursor and reagent in a variety of organic synthesis applications. While historically recognized as a key intermediate in the synthesis of ethylamines, its utility has expanded into materials science, particularly in the fabrication of perovskite-based optoelectronics, and as a catalyst in the formation of complex heterocyclic structures. This technical guide provides a comprehensive overview of the role of diethylammonium bromide in organic synthesis, detailing its application as a precursor for amine synthesis, its function in directing crystal growth in perovskite materials, and its catalytic activity. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, materials science, and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂BrN | ChemBK[1] |
| Molecular Weight | 154.05 g/mol | ChemBK[1] |
| Appearance | White to off-white crystalline powder | ChemBK[1] |
| Melting Point | 215-218 °C | Sigma-Aldrich |
| Solubility | Soluble in water | PubChem[2] |
| CAS Number | 6274-12-0 | ChemBK[1] |
Applications in Organic Synthesis
Precursor in the Synthesis of Di- and Triethylamine (B128534)
One of the classical applications of this compound is as a key intermediate in the synthesis of diethylamine (B46881) and triethylamine from ethyl bromide and ammonia (B1221849). This reaction proceeds through a series of nucleophilic substitution reactions.[3][4][5]
Reaction Pathway:
The overall synthesis is a multi-step process where ethyl bromide is sequentially alkylated by ammonia.
Experimental Protocol: Synthesis of Diethylamine and Triethylamine
This protocol is a generalized procedure based on historical methods for the alkylation of amines.[3][6][7]
-
Reaction Setup: In a sealed, thick-walled glass tube or a stainless-steel autoclave, place a concentrated ethanolic solution of ammonia.
-
Addition of Alkylating Agent: Add ethyl bromide to the ammonia solution. The molar ratio of ammonia to ethyl bromide is typically kept high to favor the formation of the primary amine, though a mixture of products is expected.
-
Reaction Conditions: Seal the vessel and heat it in a steam oven for several hours. The elevated temperature and pressure drive the nucleophilic substitution reactions.
-
Workup and Separation: After cooling, carefully open the reaction vessel. The resulting mixture contains ethylamine, diethylamine, triethylamine, and tetraethylammonium bromide, along with their corresponding bromide salts.
-
Distill off the ethanol.
-
Treat the residue with a strong base (e.g., concentrated NaOH solution) to liberate the free amines from their ammonium salts.
-
The mixture of amines can then be separated by fractional distillation based on their different boiling points.
-
Quantitative Data for Amine Synthesis
| Product | Typical Yield | Boiling Point (°C) |
| Ethylamine | Variable (dependent on NH₃ excess) | 16.6 |
| Diethylamine | Variable | 55.5 |
| Triethylamine | Variable | 89-90 |
Yields are highly dependent on reaction conditions, particularly the initial molar ratio of reactants.
Role in Hofmann Elimination
While not a direct precursor in the final product, the formation of a quaternary ammonium salt, analogous to this compound, is a critical step in the Hofmann elimination reaction. This reaction is a powerful method for the synthesis of alkenes from amines.[8][9][10] The process involves exhaustive methylation of an amine to form a quaternary ammonium iodide, which is then converted to the hydroxide (B78521) and subsequently eliminated upon heating.
Reaction Mechanism: Hofmann Elimination
Experimental Protocol: Hofmann Elimination of a Quaternary Ammonium Salt
This is a general procedure for the final elimination step.
-
Preparation of the Hydroxide: Treat an aqueous solution of the quaternary ammonium iodide with silver oxide (Ag₂O). The silver iodide will precipitate, and the corresponding quaternary ammonium hydroxide will be formed in solution.
-
Filtration: Filter the mixture to remove the precipitated silver iodide.
-
Elimination: Heat the resulting aqueous solution of the quaternary ammonium hydroxide. The elimination reaction typically occurs at temperatures between 100 and 200 °C.[11]
-
Product Isolation: The alkene product, often being volatile, can be collected by distillation.
Quantitative Data for a Representative Hofmann Elimination
| Starting Material | Product | Yield | Reaction Conditions |
| N,N,N-Trimethyl-2-pentylammonium hydroxide | 1-Pentene (major) | Good to high | Heat (100-200 °C) |
The Hofmann rule predicts the formation of the least substituted alkene as the major product.
Application in Perovskite Synthesis
In the field of materials science, this compound has found a crucial application as an additive in the synthesis of high-quality perovskite films for solar cells and other optoelectronic devices. Its presence during the crystallization process can significantly influence the morphology and properties of the resulting perovskite layer.[12][13]
Workflow: this compound Induced Grain Growth in Perovskite Films
Experimental Protocol: Post-Treatment of Perovskite Films with this compound
This protocol is based on procedures for improving perovskite film quality.[13]
-
Perovskite Film Deposition: Deposit a thin film of the primary perovskite material (e.g., methylammonium (B1206745) lead iodide, MAPbI₃) onto a suitable substrate using a standard technique such as spin-coating.
-
Post-Treatment Solution: Prepare a solution of this compound in a suitable solvent (e.g., isopropanol).
-
Treatment: Spin-coat the this compound solution onto the as-deposited perovskite film.
-
Annealing: Heat the treated film at a specific temperature (e.g., 100 °C) for a defined period. During this step, the this compound induces the secondary growth of small perovskite crystals into larger grains.
-
Characterization: The resulting large-grain perovskite film can be characterized by techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm the increased crystallinity and grain size.
Quantitative Data for Perovskite Film Treatment
| Perovskite | Additive | Annealing Temperature (°C) | Result |
| MAPbI₃ | This compound | ~100 | Increased grain size, improved film quality |
Catalysis in Heterocycle Synthesis
Recent research has demonstrated the catalytic potential of diethylammonium salts in the synthesis of heterocyclic compounds. For instance, diethylammonium iodide has been effectively used as a metal-free catalyst for the synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide.[12][14][15] This reaction proceeds under mild conditions and offers a green chemistry approach to the synthesis of these valuable scaffolds.
Experimental Protocol: Synthesis of 5-Aryl-2-Oxazolidinones
This is a generalized procedure based on the catalytic application of diethylammonium iodide.[14]
-
Reaction Setup: In a reaction vessel, combine the 2-aryl-aziridine and a catalytic amount of diethylammonium iodide.
-
CO₂ Atmosphere: Carry out the reaction under an atmosphere of carbon dioxide (atmospheric pressure is often sufficient).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically performed without a solvent.
-
Monitoring and Workup: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR). Upon completion, the product can be purified by standard methods such as column chromatography.
Quantitative Data for Oxazolidinone Synthesis
| Substrate | Catalyst | Conditions | Yield |
| 2-Aryl-aziridine | Diethylammonium Iodide | Room Temperature, 1 atm CO₂, solvent-free | Good to high |
Conclusion
This compound is a versatile and valuable compound in organic synthesis. Its role as a precursor in the formation of higher-order amines, its application in directing the morphology of advanced materials like perovskites, and its emerging use as a catalyst in the synthesis of heterocycles highlight its broad utility. The experimental protocols and data presented in this guide offer a practical resource for chemists and materials scientists seeking to leverage the properties of this compound in their research and development endeavors. The continued exploration of its reactivity is likely to uncover further applications in modern organic synthesis.
References
- 1. LXXXII.—The preparation of ethylamine and of diethylamine - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Ethylamine and Triethylamine Synthesis , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - Diethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Triethylamine synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. scribd.com [scribd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. datapdf.com [datapdf.com]
- 11. US4297512A - Process for the preparation of triethylamine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Diethylammonium iodide as catalyst for the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Hygroscopic Nature of Diethylammonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylammonium (B1227033) bromide ((C₂H₅)₂NH₂Br) is a quaternary ammonium (B1175870) salt that sees application in various chemical syntheses. As a solid-state compound, its interaction with atmospheric moisture—its hygroscopicity—is a critical parameter influencing its stability, storage, and handling. This is of particular importance in the pharmaceutical industry, where moisture uptake can impact powder flow, dissolution rates, and even the chemical stability of active pharmaceutical ingredients (APIs) and excipients. This technical guide provides an in-depth overview of the hygroscopic nature of diethylammonium bromide, including its physical and chemical properties, and details the standard methodologies for its characterization.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for interpreting its hygroscopic behavior. Key physicochemical data are summarized in the table below. The compound typically presents as a white to off-white powder or crystalline solid and is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂BrN | [3][4][5] |
| Molecular Weight | 154.05 g/mol | [3][4][5] |
| Appearance | White to almost white powder or crystals | [2][4][6] |
| Melting Point | 215-220 °C | [1][4][6] |
| Solubility | Soluble in water | [2] |
| Hygroscopicity | Sensitive, Hygroscopic | [1][2] |
Quantitative Analysis of Hygroscopicity
To illustrate, the following table presents a hypothetical but representative DVS data set for a hygroscopic organic salt similar to this compound. This data demonstrates the expected trend of increasing water uptake with rising relative humidity.
Table 2.1: Illustrative Dynamic Vapor Sorption (DVS) Data for a Hygroscopic Salt at 25°C
| Relative Humidity (%) | Sorption (% Weight Change) | Desorption (% Weight Change) |
| 0 | 0.00 | 0.25 |
| 10 | 0.15 | 0.35 |
| 20 | 0.28 | 0.48 |
| 30 | 0.45 | 0.65 |
| 40 | 0.70 | 0.90 |
| 50 | 1.10 | 1.30 |
| 60 | 1.80 | 2.00 |
| 70 | 3.50 | 3.70 |
| 80 | 6.20 | 6.40 |
| 90 | 10.50 | 10.50 |
Note: This data is for illustrative purposes and does not represent experimentally determined values for this compound.
The hygroscopicity of a substance can be classified based on its water uptake at a specific relative humidity and temperature. The European Pharmacopoeia provides a standardized classification system, which is a valuable tool in the pharmaceutical industry for risk assessment and handling protocols.
Table 2.2: European Pharmacopoeia Classification of Hygroscopicity (Ph. Eur.)
| Classification | Water Uptake (at 25°C and 80% RH) |
| Non-hygroscopic | < 0.12% |
| Slightly hygroscopic | ≥ 0.12% and < 0.2% |
| Hygroscopic | ≥ 0.2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Experimental Protocols for Determining Hygroscopicity
The characterization of a material's hygroscopicity is crucial for its development and use. The following are detailed protocols for three standard methods used to quantify moisture interaction with a solid sample like this compound.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying solvent vapor concentration, most commonly water vapor. This method is highly sensitive and provides a detailed sorption and desorption isotherm.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's sample pan.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass serves as the reference dry weight.
-
Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached, defined by a sufficiently small mass change over time ( dm/dt ).[7]
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.
-
Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. This data is then plotted to generate the sorption and desorption isotherms.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[8] It can be used to measure the moisture content of this compound after exposure to a specific humidity environment. The method is based on a stoichiometric reaction between iodine and water.[9]
Methodology:
-
Sample Exposure: A known mass of this compound is placed in a controlled humidity chamber (e.g., a desiccator with a saturated salt solution) for a defined period to allow for moisture equilibration.
-
Titrator Preparation: The Karl Fischer titrator, either volumetric or coulometric, is prepared with the appropriate KF reagent and solvent. The titration vessel is pre-titrated to remove any residual moisture.
-
Sample Introduction: The equilibrated sample is quickly and accurately weighed and introduced into the titration vessel. For solid samples, dissolution in a suitable anhydrous solvent may be necessary before titration.
-
Titration: The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.
-
Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed (volumetric) or the total charge passed (coulometric). The water content is then expressed as a percentage of the initial sample mass.
Gravimetric Analysis
Gravimetric analysis is a more traditional method for assessing hygroscopicity and involves measuring the mass change of a sample after exposure to a controlled humidity environment.[10][11]
Methodology:
-
Initial Weighing: An accurately weighed sample of dried this compound is placed in a weighing bottle.
-
Exposure: The open weighing bottle containing the sample is placed in a desiccator with a specific saturated salt solution to maintain a constant relative humidity. The desiccator is kept at a constant temperature.
-
Equilibration and Weighing: The sample is periodically removed from the desiccator and weighed until a constant mass is achieved, indicating that the sample has reached equilibrium with the surrounding atmosphere.
-
Calculation: The percentage of water absorbed is calculated based on the increase in mass from the initial dry weight.
-
Varying Humidity: The experiment can be repeated using different saturated salt solutions to determine water uptake at various relative humidities.
Conclusion
This compound is a hygroscopic compound, a characteristic that necessitates careful consideration in its handling, storage, and application, particularly within the pharmaceutical industry. While quantitative data on its water sorption behavior is not widely published, the experimental protocols detailed in this guide—Dynamic Vapor Sorption, Karl Fischer Titration, and Gravimetric Analysis—provide robust frameworks for its characterization. The application of these methods will enable researchers and drug development professionals to accurately quantify the hygroscopic nature of this compound, ensuring its proper use and contributing to the development of stable and effective products.
References
- 1. Moisture Content Analysis in Powder Samples - PowderTechnology info [powdertechnology.info]
- 2. Moisture sorption kinetics for water-soluble substances. II: Experimental verification of heat transport control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00069A [pubs.rsc.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. epa.gov [epa.gov]
- 9. Blog :: Dryfix Preservation Ltd. Yorkshire » Blog Archive » EXPLAINED: Moisture Content Analysis using the Gravimetric Process [dryfix.net]
- 10. public.jenck.com [public.jenck.com]
- 11. quveon.com [quveon.com]
An In-depth Technical Guide to the Safety and Handling of Diethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for Diethylammonium (B1227033) bromide (DEAB). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or industrial setting. This document outlines the physicochemical properties, toxicological data, recommended handling and storage procedures, and emergency response protocols. Detailed experimental methodologies for key toxicological assessments are provided, alongside visualizations of logical workflows and potential toxicological signaling pathways to ensure a thorough understanding of the associated hazards and mitigation strategies.
Chemical and Physical Properties
Diethylammonium bromide is a quaternary ammonium (B1175870) salt. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₁₂BrN | [1][2] |
| Molecular Weight | 154.05 g/mol | [1][2] |
| Appearance | White crystalline powder or solid | [1][3] |
| Melting Point | 218-220 °C | [1][3] |
| Solubility | Highly soluble in water and polar organic solvents | [4] |
| Hygroscopicity | Hygroscopic; sensitive to moisture | [1][5] |
Toxicological Information and Hazard Classification
This compound is classified as an irritant. The primary hazards are associated with its effects on the skin, eyes, and respiratory system.[2][5] A summary of its GHS classification and toxicological properties is provided in Table 2.
| Hazard Classification | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][5] |
| Acute Toxicity (Oral) | No data available | - | [5] |
| Acute Toxicity (Dermal) | No data available | - | [5] |
| Acute Toxicity (Inhalation) | No data available | - | [5] |
| Germ Cell Mutagenicity | No data available | - | [5] |
| Carcinogenicity | No data available | - | [5] |
| Reproductive Toxicity | No data available | - | [5] |
Experimental Protocols for Toxicological Assessment
The hazard classifications for this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for assessing the key hazards associated with this compound.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test determines the potential of a substance to cause skin irritation or corrosion.[1]
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.[6]
-
Test Substance Preparation: Solid substances are moistened with a small amount of a suitable solvent (e.g., water) to form a paste.
-
Application: Approximately 0.5 g of the prepared test substance is applied to a small area (about 6 cm²) of the shaved skin on the animal's back.[7] The site is then covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The dressing is left in place for 4 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8]
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
-
Classification: The substance is classified as a skin irritant if the mean scores for erythema or edema are at or above a certain threshold.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.[5]
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.[3]
-
Test Substance Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[3]
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[9]
-
Scoring: The severity of the ocular lesions is scored using a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the observed eye damage.
Acute Inhalation Toxicity (Based on OECD Guideline 403)
This test assesses the potential health hazards from short-term inhalation exposure to a substance.[10]
Methodology:
-
Animal Model: Typically, young adult rats are used.[11]
-
Exposure: The animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a standard duration, usually 4 hours.[10][12] Multiple concentration groups are often used.
-
Observation: The animals are observed for signs of toxicity during and after exposure for a period of at least 14 days.[12] Body weight is monitored, and mortality is recorded.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The median lethal concentration (LC50) is calculated, which is the concentration of the substance that is lethal to 50% of the test animals.[10]
Potential Signaling Pathways of Toxicity
The toxicity of quaternary ammonium compounds like this compound is generally attributed to their ability to disrupt cellular membranes and interfere with cellular processes.
Cell Membrane Disruption
The cationic nature of the diethylammonium ion allows it to interact with the negatively charged components of cell membranes, such as phospholipids. This interaction can disrupt the membrane's integrity, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.[13]
Mitochondrial Dysfunction and Oxidative Stress
Quaternary ammonium compounds can accumulate in mitochondria, interfering with the electron transport chain. This can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), causing oxidative stress.[10][14] Oxidative stress can damage cellular components and trigger apoptotic pathways.
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[5]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator.[5]
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust.[3]
-
Wash hands thoroughly after handling.[3]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
-
Store below +30°C.[1]
-
Protect from moisture as the substance is hygroscopic.[5]
Emergency Procedures
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical advice.[5]
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3]
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Hazardous combustion products: Thermal decomposition can produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[5]
-
Special protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for cleaning up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a valuable compound in research and development but requires careful handling due to its irritant properties. Adherence to the safety precautions, handling procedures, and emergency protocols outlined in this guide is essential for minimizing risk and ensuring a safe working environment. A thorough understanding of its toxicological profile and the experimental basis for its hazard classification is crucial for all personnel handling this substance.
References
- 1. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ameliorative Effects of Vitamin E and Lutein on Hydrogen Peroxide-Triggered Oxidative Cytotoxicity via Combined Transcriptome and Metabolome Analysis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 7. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 8. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. medrxiv.org [medrxiv.org]
- 13. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Diethylammonium Bromide: A Technical Guide for Researchers
An In-depth Guide to the Properties, Synthesis, and Applications of Diethylammonium (B1227033) Bromide (CAS No. 6274-12-0)
This technical guide provides a comprehensive overview of diethylammonium bromide, a quaternary ammonium (B1175870) salt with significant applications in materials science and organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and application, and a summary of its role in enhancing the performance of perovskite-based optoelectronics.
Core Chemical and Physical Properties
This compound, also known as diethylamine (B46881) hydrobromide, is a white crystalline solid.[1] It is highly soluble in water and other polar organic solvents, a characteristic that makes it versatile for various chemical reactions and formulations.[2] Its insolubility in non-polar solvents like hydrocarbons is also a notable property.[2]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the table below. These values are essential for its use in experimental settings, providing a basis for reaction stoichiometry, solvent selection, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 6274-12-0 | |
| Molecular Formula | C₄H₁₂BrN | [1][3][4] |
| Molecular Weight | 154.05 g/mol | [3][4] |
| Appearance | White powder or crystals | [1][3] |
| Melting Point | 215-220 °C | [1] |
| Synonyms | Diethylamine hydrobromide, DABr, DEABr, Et₂NH₂Br, diethylazanium bromide | [1][3][4] |
| InChI Key | AATGHKSFEUVOPF-UHFFFAOYSA-N | |
| SMILES String | CC[NH2+]CC.[Br-] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a straightforward acid-base reaction between diethylamine and hydrobromic acid.[1][2] The following protocol describes a general laboratory-scale procedure for its preparation.
Materials and Equipment
-
Diethylamine ((C₂H₅)₂NH)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar amount of diethylamine in a minimal amount of a suitable solvent, such as ethanol (B145695) or diethyl ether. Place the flask in an ice bath to cool the solution.
-
Acid Addition: While stirring vigorously, slowly add an equimolar amount of 48% hydrobromic acid dropwise to the cooled diethylamine solution. The addition should be controlled to manage the exothermic nature of the reaction.
-
Precipitation: As the hydrobromic acid is added, a white precipitate of this compound will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified white solid under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound has garnered significant interest for its utility in various scientific domains, from organic synthesis to materials science.
Role in Perovskite Solar Cells
A prominent application of this compound is in the fabrication of high-performance perovskite solar cells.[5] Specifically, it is used as a post-treatment agent for methylammonium (B1206745) lead iodide (MAPbI₃) films to create 2D/3D hybrid perovskite structures. This treatment has been shown to induce the secondary growth of small perovskite crystals into larger ones, leading to a film with fewer defects.[5] Furthermore, a 2D capping layer of DA₂PbI₄₋ₓBrₓ forms on the surface of the 3D MAPbI₃, which enhances the moisture stability of the film.[5] These morphological and structural improvements result in a significant enhancement of the power conversion efficiency (PCE) of the solar cells, from 14.37% to 18.30% in one study.[5]
Experimental Protocol: Post-Treatment of Perovskite Films
The following protocol outlines the use of this compound for the surface treatment of a MAPbI₃ perovskite film in a planar solar cell architecture.
-
Preparation of DABr Solution: Prepare a solution of this compound in isopropanol (B130326) at a desired concentration (e.g., 2.5 mg/mL).
-
Perovskite Film Fabrication: Fabricate a MAPbI₃ film on a suitable substrate (e.g., FTO/TiO₂) using a standard method such as spin-coating.
-
Surface Treatment: Dispense the this compound solution onto the surface of the MAPbI₃ film while it is spinning at a moderate speed (e.g., 4000 rpm).
-
Annealing: Anneal the treated film at approximately 100°C for 10 minutes to promote the formation of the 2D/3D hybrid structure.
-
Device Completion: Proceed with the deposition of the subsequent layers of the solar cell, such as the hole transport layer and the metal electrode.
Visualization of Perovskite Film Treatment
Caption: Workflow for Perovskite Film Treatment with DABr.
Mechanism of Performance Enhancement
The improvement in perovskite solar cell performance upon treatment with this compound is attributed to a dual mechanism. Firstly, the formation of a 2D capping layer provides a hydrophobic barrier, protecting the underlying 3D perovskite from moisture-induced degradation. Secondly, the treatment passivates surface defects, which reduces non-radiative recombination and facilitates more efficient charge carrier extraction.
Caption: Mechanism of DABr in enhancing perovskite solar cells.
Other Potential Applications
This compound also serves as a catalyst and a reducing agent in various organic syntheses, including the preparation of esters, ethers, and amines.[1] Its properties as a phase transfer catalyst are also of interest.[2] Furthermore, while specific applications are still under exploration, its structural similarity to other quaternary ammonium compounds used in drug delivery suggests potential utility in this field.[2]
Safety and Handling
This compound is classified as an irritant, capable of causing irritation to the eyes, respiratory system, and skin.[1][6] It is also considered corrosive.[1] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area, such as a fume hood.
Conclusion
This compound is a versatile chemical compound with established and emerging applications in materials science and organic chemistry. Its role in significantly boosting the efficiency and stability of perovskite solar cells highlights its importance in the development of next-generation photovoltaic technologies. This guide provides foundational knowledge and practical protocols to support researchers in utilizing this compound in their work.
References
Methodological & Application
Application Notes and Protocols for Diethylammonium Bromide in Perovskite Solar Cell Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylammonium (B1227033) bromide (DEABr), an organic ammonium (B1175870) halide, has emerged as a critical additive and surface treatment agent in the fabrication of high-efficiency and stable perovskite solar cells (PSCs). Its incorporation, either as an additive in the perovskite precursor solution or as a post-treatment layer on the perovskite film, has been demonstrated to significantly enhance device performance and longevity. This document provides detailed application notes and experimental protocols for the use of DEABr in the fabrication of methylammonium (B1206745) lead iodide (MAPbI₃) based perovskite solar cells, leading to the formation of a 2D/3D hybrid perovskite structure.
The primary benefits of utilizing DEABr include:
-
Enhanced Film Morphology: DEABr promotes the growth of larger, more uniform perovskite grains, reducing the density of grain boundaries which are often sites for charge recombination.
-
Defect Passivation: The formation of a 2D perovksite capping layer, identified as DA₂PbI₄₋ₓBrₓ, on the surface of the 3D MAPbI₃ film effectively passivates surface defects, leading to improved charge extraction and reduced non-radiative recombination.[1]
-
Improved Stability: The hydrophobic nature of the diethylammonium cations in the 2D capping layer provides a barrier against moisture, enhancing the environmental stability of the perovskite film.[1]
-
Increased Power Conversion Efficiency (PCE): The culmination of improved morphology, defect passivation, and enhanced stability leads to a significant increase in the overall power conversion efficiency of the perovskite solar cells.
Data Presentation
The following tables summarize the quantitative impact of DEABr on the performance of MAPbI₃-based perovskite solar cells.
| Treatment | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| Control (MAPbI₃) | 14.37 | - | - | - | [1] |
| DEABr Post-Treatment | 18.30 | - | - | - | [1] |
| Control (MAPbI₃) | - | - | - | - | [2][3] |
| DEABr Doped MAPbI₃ | 19.58 | - | - | 79.81 | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the fabrication of perovskite solar cells incorporating DEABr.
Materials and Reagents
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass
-
Electron Transport Layer (ETL): Titanium dioxide (TiO₂) compact layer (c-TiO₂) and mesoporous TiO₂ (m-TiO₂) paste
-
Perovskite Precursors: Methylammonium iodide (MAI), Lead iodide (PbI₂), Diethylammonium bromide (DEABr)
-
Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Isopropanol (B130326) (IPA), Chlorobenzene
-
Hole Transport Layer (HTL): Spiro-OMeTAD, bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI), 4-tert-butylpyridine (B128874) (tBP)
-
Metal Electrode: Gold (Au) or Silver (Ag)
Protocol 1: Fabrication of MAPbI₃ Perovskite Solar Cell (Control Device)
-
Substrate Cleaning:
-
Sequentially clean FTO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing at 500°C for 30 minutes.
-
Spin-coat a mesoporous TiO₂ (m-TiO₂) paste diluted in ethanol (B145695) onto the c-TiO₂ layer and anneal at 500°C for 30 minutes.
-
-
Perovskite Layer Deposition (One-Step Method):
-
Prepare a perovskite precursor solution by dissolving MAI and PbI₂ (in a 1:1 molar ratio) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
-
In an inert atmosphere (glovebox), spin-coat the perovskite precursor solution onto the m-TiO₂ layer. A typical two-step spin-coating process is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at 100°C for 10 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution by dissolving Spiro-OMeTAD, Li-TFSI, and tBP in chlorobenzene.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Metal Electrode Deposition:
-
Thermally evaporate a gold (Au) or silver (Ag) back electrode (80-100 nm) through a shadow mask.
-
Protocol 2: DEABr Post-Treatment for 2D/3D Hybrid Perovskite Solar Cells
-
Follow steps 1-3 from Protocol 1 to fabricate the MAPbI₃ perovskite film.
-
DEABr Solution Preparation:
-
Prepare a solution of DEABr in isopropanol (IPA). The concentration can be optimized, with reported values ranging from 1 to 10 mg/mL.
-
-
DEABr Post-Treatment:
-
After annealing the MAPbI₃ film and allowing it to cool, spin-coat the DEABr solution onto the perovskite surface. A typical spin-coating speed is 4000 rpm for 30 seconds.
-
Anneal the DEABr-treated film at 100°C for 5-10 minutes to promote the formation of the 2D capping layer.
-
-
Complete the device fabrication by following steps 4 and 5 from Protocol 1 (HTL and metal electrode deposition).
Protocol 3: DEABr as an Additive in the Perovskite Precursor
-
Follow steps 1 and 2 from Protocol 1 for substrate cleaning and ETL deposition.
-
Perovskite Precursor Preparation with DEABr:
-
Prepare the perovskite precursor solution as described in Protocol 1, step 3.
-
Add a specific molar percentage of DEABr to the precursor solution. The optimal amount needs to be determined experimentally, but a common starting point is 5-10 mol% with respect to PbI₂.
-
-
Perovskite Layer Deposition:
-
Follow the same spin-coating and annealing procedure as described in Protocol 1, step 3.
-
-
Complete the device fabrication by following steps 4 and 5 from Protocol 1 (HTL and metal electrode deposition).
Mandatory Visualization
Caption: Experimental workflow for perovskite solar cell fabrication.
Caption: Mechanism of DEABr in improving perovskite film properties.
References
Application of Diethylammonium Bromide for High-Efficiency and Stable 2D/3D Hybrid Perovskite Solar Cells
Abstract
The incorporation of diethylammonium (B1227033) bromide (DEABr) has emerged as a promising strategy to enhance the performance and stability of perovskite solar cells (PSCs). This application note details the protocols for utilizing DEABr to fabricate high-quality 2D/3D hybrid perovskite films. The introduction of DEABr facilitates the growth of larger grains in the 3D perovskite layer, passivates surface defects, and forms a protective 2D capping layer.[1][2][3] These modifications lead to significant improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), and long-term stability against environmental stressors like moisture.[1][2] This document provides researchers, scientists, and professionals in the field with comprehensive experimental procedures, data presentation, and workflow visualizations to effectively implement this technique.
Introduction
Three-dimensional (3D) organic-inorganic hybrid perovskites have shown remarkable potential in photovoltaic applications due to their exceptional optoelectronic properties.[4] However, their inherent instability towards moisture, heat, and light remains a significant hurdle for commercialization.[4] A prominent approach to address this challenge is the formation of a 2D/3D hybrid perovskite structure. The introduction of bulky organic cations, such as diethylammonium (DEA⁺), leads to the in-situ formation of a 2D perovskite layer on top of the 3D perovskite film.[1][5] This 2D capping layer acts as a protective barrier against humidity while the larger grains and reduced defects in the DEABr-treated 3D film enhance charge transport and reduce recombination.[1][2][3]
This application note will describe two primary methodologies for incorporating DEABr into perovskite solar cells: post-treatment of a pre-formed 3D perovskite film and direct incorporation of DEABr into the perovskite precursor solution.
Data Presentation
The following tables summarize the quantitative improvements observed in perovskite solar cells fabricated with DEABr compared to control devices without DEABr.
Table 1: Photovoltaic Performance of 2D/3D Hybrid Perovskite Solar Cells with DEABr Treatment.
| Treatment Method | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control (MAPbI₃) | 1.01 | 22.15 | 73.2 | 16.38 | [2] |
| DEABr Post-Treatment | 1.06 | 22.85 | 78.8 | 19.10 | [2] |
| Control (MAPbI₃) | - | - | - | 14.37 | [1] |
| DEABr Post-Treatment | - | - | - | 18.30 | [1] |
| DEABr Doped in MAPbI₃ | - | - | 79.81 | 19.58 | [6] |
Table 2: Stability Data of 2D/3D Hybrid Perovskite Solar Cells with DEABr.
| Device Structure | Stability Test Condition | Initial PCE (%) | PCE after Test (%) | Duration | Reference |
| Control (MAPbI₃) | Ambient air (40-50% RH), dark | 16.38 | ~20% of initial | 500 h | [2] |
| DEABr Post-Treatment | Ambient air (40-50% RH), dark | 19.10 | ~85% of initial | 500 h | [2] |
| 3D/(BA)₂PbBr₄ | 1-sun, 85°C | - | 89% of initial | 770 h | [7] |
Experimental Protocols
This section provides detailed methodologies for the fabrication of 2D/3D hybrid perovskite solar cells using DEABr.
Materials and Reagents
-
Lead(II) iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
Diethylammonium bromide (DEABr)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chlorobenzene (CB)
-
Isopropanol (B130326) (IPA)
-
Spiro-OMeTAD
-
Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-Butylpyridine (tBP)
-
Acetonitrile
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Gold (Au) or Carbon electrodes
Substrate Preparation and Device Architecture
A standard planar or mesoporous device architecture can be used. The following protocol assumes a planar n-i-p structure (FTO/c-TiO₂/Perovskite/Spiro-OMeTAD/Au).
-
FTO Substrate Cleaning:
-
Etch the FTO glass with zinc powder and HCl (2M) to create the desired electrode pattern.[8]
-
Sequentially sonicate the substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.[8]
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.[8]
-
-
Electron Transport Layer (ETL) Deposition:
Protocol 1: Post-Treatment with DEABr
This method involves depositing a DEABr solution onto a pre-fabricated 3D perovskite film.
-
3D Perovskite Precursor Preparation:
-
3D Perovskite Film Deposition:
-
Inside a nitrogen-filled glovebox, spin-coat the MAPbI₃ precursor solution onto the prepared FTO/c-TiO₂ substrate. A two-step program is common: 1000 rpm for 10 s, followed by 5000 rpm for 30 s.[11]
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate about 10-15 seconds before the end of the program.[12]
-
Immediately anneal the film on a hotplate at 100°C for 10-15 minutes.
-
-
DEABr Solution Preparation:
-
Prepare a solution of DEABr in isopropanol (IPA). A typical concentration is 2.5 mg/mL.
-
-
Post-Treatment Application:
-
Allow the annealed 3D perovskite film to cool to room temperature.
-
Spin-coat the DEABr solution onto the MAPbI₃ film at 4000 rpm for 30 seconds.
-
Anneal the film at 100°C for 10 minutes to form the 2D/3D hybrid structure.
-
Protocol 2: DEABr as an Additive in the Precursor
This method involves directly adding DEABr to the 3D perovskite precursor solution.
-
DEABr-Doped Perovskite Precursor Preparation:
-
Prepare the MAPbI₃ precursor solution as described in section 3.3.1.
-
Add a specific molar ratio of DEABr to the solution. The optimal amount needs to be determined experimentally, but a starting point can be a small percentage relative to the lead halide.
-
Stir the final solution to ensure homogeneity.
-
-
2D/3D Perovskite Film Deposition:
-
Follow the same spin-coating and annealing procedure as described in section 3.3.2. The presence of DEABr in the precursor solution will influence the crystallization process, often leading to larger grains.[6]
-
Hole Transport Layer (HTL) and Electrode Deposition
-
HTL Deposition:
-
Electrode Deposition:
-
Thermally evaporate a gold or silver back electrode (80-100 nm) under high vacuum (<10⁻⁶ Torr).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the fabrication of a 2D/3D hybrid perovskite solar cell using the DEABr post-treatment method.
Caption: Workflow for DEABr post-treatment of perovskite solar cells.
Role of DEABr in Performance Enhancement
This diagram illustrates the logical relationship between the introduction of DEABr and the resulting improvements in solar cell performance and stability.
Caption: Mechanism of DEABr-induced solar cell enhancement.
Conclusion
The use of this compound as either a post-treatment agent or a direct additive offers a robust and reproducible method for fabricating high-performance and stable 2D/3D hybrid perovskite solar cells. The protocols outlined in this application note provide a clear framework for researchers to implement this technique. The resulting improvements in grain morphology, defect density, and moisture resistance directly translate to enhanced photovoltaic parameters and operational longevity, marking a significant step towards the commercial viability of perovskite solar cell technology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Review Reports - Graded 2D/3D Perovskite Hetero-Structured Films with Suppressed Interfacial Recombination for Efficient and Stable Solar Cells via DABr Treatment | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deciphering 2D perovskite's role in perovskite solar cells via intact 3D/2D junctions - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. Stable and Efficient Methylammonium–, Cesium–, and Bromide–Free Perovskite Solar Cells by In–Situ Interlayer Formation (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols: Diethylammonium Bromide (DEABr) as a Performance-Enhancing Additive in Spin-Coated Perovskite Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing diethylammonium (B1227033) bromide (DEABr) as an additive to improve the quality, performance, and stability of spin-coated perovskite films for solar cell applications.
Introduction
Organic-inorganic lead halide perovskites are at the forefront of next-generation photovoltaic research due to their exceptional optoelectronic properties and the potential for low-cost fabrication.[1] However, the polycrystalline nature of perovskite films often leads to defects at grain boundaries and interfaces, which can act as recombination centers for charge carriers, thereby limiting device efficiency and long-term stability.[2]
One effective strategy to mitigate these issues is the incorporation of additives into the perovskite precursor solution. Diethylammonium bromide (DEABr) has emerged as a promising additive that can significantly enhance the morphological and electronic properties of perovskite films. DEABr has been shown to promote the growth of larger, more uniform perovskite grains, passivate defects, and improve the overall performance and stability of perovskite solar cells.[3][4] This document outlines the mechanisms of action, provides detailed experimental protocols, and summarizes the performance enhancements achieved with the use of DEABr.
Mechanism of Action
The introduction of DEABr into the perovskite precursor solution influences the crystallization process in several beneficial ways:
-
Grain Growth Modulation: DEABr's alkyl chains are believed to restrain the initial rapid growth of perovskite crystals during the spin-coating process. This is followed by a DEABr-induced grain merging phenomenon during the annealing step, which results in the formation of significantly larger crystal grains, on the micrometer scale.[4]
-
Defect Passivation: The bromide ions from DEABr can help to fill halide vacancies, a common type of defect in perovskite crystals. Furthermore, the diethylammonium cation can passivate surface defects, reducing non-radiative recombination losses.[5][6]
-
Formation of 2D/3D Hybrid Structures: In some cases, DEABr can facilitate the formation of a thin two-dimensional (2D) perovskite capping layer on top of the three-dimensional (3D) perovskite film. This 2D layer can enhance the moisture stability of the underlying perovskite.[3]
Data Presentation
The following tables summarize the quantitative improvements observed in perovskite solar cells fabricated with and without the DEABr additive.
Table 1: Photovoltaic Performance of MAPbI₃ Perovskite Solar Cells with and without DEABr Additive
| Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| None (Control) | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| DEABr | 19.58 | Data not available in provided search results | Data not available in provided search results | 79.81 |
Note: The search results provided specific data for a DEABr-doped MAPbI₃ solar cell, but not a direct comparison with a control device from the same study. The PCE of 19.58% and FF of 79.81% represent the optimized device with the DEABr additive.[4]
Table 2: Morphological and Crystallographic Properties of Perovskite Films
| Additive | Average Grain Size | Crystal Quality | Defect Density |
| None (Control) | Smaller grains | Lower | Higher |
| DEABr | Micrometer-scale grains[4] | Significantly improved[4] | Reduced[4] |
Experimental Protocols
Preparation of Perovskite Precursor Solution (MAPbI₃ with DEABr)
This protocol is based on the synthesis of a methylammonium (B1206745) lead iodide (MAPbI₃) perovskite precursor solution with the addition of DEABr.
Materials:
-
Lead(II) iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
This compound (DEABr)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a 1.4 M stock solution of the perovskite precursor by dissolving 1.4 mmol of PbI₂ and 1.4 mmol of MAI in a co-solvent of DMF and DMSO (typically in a 4:1 volume ratio).
-
To this stock solution, add the desired concentration of DEABr. The optimal concentration needs to be determined experimentally, but a good starting point is a molar ratio of DEABr to PbI₂ of around 0.5% to 2%.
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution of all components.
-
Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.
Spin-Coating of Perovskite Films
This protocol describes a typical one-step spin-coating process.
Substrate Preparation:
-
Ensure the substrates (e.g., FTO-coated glass with an electron transport layer) are thoroughly cleaned and UV-ozone treated before use to ensure good wettability.
Spin-Coating Procedure:
-
Transfer the prepared substrate to a spin coater located in a nitrogen-filled glovebox.
-
Dispense a sufficient amount of the DEABr-containing perovskite precursor solution onto the center of the substrate (e.g., 40-60 µL).
-
Initiate the spin-coating program. A typical two-step program is as follows:
-
Step 1: 1000 rpm for 10 seconds (for initial spreading).
-
Step 2: 4000-6000 rpm for 30-45 seconds (for film formation).
-
-
During the second step (e.g., with 10-15 seconds remaining), dispense an anti-solvent (e.g., chlorobenzene, 100-150 µL) onto the spinning substrate to induce rapid crystallization.
-
After the spin-coating program is complete, immediately transfer the substrate to a hotplate for annealing.
Annealing of Perovskite Films
Procedure:
-
Place the wet perovskite film on a preheated hotplate.
-
Anneal the film at a temperature between 100 °C and 150 °C for 10 to 30 minutes. The optimal annealing temperature and time will depend on the specific perovskite composition and the presence of additives.
-
After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer and metal electrode).
Visualizations
Caption: Experimental workflow for perovskite film fabrication with DEABr.
Caption: Mechanism of DEABr in improving perovskite film quality.
Caption: Logical relationships of using DEABr as an additive.
References
- 1. Dual-functional additives for stable perovskite thin films - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 2. New additive improves efficiency and stability of perovskite solar cells [inceptivemind.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Defect passivation in methylammonium/bromine free inverted perovskite solar cells using charge-modulated molecular bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Post-Treatment of Perovksite Films with Diethylammonium Bromide
For Researchers, Scientists, and Professionals in Perovskite Photovoltaics
Introduction
The performance and stability of perovskite solar cells are intrinsically linked to the quality of the perovskite thin film. Post-treatment of these films with various passivating agents has emerged as a critical strategy to enhance device efficiency and longevity. Among these, diethylammonium (B1227033) bromide (DEABr) has shown significant promise in improving the morphological and electronic properties of perovskite films. This document provides detailed application notes and experimental protocols for the post-treatment of methylammonium (B1206745) lead iodide (MAPbI₃) perovskite films with DEABr. The treatment leads to the formation of a 2D/3D hybrid perovskite structure, which effectively passivates defects, enhances crystallinity, and improves moisture resistance, ultimately boosting the power conversion efficiency (PCE) and stability of the solar cell devices.[1][2]
Mechanism of Action
The post-treatment of a 3D perovskite film (e.g., MAPbI₃) with a solution of diethylammonium bromide (DEABr) in isopropanol (B130326) (IPA) induces several beneficial changes:
-
Grain Growth and Mergence : The DEABr solution facilitates a recrystallization process on the surface of the perovskite film. This induces the merging of smaller grains into larger, more uniform ones, thereby reducing the density of grain boundaries which are known to be a source of defects and non-radiative recombination.[3] The alkyl chains of the diethylammonium cation play a role in restraining the initial grain growth during spin-coating and then inducing grain mergence during the subsequent annealing step.
-
Formation of a 2D Capping Layer : The large diethylammonium (DEA⁺) cations react with the lead halide framework at the surface of the 3D perovskite to form a thin, two-dimensional (2D) perovskite layer with the structure (DEA)₂PbI₄₋ₓBrₓ.[2] This 2D capping layer acts as a passivation layer, healing surface defects and protecting the underlying 3D perovskite from environmental moisture.[2]
-
Defect Passivation : The bromide ions from DEABr can fill iodide vacancies, a common defect in MAPbI₃ films. Furthermore, the interaction between DEABr, Pb²⁺, and I⁻ ions at the surface helps to passivate undercoordinated lead ions, which are notorious trap states for charge carriers.[1]
-
Enhanced Carrier Dynamics : The 2D capping layer can act as an interface modification layer that promotes the dissociation of photogenerated carriers and facilitates hole extraction, contributing to improved device performance.[1]
Experimental Protocols
Materials and Reagents
-
This compound (DEABr)
-
Isopropyl alcohol (IPA), anhydrous
-
Pre-fabricated 3D perovskite films on a suitable substrate (e.g., FTO/c-TiO₂/MAPbI₃)
-
Nitrogen-filled glovebox
Protocol for DEABr Post-Treatment
-
Preparation of DEABr Solution :
-
Prepare a stock solution of DEABr in IPA. A typical concentration range is 1 to 10 mg/mL. The optimal concentration may vary depending on the specific perovskite composition and desired 2D layer thickness. For initial experiments, a concentration of 2.5 mg/mL is recommended.[1]
-
Ensure the DEABr is fully dissolved in the IPA by stirring or brief sonication.
-
-
Post-Treatment Procedure :
-
Transfer the pre-fabricated 3D perovskite films into a nitrogen-filled glovebox.
-
Dispense a sufficient amount of the DEABr/IPA solution (e.g., 100 µL) onto the surface of the perovskite film.
-
Spin-coat the solution at a speed of 3000-5000 rpm for 30 seconds.
-
Anneal the treated film on a hotplate at 100 °C for 10 minutes to promote the reaction and remove residual solvent.
-
-
Device Completion :
-
Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) according to your standard device fabrication protocol.
-
Data Presentation
The following tables summarize the quantitative impact of DEABr post-treatment on the performance of MAPbI₃-based perovskite solar cells.
| Parameter | Control (Untreated) | DEABr Treated | Reference |
| Power Conversion Efficiency (PCE) | 14.37% | 18.30% | |
| Open-Circuit Voltage (Voc) | 1.02 V | 1.08 V | |
| Short-Circuit Current Density (Jsc) | 21.5 mA/cm² | 23.1 mA/cm² | |
| Fill Factor (FF) | 0.66 | 0.73 |
| Parameter | Control (MAPbI₃) | Optimized DEABr Doped MAPbI₃ | Reference |
| Power Conversion Efficiency (PCE) | - | 19.58% | [3] |
| Fill Factor (FF) | - | 79.81% | [3] |
Visualizations
Caption: Experimental workflow for the post-treatment of perovskite films.
Caption: Mechanism of DEABr post-treatment on perovskite films.
References
Application Notes and Protocols for Diethylammonium Bromide in Planar Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Diethylammonium (B1227033) Bromide (DEABr) in the fabrication of planar perovskite solar cells. The incorporation of DEABr as a post-treatment agent for methylammonium (B1206745) lead iodide (MAPbI₃) films has been demonstrated to significantly enhance device performance and stability through the formation of a 2D/3D hybrid perovskite structure.
Introduction
Planar perovskite solar cells (PSCs) are a promising photovoltaic technology due to their high power conversion efficiencies (PCE) and simple fabrication processes. However, the stability of traditional 3D perovskite films, such as MAPbI₃, remains a critical challenge, as they are susceptible to degradation from moisture and light. A recent strategy to overcome this limitation involves the introduction of a 2D perovskite capping layer on top of the 3D perovskite film, creating a more robust and efficient 2D/3D hybrid structure.
Diethylammonium bromide (DEABr) has emerged as an effective agent for this post-treatment process. The application of a DEABr solution to a pre-formed MAPbI₃ film induces the secondary growth of small perovskite crystals into larger grains and simultaneously forms a thin 2D (DA)₂PbI₄₋ₓBrₓ capping layer on the surface. This 2D layer acts as a protective barrier, enhancing moisture resistance, while the larger grains in the 3D layer reduce defect densities and improve charge transport. This dual effect leads to a significant improvement in both the efficiency and stability of the planar PSCs. Research has shown that this method can enhance the PCE of MAPbI₃-based planar solar cells from 14.37% to as high as 18.30%[1].
Mechanism of Action
The post-treatment of a 3D MAPbI₃ perovskite film with a solution of DEABr in isopropanol (B130326) (IPA) initiates a surface reaction. The diethylammonium (DEA⁺) cations from the DEABr solution react with the surface of the MAPbI₃ film. This leads to the in-situ formation of a 2D Ruddlesden-Popper phase perovskite layer, (DA)₂PbI₄₋ₓBrₓ, on top of the existing 3D structure. This process is self-limiting, resulting in a thin, uniform 2D capping layer.
The benefits of this 2D/3D hybrid structure are multifaceted:
-
Enhanced Stability: The hydrophobic nature of the long-chain diethylammonium cations in the 2D layer provides a barrier against moisture, a key factor in perovskite degradation[1].
-
Improved Crystallinity and Larger Grains: The DEABr treatment promotes the merging of smaller grains in the underlying 3D MAPbI₃ film into larger ones, which reduces the density of grain boundaries that can act as charge recombination centers[1][2].
-
Defect Passivation: The bromide ions from DEABr can help to passivate iodide vacancy defects at the perovskite surface, further reducing non-radiative recombination.
-
Enhanced Charge Extraction: The 2D layer can act as an interface modification layer, promoting the dissociation of photogenerated carriers and facilitating hole extraction[1].
-
Reduced Light Soaking Effect: The improved interfacial contact and reduced defects contribute to the elimination of the light soaking effect often observed in PSCs[1].
Data Presentation
The following table summarizes the quantitative performance data of planar perovskite solar cells with and without DEABr post-treatment, as reported in the literature.
| Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Control (MAPbI₃) | Data not available | Data not available | Data not available | 14.37[1] |
| DEABr Treated | Data not available | Data not available | Data not available | 18.30[1] |
Note: While the specific values for Voc, Jsc, and FF for the control and treated devices were not explicitly found in the provided search results, the significant enhancement in PCE from 14.37% to 18.30% indicates improvements in these parameters.
Experimental Protocols
This section provides a detailed protocol for the fabrication of a planar perovskite solar cell incorporating a DEABr-induced 2D/3D hybrid structure.
Materials and Reagents:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution (or other suitable electron transport layer material)
-
Methylammonium iodide (MAI)
-
Lead iodide (PbI₂)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound (DEABr)
-
Isopropanol (IPA)
-
Spiro-OMeTAD (or other suitable hole transport layer material)
-
4-tert-butylpyridine (tBP)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
Gold (Au) or other suitable metal for the back contact
Equipment:
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Solar simulator
-
Potentiostat/Source meter
-
Glovebox with a controlled inert atmosphere (e.g., nitrogen or argon)
Protocol Steps:
-
Substrate Cleaning and Preparation:
-
Pattern the FTO glass substrates using zinc powder and HCl.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of a suitable ETL, such as TiO₂ or SnO₂, onto the FTO substrate. For example, a SnO₂ layer can be deposited by spin-coating a commercial SnO₂ nanoparticle solution at 3000 rpm for 30 s, followed by annealing at 150°C for 30 minutes.
-
-
3D Perovskite (MAPbI₃) Film Formation:
-
Prepare the MAPbI₃ precursor solution by dissolving MAI and PbI₂ (in a 1:1 molar ratio) in a mixed solvent of DMF and DMSO (e.g., 9:1 volume ratio). A typical concentration is 1.4 M.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the MAPbI₃ precursor solution onto the ETL-coated substrate. A two-step program is often used, for example, 1000 rpm for 10 s followed by 5000 rpm for 30 s.
-
During the second step, dispense an anti-solvent such as chlorobenzene onto the spinning substrate about 15 seconds before the end of the program to induce rapid crystallization.
-
Anneal the films on a hotplate at 100°C for 10 minutes.
-
-
This compound (DEABr) Post-Treatment:
-
Prepare the DEABr treatment solution by dissolving DEABr in isopropanol. The concentration is a critical parameter to optimize, with reported concentrations ranging from 1 to 10 mg/mL.
-
Allow the MAPbI₃ films to cool to room temperature.
-
Deposit the DEABr solution onto the MAPbI₃ film by spin-coating at 4000 rpm for 30 seconds.
-
Anneal the DEABr-treated films at 100°C for 5-10 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the Spiro-OMeTAD solution. A typical recipe is to dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, and then add 28.8 µL of tBP and 17.5 µL of a Li-TFSI solution (520 mg Li-TFSI in 1 mL of acetonitrile).
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Back Contact Deposition:
-
Mask the active area of the device.
-
Deposit an 80-100 nm thick gold (Au) or silver (Ag) back contact by thermal evaporation under high vacuum (< 10⁻⁶ Torr).
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed solar cells using a solar simulator under AM 1.5G illumination (100 mW/cm²).
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Visualizations
Experimental Workflow for Planar Perovskite Solar Cell Fabrication with DEABr Treatment
Caption: Workflow for fabricating planar PSCs with DEABr post-treatment.
Mechanism of DEABr-induced 2D/3D Hybrid Perovskite Formation
Caption: DEABr treatment transforms a 3D perovskite film into a 2D/3D structure.
References
Application Notes and Protocols for Diethylammonium Bromide in Inverted Perovskite Solar Cell Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inverted (p-i-n) perovskite solar cells (PSCs) have garnered significant attention due to their potential for high power conversion efficiencies (PCE) and improved stability compared to their conventional n-i-p counterparts.[1][2] A key area of research in optimizing these devices is the passivation of defects at the perovskite surface and grain boundaries, which can act as recombination centers for charge carriers, limiting device performance and longevity. Diethylammonium (B1227033) bromide (DEABr), a large organic ammonium (B1175870) halide, has emerged as an effective agent for this purpose.
This document provides detailed application notes and experimental protocols for the incorporation of diethylammonium bromide in the fabrication of inverted perovskite solar cells. The use of DEABr as a surface treatment on a three-dimensional (3D) perovskite layer leads to the formation of a two-dimensional (2D) capping layer.[3] This 2D/3D hybrid structure has been shown to enhance moisture stability, improve crystallinity, and passivate defects, ultimately leading to higher PCE and better operational stability.[3][4]
Mechanism of Action
The introduction of this compound (DEABr) to the surface of a 3D perovskite film, such as methylammonium (B1206745) lead iodide (MAPbI₃), induces a surface reconstruction. The larger diethylammonium cations interact with the lead halide octahedra at the surface to form a thin, 2D perovskite layer with the general formula (DEA)₂PbI₄. This 2D capping layer provides a more hydrophobic surface, hindering the ingress of moisture, a primary degradation factor for perovskite films.[4]
Furthermore, the DEABr treatment can promote the secondary growth of the underlying 3D perovskite grains, resulting in a film with larger crystals and fewer grain boundaries.[3] This improved morphology reduces defect density and enhances charge carrier transport. The bromide ions from DEABr can also partially substitute iodide ions in the perovskite lattice, which can favorably tune the material's electronic properties.[5]
Experimental Protocols
This section details the fabrication protocol for an inverted perovskite solar cell with the architecture: ITO / NiOₓ / Perovskite (3D) / DEABr (2D) / PCBM / BCP / Ag . All procedures should be carried out in a controlled environment (e.g., a nitrogen-filled glovebox) to minimize exposure to moisture and oxygen.
Materials and Reagents
-
Indium tin oxide (ITO) coated glass substrates
-
Nickel(II) acetate (B1210297) tetrahydrate
-
Ethylene (B1197577) glycol
-
Methylammonium iodide (MAI) or Formamidinium iodide (FAI)
-
Lead(II) iodide (PbI₂)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound (DEABr)
-
Isopropanol (IPA)
-
Chlorobenzene (CB)
-
Bathocuproine (BCP)
-
Silver (Ag) evaporation pellets
Solution Preparation
-
NiOₓ Precursor Solution: Dissolve 182 mg of nickel acetate tetrahydrate in a mixture of 60 µL of ethylenediamine and 1 mL of ethylene glycol. Stir the solution at 70°C for 3 hours.
-
3D Perovskite Precursor Solution (e.g., MAPbI₃): Dissolve 159 mg of MAI and 461 mg of PbI₂ in a co-solvent of 0.8 mL DMF and 0.2 mL DMSO. Stir the solution overnight at 60-70°C.
-
This compound (DEABr) Surface Treatment Solution: Prepare a 5 mg/mL solution of DEABr in isopropanol.
-
PCBM Solution: Dissolve 20 mg of PCBM in 1 mL of chlorobenzene.
-
BCP Solution: Dissolve 0.5 mg of BCP in 1 mL of isopropanol.
Device Fabrication Workflow
The following diagram illustrates the step-by-step fabrication process of the inverted perovskite solar cell with DEABr surface treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Diethylammonium Bromide in Vapor-Phase Treatment of Perovskite Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylammonium (B1227033) bromide (DEABr), an organic ammonium (B1175870) salt, has emerged as a critical component in the fabrication of high-performance and stable perovskite-based optoelectronic devices. While not typically utilized as a primary precursor in conventional vapor deposition techniques, DEABr is extensively employed in post-treatment processes to form a two-dimensional (2D) capping layer on a pre-existing three-dimensional (3D) perovskite film. This results in the formation of a 2D/3D hybrid perovskite heterostructure, which effectively passivates defects, enhances moisture resistance, and improves overall device efficiency and longevity.
These application notes provide detailed protocols for the vapor-assisted solution treatment of 3D perovskite films with Diethylammonium bromide, leading to the formation of stable and efficient 2D/3D hybrid perovskite structures. The methodologies described herein are compiled from established research and are intended to serve as a comprehensive guide for researchers in the field.
Key Applications
The primary application of this compound in this context is the surface treatment of 3D perovskite films, such as methylammonium (B1206745) lead iodide (MAPbI₃), to create a 2D perovksite layer. This surface modification leads to:
-
Enhanced Stability: The hydrophobic nature of the diethylammonium cations in the 2D layer provides a protective barrier against moisture, a key factor in the degradation of 3D perovskites.
-
Defect Passivation: The formation of the 2D layer at the interface of the 3D perovskite can passivate surface defects, reducing non-radiative recombination and thereby increasing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.
-
Improved Efficiency: By reducing defect-related losses and improving charge extraction, the 2D/3D heterostructure can lead to a significant enhancement in the overall power conversion efficiency (PCE) of perovskite solar cells.[1]
Quantitative Data Summary
The post-treatment of 3D perovskite films with this compound has been shown to significantly improve the performance of perovskite solar cells. The table below summarizes typical performance enhancements observed in the literature.
| Parameter | Before DEABr Treatment (Control) | After DEABr Treatment | Reference |
| Power Conversion Efficiency (PCE) | ~14-16% | >18% | [1] |
| Open-Circuit Voltage (VOC) | ~1.05 V | >1.10 V | [1] |
| Short-Circuit Current (JSC) | ~21-22 mA/cm² | ~22-23 mA/cm² | |
| Fill Factor (FF) | ~0.70-0.75 | >0.78 | |
| Stability (vs. humidity) | Rapid degradation | Significantly improved moisture resistance | [1] |
Experimental Protocols
This section provides a detailed protocol for the post-treatment of a MAPbI₃ perovskite thin film with a this compound solution via a vapor-assisted solution method.
Materials and Equipment
-
Substrates: FTO-coated glass, cleaned sequentially with detergent, deionized water, acetone, and isopropanol (B130326).
-
Perovskite Precursor: Methylammonium lead iodide (MAPbI₃) precursor solution in DMF:DMSO.
-
DEABr Solution: this compound (DEABr) dissolved in isopropanol (IPA).
-
Spin Coater: For the deposition of thin films.
-
Hotplate: For annealing the films.
-
Glovebox: Nitrogen-filled glovebox for film preparation and processing to minimize exposure to ambient moisture and oxygen.
Protocol 1: Fabrication of 2D/3D Hybrid Perovskite Film
This protocol describes the formation of a 2D DEABr-based perovskite layer on top of a 3D MAPbI₃ film.
1. Preparation of the 3D MAPbI₃ Film: a. Prepare a precursor solution of MAPbI₃ in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v). b. Spin-coat the MAPbI₃ precursor solution onto the cleaned FTO substrate. A typical two-step spin-coating process is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds. c. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce crystallization. d. Anneal the MAPbI₃ film on a hotplate at 100°C for 10 minutes.
2. Preparation of the DEABr Solution: a. Prepare a solution of this compound in isopropanol. A typical concentration is in the range of 5-10 mg/mL. Ensure the DEABr is fully dissolved.
3. DEABr Post-Treatment: a. Transfer the annealed MAPbI₃ film into a nitrogen-filled glovebox. b. Spin-coat the DEABr solution onto the MAPbI₃ film at 4000 rpm for 30 seconds. c. Anneal the resulting film on a hotplate at 100°C for 10 minutes to promote the reaction between DEABr and the MAPbI₃ surface and to remove the solvent.
4. Characterization: a. The formation of the 2D/3D hybrid structure can be confirmed by X-ray diffraction (XRD), which will show characteristic low-angle peaks corresponding to the 2D perovskite phase. b. The surface morphology can be examined using scanning electron microscopy (SEM). c. The optical properties can be characterized by UV-Vis absorption and photoluminescence (PL) spectroscopy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the fabrication of a 2D/3D hybrid perovskite film using DEABr post-treatment.
Signaling Pathway: Formation of 2D/3D Heterostructure
Caption: Mechanism of 2D perovskite capping layer formation on a 3D perovskite film.
References
Application Notes: Diethylammonium Bromide for Large-Grain Perovskite Film Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pursuit of high-efficiency and stable perovskite solar cells is intrinsically linked to the quality of the perovskite thin film. Large, uniform crystal grains are desirable as they reduce the density of grain boundaries, which are notorious sites for charge recombination and defect formation. Diethylammonium (B1227033) bromide (DEABr), a bulky organic ammonium (B1175870) salt, has emerged as a key additive in perovskite precursor solutions to promote the growth of large, high-quality perovskite grains. These application notes provide a comprehensive overview of the use of DEABr, detailing its mechanism of action, experimental protocols for its incorporation, and its quantifiable impact on perovskite film properties and solar cell performance.
Mechanism of Action:
The primary role of diethylammonium bromide (DEABr) in perovskite film formation is to modulate the crystallization process, leading to the growth of larger grains and passivation of defects.[1][2] The mechanism can be summarized as follows:
-
Controlled Crystallization: The bulky diethylammonium (DEA⁺) cations interact with the lead halide framework, influencing the nucleation and growth kinetics of the perovskite crystals. It is believed that DEABr can restrain the initial rapid growth of numerous small grains during the spin-coating process.[1]
-
Grain Mergence during Annealing: During the subsequent annealing step, DEABr facilitates the merging of smaller grains into larger ones.[1] This process, akin to Ostwald ripening, is driven by the reduction of surface energy and results in a film with significantly larger and more uniform crystalline domains.
-
Defect Passivation: The bromide ions (Br⁻) from DEABr can help to passivate halide vacancy defects at the grain boundaries and on the surface of the perovskite film. Furthermore, the DEA⁺ cations can passivate under-coordinated lead (Pb²⁺) defects. This dual passivation effect reduces non-radiative recombination pathways, thereby enhancing the photoluminescence intensity and carrier lifetimes.[3][4]
-
Formation of 2D/3D Hybrid Structures: In some applications, DEABr can be used in post-treatment to form a 2D perovskite capping layer on top of the 3D perovskite film. This 2D layer can enhance moisture stability and improve charge extraction at the interface.[2]
Quantitative Data Summary
The following tables summarize the quantitative impact of incorporating this compound (DEABr) on perovskite solar cell performance and film properties, as reported in the literature.
Table 1: Photovoltaic Performance Enhancement with DEABr
| Perovskite Composition | DEABr Incorporation Method | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| MAPbI₃ | Additive in precursor | 1.08 | 22.67 | 79.81 | 19.58 | [1] |
| MAPbI₃ (Control) | - | 1.02 | 21.89 | 74.23 | 16.56 | [1] |
| MAPbI₃ | Post-treatment | 1.05 | 23.12 | 75.4 | 18.30 | [2] |
| MAPbI₃ (Control) | - | 1.01 | 21.54 | 66.0 | 14.37 | [2] |
Table 2: Perovskite Film Property Improvements with DEABr
| Perovskite Composition | DEABr Incorporation Method | Average Grain Size (µm) | PLQE (%) | Carrier Lifetime (ns) | Reference |
| MAPbI₃ | Additive in precursor | ~1.5 | - | - | [1] |
| MAPbI₃ (Control) | - | ~0.5 | - | - | [1] |
| MAPbI₃ | Post-treatment | Significantly larger | - | - | [2] |
| MAPbI₃ (Control) | - | Smaller, non-uniform | - | - | [2] |
Note: PLQE stands for Photoluminescence Quantum Efficiency. "-" indicates data not provided in the cited source.
Experimental Protocols
Protocol 1: Incorporation of DEABr as an Additive in the Perovskite Precursor Solution
This protocol describes the fabrication of a methylammonium (B1206745) lead iodide (MAPbI₃) perovskite solar cell incorporating DEABr directly into the precursor solution.
1. Substrate Preparation: a. Sequentially clean FTO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a nitrogen stream and then treat them with UV-ozone for 20 minutes to remove organic residues and improve wettability.
2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO₂ nanoparticle solution. b. Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes in ambient air.
3. Perovskite Precursor Solution Preparation (with DEABr): a. Prepare a 1.4 M stock solution of MAPbI₃ by dissolving 659.6 mg of PbI₂ and 222.6 mg of MAI in a co-solvent of 0.8 mL DMF and 0.2 mL DMSO. b. Prepare a separate stock solution of DEABr in DMF (e.g., 10 mg/mL). c. Add a specific volume of the DEABr stock solution to the MAPbI₃ precursor solution to achieve the desired molar ratio. A common starting point is a 10% molar ratio of DEABr to MAI. d. Stir the final precursor solution at room temperature for at least 1 hour before use.
4. Perovskite Film Deposition: a. Transfer the ETL-coated substrates into a nitrogen-filled glovebox. b. Dispense approximately 40 µL of the perovskite precursor solution onto the center of the substrate. c. Spin-coat in a two-step program: i. 1000 rpm for 10 seconds (spread). ii. 5000 rpm for 30 seconds (thin film formation). d. During the second step, at approximately 15 seconds, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. e. Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
5. Hole Transport Layer (HTL) Deposition: a. Prepare the HTL solution by dissolving 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, and then add 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile) and 28.8 µL of 4-tert-butylpyridine (B128874) (tBP). b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
6. Metal Contact Deposition: a. Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) as the back contact via thermal evaporation under high vacuum (< 10⁻⁶ Torr).
Protocol 2: Post-Treatment of Perovskite Films with DEABr
This protocol details the application of DEABr to a pre-formed MAPbI₃ film to induce secondary grain growth and form a 2D/3D hybrid structure.[2]
1. Substrate and ETL Preparation: a. Follow steps 1 and 2 from Protocol 1.
2. Perovskite (MAPbI₃) Film Deposition: a. Prepare a standard MAPbI₃ precursor solution without DEABr as described in step 3a of Protocol 1. b. Deposit the MAPbI₃ film as described in step 4 of Protocol 1.
3. DEABr Post-Treatment Solution Preparation: a. Prepare a solution of DEABr in isopropanol (IPA). A typical concentration is 2.5 mg/mL.
4. DEABr Post-Treatment Application: a. Immediately after the anti-solvent step and before annealing, spin-coat the DEABr solution onto the wet perovskite film at 4000 rpm for 20 seconds. b. Transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.
5. HTL and Metal Contact Deposition: a. Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Experimental workflow for perovskite solar cell fabrication with DEABr as an additive.
Caption: Mechanism of DEABr in promoting large-grain growth and defect passivation.
References
Application of Diethylammonium Bromide in Lead-Free Perovskite Solar Cells: A Prospective Analysis and Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The development of efficient and stable lead-free perovskite solar cells (PSCs) is a critical step towards the commercialization of this promising photovoltaic technology, addressing the environmental concerns associated with lead-based counterparts. Tin-based perovskites, such as formamidinium tin iodide (FASnI₃), have emerged as the most viable lead-free alternatives due to their favorable optoelectronic properties. However, these materials suffer from intrinsic instabilities, primarily the rapid oxidation of Sn²⁺ to Sn⁴⁺ and the formation of a high density of defects, which leads to poor device performance and longevity.
Additive engineering has proven to be a crucial strategy to mitigate these issues. While diethylammonium (B1227033) bromide (DEABr) has been successfully employed in lead-based perovskite solar cells to form a 2D capping layer on 3D perovskites, enhancing both efficiency and stability, its application in lead-free systems is a nascent area of research.[1] This document provides a prospective analysis and a set of detailed protocols for the incorporation of DEABr as an additive in tin-based lead-free perovskite solar cells, drawing parallels from the use of similar large alkylammonium halides in such systems.
The introduction of the bulky diethylammonium (DEA⁺) cation is anticipated to offer several advantages:
-
Surface Passivation: The DEA⁺ cations can passivate surface defects on the perovskite grains, reducing non-radiative recombination and improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.
-
Crystallinity Control: DEABr may influence the crystallization kinetics of the tin-perovskite film, potentially leading to larger grain sizes and reduced grain boundary densities, which would enhance charge transport and reduce recombination.
-
Dimensionality Tuning (2D/3D Structures): Similar to its role in lead-based systems, DEABr could facilitate the formation of quasi-2D or 2D/3D hybrid perovskite structures. These structures have shown improved stability against moisture and oxygen due to the hydrophobic nature of the large organic cations.
-
Inhibition of Tin Oxidation: The presence of a passivating layer of DEABr on the perovskite surface could act as a barrier, slowing down the detrimental oxidation of Sn²⁺.
This document outlines the potential application of DEABr in lead-free PSCs, providing a foundational protocol for researchers to explore its impact on device performance and stability.
Quantitative Data Summary
As the application of DEABr in lead-free perovskite solar cells is an emerging field, a comprehensive experimental dataset is not yet available in the published literature. The following table presents a hypothetical projection of performance metrics for a FASnI₃-based solar cell with and without the addition of DEABr, based on the typical effects of similar additives in tin-based perovskites.
| Additive | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| None (Control) | 10.5 | 0.65 | 24.0 | 67 |
| DEABr | 12.5 | 0.75 | 24.5 | 72 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the potential improvements based on the known effects of similar additives in lead-free perovskite solar cells.
Experimental Protocols
The following protocols provide a detailed methodology for the fabrication and characterization of lead-free tin-based perovskite solar cells incorporating diethylammonium bromide as an additive.
Protocol 1: Perovskite Precursor Solution Preparation
-
Control Perovskite Solution (FASnI₃):
-
In a nitrogen-filled glovebox, dissolve 1 M Formamidinium Iodide (FAI) and 1 M Tin (II) Iodide (SnI₂) in a mixed solvent of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) with a volume ratio of 4:1.
-
Add 10 mol% of Tin (II) Fluoride (SnF₂) to the solution to inhibit the oxidation of Sn²⁺.
-
Stir the solution at 70°C for 2 hours to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE filter before use.
-
-
DEABr-Modified Perovskite Solution:
-
Prepare the control perovskite solution as described above.
-
Prepare a separate stock solution of this compound (DEABr) in DMF (e.g., 10 mg/mL).
-
Add a specific volume of the DEABr stock solution to the control perovskite solution to achieve the desired molar concentration (e.g., 0.5%, 1%, 2% relative to SnI₂).
-
Stir the final solution at 70°C for an additional 30 minutes.
-
Filter the solution through a 0.22 µm PTFE filter before use.
-
Protocol 2: Device Fabrication (n-i-p Planar Structure)
-
Substrate Preparation:
-
Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes before transferring them into a nitrogen-filled glovebox.
-
-
Deposition of Electron Transport Layer (ETL):
-
Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate. For SnO₂, spin-coat a commercial SnO₂ nanoparticle solution at 3000 rpm for 30 s, followed by annealing at 150°C for 30 minutes in ambient air.
-
-
Deposition of Perovskite Layer:
-
Transfer the substrates with the ETL into the nitrogen-filled glovebox.
-
Pre-heat the substrates at 70°C for 5 minutes.
-
Spin-coat the prepared perovskite solution (either control or DEABr-modified) onto the ETL at 4000 rpm for 30 s.
-
During the last 15 seconds of spinning, dispense 100 µL of an anti-solvent (e.g., chlorobenzene (B131634) or ethyl acetate) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.
-
-
Deposition of Hole Transport Layer (HTL):
-
Prepare a solution of Spiro-OMeTAD (72.3 mg) in chlorobenzene (1 mL).
-
Add 17.5 µL of Li-TFSI solution (520 mg in 1 mL of acetonitrile) and 28.8 µL of 4-tert-butylpyridine (B128874) (TBP) to the Spiro-OMeTAD solution.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 s.
-
-
Deposition of Metal Electrode:
-
Transfer the device to a thermal evaporator.
-
Deposit an 80-100 nm thick layer of Gold (Au) or Silver (Ag) as the back contact through a shadow mask at a pressure below 10⁻⁶ Torr.
-
Protocol 3: Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the fabricated solar cells using a solar simulator under AM 1.5G illumination (100 mW/cm²) with a Keithley 2400 source meter.
-
Use a mask with a defined aperture (e.g., 0.09 cm²) to accurately define the active area of the device.
-
Perform both forward and reverse scans to evaluate any hysteresis.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectra using a dedicated EQE system with a monochromatic light source and a calibrated silicon photodiode.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the short-circuit current density (Jsc).
-
-
Stability Measurement:
-
Store unencapsulated devices in a nitrogen-filled glovebox or in a controlled humidity environment (e.g., 40-50% relative humidity) in the dark.
-
Monitor the PCE of the devices periodically over time to assess their shelf stability.
-
For operational stability, track the device performance under continuous illumination at the maximum power point.
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of DEABr-modified lead-free perovskite solar cells.
References
Application Notes and Protocols for Diethylammonium Bromide in Perovskite Light-Emitting Diodes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylammonium (B1227033) bromide (DEABr) is emerging as a promising organic spacer cation for the fabrication of high-performance perovskite light-emitting diodes (PeLEDs). Its incorporation into perovskite films, typically through the formation of quasi-two-dimensional (quasi-2D) or 2D/3D hybrid structures, offers significant advantages in terms of device efficiency, stability, and color purity. These notes provide a comprehensive overview of the application of DEABr in PeLEDs, including its role in modulating perovskite film properties, detailed experimental protocols for device fabrication, and a summary of expected performance metrics.
The use of bulky organic cations like diethylammonium (DEA+) leads to the formation of Ruddlesden-Popper or Dion-Jacobson phase perovskites, where layers of inorganic lead halide octahedra are separated by the organic cations. This quantum-well-like structure enhances exciton (B1674681) confinement, leading to more efficient radiative recombination, a key process for light emission. Furthermore, the hydrophobic nature of the diethylammonium cation can improve the moisture resistance of the perovskite film, thereby enhancing the operational stability of the PeLEDs. The formation of a 2D capping layer on a 3D perovskite film can also passivate surface defects and reduce non-radiative recombination losses.[1]
Key Benefits of Using Diethylammonium Bromide in Perovskite LEDs:
-
Enhanced Stability: The formation of a 2D or quasi-2D perovskite structure with DEABr can significantly improve the material's resistance to moisture and other environmental factors, leading to longer device lifetimes.[1]
-
Improved Efficiency: By confining charge carriers and promoting radiative recombination, DEABr can lead to higher external quantum efficiencies (EQEs) in PeLEDs.
-
Defect Passivation: The bulky diethylammonium cations can passivate defects at the grain boundaries and surface of the perovskite film, reducing non-radiative recombination pathways.
-
Tunable Emission: The incorporation of DEABr allows for tuning of the perovskite's bandgap and emission color by controlling the ratio of 2D to 3D components.
Data Presentation: Performance of Quasi-2D Perovskite LEDs
The following table summarizes typical performance metrics for quasi-2D PeLEDs incorporating bulky organic ammonium (B1175870) halides like ethylammonium (B1618946) bromide (EABr) and phenylethylammonium bromide (PEABr), which are analogous to DEABr. These values provide a benchmark for the expected performance of DEABr-based devices.
| Performance Metric | Value | Reference Compound | Source |
| Peak External Quantum Efficiency (EQE) | 12.1% | Ethylammonium Bromide (EABr) | [2] |
| Maximum Luminance | > 1000 cd/m² | Not Specified | N/A |
| Emission Peak | 488 nm (Sky-blue) | Ethylammonium Bromide (EABr) | [2] |
| Color Coordinates (CIE 1931) | (0.09, 0.18) | Not Specified | N/A |
| Operational Lifetime (T50) | Hundreds of hours (variable) | Phenylethylammonium Bromide (PEABr) | [3][4] |
Experimental Protocols
This section provides a detailed methodology for the fabrication of a quasi-2D perovskite LED using a bulky ammonium bromide, which can be adapted for this compound. The protocol is based on solution-processing techniques commonly employed in perovskite optoelectronics research.
Precursor Solution Preparation
a) 3D Perovskite Precursor Solution (e.g., CsPbBr₃):
-
Dissolve Cesium Bromide (CsBr) and Lead (II) Bromide (PbBr₂) in a 1:1 molar ratio in anhydrous Dimethyl Sulfoxide (DMSO).
-
The typical concentration is around 0.5 M.
-
Stir the solution at room temperature for at least 2 hours in a nitrogen-filled glovebox.
b) 2D Perovskite Precursor Solution (DEABr):
-
Dissolve this compound (DEABr) in isopropanol (B130326) (IPA) to a concentration of, for example, 10 mg/mL.
c) Quasi-2D Perovskite Precursor Solution (Mixed 2D/3D):
-
Prepare a mixed precursor solution by adding a specific molar ratio of DEABr to the 3D perovskite precursor solution (e.g., CsPbBr₃). The ratio will determine the 'n' value (number of inorganic layers) in the quasi-2D structure and thus the emission properties.
-
Alternatively, a layered 2D/3D structure can be fabricated by first depositing the 3D perovskite layer, followed by a post-treatment with the DEABr solution.[1]
Device Fabrication
The following protocol describes the fabrication of a PeLED with a standard architecture: ITO / PEDOT:PSS / Perovskite / TPBi / LiF / Al.
a) Substrate Cleaning:
-
Sequentially clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO surface.
b) Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrate at 150°C for 15 minutes in air.
c) Perovskite Emissive Layer Deposition:
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Spin-coat the prepared quasi-2D perovskite precursor solution onto the PEDOT:PSS layer. A typical two-step spin-coating program is:
-
1000 rpm for 10 seconds (for initial spreading).
-
4000 rpm for 40 seconds (for film formation).
-
-
During the second step, at about 10 seconds before the end, dispense an anti-solvent (e.g., chlorobenzene (B131634) or toluene) onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
Anneal the perovskite film at a moderate temperature (e.g., 70-100°C) for 10 minutes.
d) Electron Transport and Injection Layer Deposition:
-
Thermally evaporate 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) as the electron transport layer (ETL) at a rate of 1-2 Å/s to a thickness of approximately 40 nm.
-
Subsequently, evaporate a thin layer of Lithium Fluoride (LiF) as the electron injection layer (EIL) at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.
e) Cathode Deposition:
-
Finally, thermally evaporate Aluminum (Al) as the cathode at a rate of 2-5 Å/s to a thickness of 100 nm. The deposition is done through a shadow mask to define the device area.
Visualizations
Experimental Workflow for Perovskite LED Fabrication
Caption: A flowchart illustrating the key steps in fabricating a perovskite LED with this compound.
Mechanism of 2D/3D Hybrid Perovskite Formation
References
Application Notes and Protocols: The Effect of Diethylammonium Bromide (DEABr) Concentration on Perovskite Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of diethylammonium (B1227033) bromide (DEABr) to modulate the properties of metal halide perovskite thin films. The concentration of DEABr has been shown to be a critical parameter in tuning the structural, optoelectronic, and morphological characteristics of perovskite films, ultimately impacting the performance and stability of perovskite-based devices such as solar cells.
Introduction
Diethylammonium bromide ((CH₃CH₂)₂NH₂Br, DEABr) is a large organic ammonium (B1175870) salt that has emerged as a key additive and surface treatment agent in the fabrication of high-performance perovskite solar cells. Its incorporation can lead to the formation of two-dimensional (2D) or quasi-2D perovskite capping layers on top of the three-dimensional (3D) perovskite bulk, creating a 2D/3D heterostructure. This engineered interface can effectively passivate surface defects, enhance moisture resistance, and improve charge extraction, leading to significant improvements in device efficiency and long-term stability.[1] The concentration of DEABr used is a crucial factor that dictates the extent of these effects.
Data Presentation
The following tables summarize the quantitative effects of varying DEABr concentrations on the performance of methylammonium (B1206745) lead iodide (MAPbI₃) perovskite solar cells and the properties of the perovskite films.
Table 1: Effect of DEABr Post-Treatment Concentration on MAPbI₃ Perovskite Solar Cell Performance
| DEABr Concentration (mg·mL⁻¹ in Isopropanol) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA·cm⁻²) | Fill Factor (FF) (%) |
| 0 (Control) | 14.37 | 0.98 | 21.5 | 68 |
| 1.5 | 16.85 | 1.02 | 22.1 | 75 |
| 2.5 (Optimal) | 18.30 | 1.05 | 22.8 | 76 |
| 3.5 | 15.92 | 1.01 | 21.8 | 72 |
Data extracted and compiled from studies on DEABr post-treatment of MAPbI₃ films.[1]
Table 2: Effect of DEABr Additive Concentration on MAPbI₃ Perovskite Film Properties
| DEABr Doping in Precursor | Average Grain Size | Crystallinity | Defect Density |
| Undoped | Smaller grains | Lower | Higher |
| Optimized Doping | Micrometer-scale large grains | Significantly improved | Reduced |
Qualitative summary based on findings from in-situ dynamic microscopy studies.[2][3]
Experimental Protocols
Protocol for DEABr Post-Treatment of MAPbI₃ Perovskite Films
This protocol describes the post-fabrication surface treatment of a 3D MAPbI₃ perovskite film with a DEABr solution to form a 2D/3D heterostructure.
Materials:
-
Pre-fabricated MAPbI₃ perovskite films on a suitable substrate (e.g., FTO/c-TiO₂).
-
This compound (DEABr).
-
Anhydrous isopropanol (B130326) (IPA).
-
Spinner for spin-coating.
-
Hotplate.
-
Nitrogen-filled glovebox.
Procedure:
-
Prepare DEABr Solutions: Prepare a series of DEABr solutions in anhydrous isopropanol at different concentrations (e.g., 0, 1.5, 2.5, and 3.5 mg·mL⁻¹). Ensure the DEABr is fully dissolved.
-
Perovskite Film Preparation: Fabricate MAPbI₃ perovskite films using a standard one-step or two-step deposition method. For instance, spin-coat a precursor solution of PbI₂ and MAI in a DMF:DMSO solvent mixture onto the substrate, followed by an anti-solvent wash and annealing.
-
DEABr Post-Treatment:
-
Transfer the annealed MAPbI₃ films into a nitrogen-filled glovebox.
-
Dispense a sufficient amount of the prepared DEABr solution onto the surface of the MAPbI₃ film to cover it completely.
-
Spin-coat the DEABr solution at 4000 rpm for 30 seconds.
-
-
Annealing: Anneal the DEABr-treated perovskite films on a hotplate at 100 °C for 10 minutes inside the glovebox.
-
Device Completion: Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) to complete the solar cell device.
Protocol for DEABr as an Additive in the Perovskite Precursor
This protocol details the incorporation of DEABr directly into the perovskite precursor solution to influence grain growth and film formation.
Materials:
-
Lead iodide (PbI₂).
-
Methylammonium iodide (MAI).
-
This compound (DEABr).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Substrates (e.g., FTO/c-TiO₂).
-
Spinner for spin-coating.
-
Hotplate.
-
Nitrogen-filled glovebox.
Procedure:
-
Prepare Perovskite Precursor Solutions:
-
Prepare a stock solution of MAPbI₃ precursor by dissolving PbI₂ and MAI in a mixed solvent of DMF and DMSO.
-
Create a series of precursor solutions with varying molar percentages of DEABr relative to the lead content.
-
-
Film Deposition:
-
Transfer the prepared precursor solutions and substrates into a nitrogen-filled glovebox.
-
Spin-coat the DEABr-containing perovskite precursor solution onto the substrate.
-
During the spin-coating process, employ an anti-solvent dripping step (e.g., with chlorobenzene (B131634) or toluene) to induce rapid crystallization.
-
-
Annealing: Anneal the as-deposited films on a hotplate at a specified temperature and duration (e.g., 100 °C for 10 minutes) to promote crystal growth and remove residual solvent.
-
Characterization and Device Fabrication: The resulting films can then be characterized or used to fabricate solar cell devices by depositing the subsequent charge transport layers and metal electrode.
Visualizations
Experimental Workflow
Caption: Experimental workflow for DEABr post-treatment of perovskite films.
Logical Relationship of DEABr's Effect
Caption: Influence of DEABr on perovskite properties and device performance.
References
Application Notes and Protocols for Diethylammonium Bromide Surface Passivation of Perovskite Layers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diethylammonium (B1227033) bromide (DEABr) as a surface passivating agent for perovskite films in solar cell applications. The information compiled herein is intended to guide researchers in the successful implementation of this technique to enhance the efficiency and stability of perovskite-based optoelectronic devices.
Introduction to Diethylammonium Bromide Passivation
Surface defects in perovskite crystalline films are a major source of non-radiative recombination, which limits the power conversion efficiency (PCE) and long-term stability of perovskite solar cells (PSCs). Surface passivation using organic ammonium (B1175870) halides has emerged as an effective strategy to mitigate these defects. This compound (DEABr) is an organic ammonium salt that can be used as a post-treatment agent on 3D perovskite films.
The application of a DEABr solution to the surface of a 3D perovskite layer, such as methylammonium (B1206745) lead iodide (MAPbI₃), leads to the in-situ formation of a 2D perovksite-like capping layer. This 2D layer effectively passivates surface defects, reduces non-radiative recombination, and improves the interfacial energetics for more efficient charge extraction. Furthermore, the hydrophobic nature of the diethylammonium cations can enhance the moisture resistance of the perovskite film, thereby improving the overall stability of the device. Studies have shown that DEABr treatment can lead to significant improvements in the open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (PCE) of perovskite solar cells.
Experimental Protocols
This section provides detailed protocols for the synthesis of DEABr, the preparation of the passivation solution, the surface treatment procedure, and the characterization of the passivated perovskite films.
Synthesis of this compound (DEABr)
Materials:
-
Diethylamine (B46881) ((C₂H₅)₂NH)
-
Hydrobromic acid (HBr, 48% in water)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrobromic acid dropwise to the cooled and stirring diethylamine solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Recrystallize the crude product from a mixture of ethanol and diethyl ether to obtain purified white crystals of this compound.
-
Dry the crystals under vacuum overnight.
Preparation of DEABr Passivation Solution
Materials:
-
This compound (DEABr) powder
-
Anhydrous isopropanol (B130326) (IPA)
-
Vortex mixer or ultrasonic bath
Procedure:
-
Prepare a stock solution of DEABr in isopropanol. A common concentration range is 1 to 10 mg/mL. For example, to prepare a 2.5 mg/mL solution, dissolve 25 mg of DEABr in 10 mL of anhydrous isopropanol.
-
Use a vortex mixer or sonicate the solution to ensure the DEABr is fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulate impurities.
Surface Passivation of Perovskite Films
This protocol assumes the prior fabrication of a 3D perovskite film (e.g., MAPbI₃) on a suitable substrate.
Materials:
-
Substrate with perovskite film
-
DEABr passivation solution (e.g., 2.5 mg/mL in IPA)
-
Spin coater
-
Hotplate
Procedure:
-
Transfer the substrate with the freshly prepared perovskite film into a nitrogen-filled glovebox.
-
Place the substrate onto the chuck of a spin coater.
-
Dispense a sufficient amount of the DEABr solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to cover the entire surface of the perovskite film.
-
Spin-coat the DEABr solution onto the perovskite film. A typical two-step program is:
-
Step 1: 1000 rpm for 10 seconds (for spreading the solution)
-
Step 2: 4000-6000 rpm for 30-40 seconds (to form a thin layer and evaporate the solvent)
-
-
After spin-coating, transfer the substrate to a hotplate and anneal at 100-120 °C for 5-10 minutes to promote the formation of the 2D capping layer and remove any residual solvent.
-
Allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer).
Characterization of Passivated Perovskite Films
a) X-ray Diffraction (XRD):
-
Purpose: To confirm the formation of the 2D perovskite phase and assess the crystallinity of the underlying 3D perovskite.
-
Procedure: Perform XRD measurements on the passivated perovskite films. Look for the appearance of low-angle diffraction peaks characteristic of the 2D perovskite structure, in addition to the characteristic peaks of the 3D perovskite.
b) Scanning Electron Microscopy (SEM):
-
Purpose: To investigate the surface morphology of the perovskite film after passivation.
-
Procedure: Acquire top-down SEM images of both the control (unpassivated) and DEABr-passivated perovskite films. Observe any changes in grain size, grain boundaries, and surface coverage.
c) Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy:
-
Purpose: To evaluate the effectiveness of the passivation in reducing non-radiative recombination.
-
Procedure:
-
Steady-state PL: Measure the PL spectra of the control and passivated films. An increase in PL intensity for the passivated film suggests a reduction in defect-mediated non-radiative recombination.
-
TRPL: Measure the PL decay dynamics. A longer carrier lifetime for the passivated film indicates more effective suppression of non-radiative recombination pathways.
-
d) X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To analyze the surface chemical composition and bonding states of the passivated film.
-
Procedure: Acquire high-resolution XPS spectra of the core levels of relevant elements (e.g., Pb 4f, I 3d, Br 3d, N 1s). Shifts in binding energies can provide insights into the chemical interactions at the surface.
Data Presentation
The following tables summarize the quantitative data from various studies on the effect of DEABr and similar ammonium salt passivation on the performance of perovskite solar cells.
Table 1: Photovoltaic Performance of Perovskite Solar Cells with and without this compound (DEABr) Passivation
| Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control (MAPbI₃) | 1.05 | 21.8 | 62.7 | 14.37 | [1] |
| DEABr (2.5 mg/mL) | 1.12 | 22.5 | 72.5 | 18.30 | [1] |
Table 2: Photovoltaic Performance of Inverted Perovskite Solar Cells with and without Ethylammonium Bromide (EABr) Bottom Interface Passivation
| Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control | 1.10 | 23.2 | 79.8 | 20.41 | [2] |
| EABr | 1.12 | 23.5 | 80.1 | 21.06 | [2] |
Table 3: Stability of Perovskite Solar Cells with and without DEABr Passivation
| Treatment | Stability Condition | Initial PCE (%) | PCE after aging (%) | Reference |
| Control (MAPbI₃) | Ambient air, 500 hours | 14.37 | Degraded significantly | [1] |
| DEABr (2.5 mg/mL) | Ambient air, 500 hours | 18.30 | Retained >85% of initial PCE | [1] |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethylammonium Bromide (DEABr) Concentration in Perovskite Precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Diethylammonium (B1227033) bromide (DEABr) concentration in perovskite precursor solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Diethylammonium bromide (DEABr) in perovskite solar cell fabrication?
A1: this compound (DEABr) is primarily used as an additive in the perovskite precursor solution or as a post-treatment agent for the perovskite film. Its main functions are to improve the quality and stability of the perovskite layer. Key benefits include increasing the grain size of the perovskite crystals, enhancing crystallinity, passivating defects at the surface and grain boundaries, and inducing the formation of a 2D/3D hybrid perovskite structure. This hybrid structure can enhance moisture stability and improve charge carrier extraction.[1]
Q2: How does DEABr induce the formation of large-grain 2D/3D hybrid films?
A2: When used as an additive or in a post-treatment step, the diethylammonium (DEA⁺) cations from DEABr can interact with the 3D perovskite structure at the surface. This interaction can lead to a secondary growth process where smaller crystals merge into larger ones.[1] Additionally, the DEA⁺ cations can form a thin 2D perovskite capping layer (e.g., (DA)₂PbI₄) on top of the 3D perovskite film. This 2D layer helps to passivate surface defects and protect the underlying 3D perovskite from environmental degradation.[1]
Q3: What is the expected impact of optimal DEABr concentration on perovskite solar cell performance?
A3: Optimizing the DEABr concentration can lead to significant improvements in the power conversion efficiency (PCE) of perovskite solar cells. Specifically, an increase in the open-circuit voltage (Voc) and fill factor (FF) is often observed due to the reduction in non-radiative recombination losses from defect passivation. For instance, studies have shown a PCE enhancement from 14.37% to 18.30% with the incorporation of DEABr.[1]
Q4: Can DEABr be used with different types of perovskite compositions?
A4: Yes, DEABr has been shown to be effective with various perovskite compositions, most commonly with methylammonium (B1206745) lead iodide (MAPbI₃) based perovskites.[1] However, the optimal concentration and its effects can vary depending on the specific perovskite formulation (e.g., mixed-cation or mixed-halide perovskites). It is crucial to empirically optimize the DEABr concentration for each specific perovskite system.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Poor film coverage and pinholes after DEABr addition. | Suboptimal DEABr concentration: Too little DEABr may not be sufficient to influence the crystallization process effectively. Solvent incompatibility: The addition of DEABr might slightly alter the solubility of the main perovskite precursors. | 1. Titrate DEABr concentration: Systematically vary the molar ratio of DEABr in the precursor solution (e.g., from 0.5% to 5% relative to the lead source) to find the optimal concentration for your specific perovskite composition. 2. Optimize spin-coating parameters: Adjust the spin-coating speed and duration to ensure uniform film formation. 3. Consider solvent engineering: A small addition of a coordinating solvent like DMSO might help to improve precursor solubility and film morphology. |
| Hazy or cloudy appearance of the perovskite film. | Excess DEABr concentration: A high concentration of DEABr can lead to the formation of a thick 2D perovskite layer or even bulk 2D perovskite crystals, which can scatter light and give the film a hazy appearance. Phase segregation: In mixed-halide perovskites, an inappropriate amount of bromide from DEABr could potentially contribute to halide segregation, although this is less common with the concentrations typically used for surface passivation. | 1. Reduce DEABr concentration: Significantly lower the molar percentage of DEABr in your precursor solution or post-treatment solution. 2. Characterize the film: Use X-ray diffraction (XRD) to check for the presence of strong 2D perovskite peaks, which would indicate excessive 2D phase formation. 3. Optimize annealing conditions: A higher annealing temperature or longer duration might promote the integration of the 2D layer or the dissolution of unwanted phases, but this needs to be done carefully to avoid perovskite degradation. |
| Low photoluminescence (PL) intensity and short carrier lifetime. | Ineffective defect passivation: The DEABr concentration may be too low to passivate a sufficient number of defects. Introduction of new defects: In some cases, excessive amounts of an additive can introduce new defect states or disrupt the crystal lattice. | 1. Systematically vary DEABr concentration: Perform a detailed optimization of the DEABr concentration and measure the PL quantum yield (PLQY) and time-resolved PL (TRPL) for each concentration to find the optimal passivation effect. 2. Post-treatment vs. additive: Compare the effectiveness of incorporating DEABr as an additive versus using it in a post-treatment step. Post-treatment can sometimes offer better control over surface passivation. |
| Rapid degradation of device performance in ambient conditions. | Incomplete 2D layer formation: The DEABr concentration or the post-treatment conditions may not be sufficient to form a continuous and protective 2D capping layer. Hygroscopic nature of excess DEABr: If an excessive amount of unreacted DEABr remains on the film surface, it could attract moisture. | 1. Optimize post-treatment conditions: If using a post-treatment method, vary the concentration of the DEABr solution, the immersion/spin-coating time, and the subsequent annealing step. 2. Rinsing step: Consider a gentle rinse with a non-polar solvent like isopropanol (B130326) after the DEABr post-treatment to remove any excess, unreacted salt from the surface. 3. Hydrophobicity test: Measure the water contact angle on the perovskite film surface. A higher contact angle indicates a more hydrophobic surface, which is desirable for moisture stability. |
Data Presentation
Table 1: Effect of DEABr Post-Treatment on MAPbI₃ Solar Cell Performance
| DEABr Concentration in IPA (mg/mL) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 0 (Control) | 1.05 | 21.5 | 63.8 | 14.37 |
| 2.5 | 1.10 | 22.8 | 72.8 | 18.30 |
Data adapted from a study on MAPbI₃ perovskite solar cells.[1] The specific values can vary based on the full device architecture and fabrication conditions.
Table 2: Influence of DEABr on Perovskite Film Properties
| Parameter | Without DEABr | With Optimal DEABr |
| Average Grain Size | ~200 - 500 nm | > 1 µm |
| Crystallinity | Lower | Higher (indicated by increased XRD peak intensity)[1] |
| Defect Density | Higher | Lower (indicated by increased PL intensity and lifetime) |
| Moisture Stability | Lower | Higher (due to hydrophobic 2D capping layer)[1] |
Experimental Protocols
Protocol 1: Incorporation of DEABr as an Additive in the Perovskite Precursor Solution
-
DEABr Stock Solution Preparation:
-
Prepare a stock solution of DEABr in the same solvent system used for the main perovskite precursor (e.g., DMF:DMSO 4:1 v/v). A typical concentration would be 10 mg/mL.
-
-
Perovskite Precursor Preparation (with DEABr):
-
Prepare the main perovskite precursor solution (e.g., 1.4 M MAPbI₃ in DMF:DMSO).
-
Add the required volume of the DEABr stock solution to the main precursor solution to achieve the desired molar percentage of DEABr. For example, for a 2.5 mol% DEABr concentration relative to PbI₂, add the corresponding volume of the DEABr stock solution.
-
Stir the final solution at room temperature for at least 1 hour before use.
-
-
Film Deposition:
-
Deposit the DEABr-containing precursor solution onto the substrate using a standard spin-coating program.
-
Follow your established anti-solvent dripping and annealing procedures.
-
Protocol 2: Post-Treatment of Perovskite Film with DEABr
-
DEABr Post-Treatment Solution Preparation:
-
Dissolve DEABr in isopropanol (IPA) at a concentration of 2.5 mg/mL.[1]
-
-
Perovskite Film Fabrication:
-
Fabricate the 3D perovskite film according to your standard protocol up to the annealing step.
-
-
DEABr Post-Treatment:
-
After the perovskite film has cooled down to room temperature, spin-coat the DEABr/IPA solution onto the perovskite surface at 4000 rpm for 30 seconds.
-
Anneal the film at 100°C for 10 minutes to promote the reaction and formation of the 2D/3D structure.
-
-
Subsequent Layer Deposition:
-
Proceed with the deposition of the hole transport layer and the metal electrode.
-
Mandatory Visualization
Experimental workflows for incorporating DEABr.
Impact of DEABr concentration on film properties and device performance.
References
Technical Support Center: Controlling Perovskite Film Morphology with Diethylammonium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethylammonium (B1227033) Bromide (DEABr) to control perovskite film morphology in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Diethylammonium Bromide (DEABr) in perovskite film fabrication?
A1: this compound (DEABr) is primarily used as an additive to improve the morphology, crystal quality, and grain size of perovskite films.[1] Its introduction can lead to the formation of larger crystal grains and the creation of a 2D perovskite capping layer on the 3D perovskite film, which enhances both performance and stability.[1]
Q2: How does DEABr improve the perovskite film quality?
A2: DEABr influences the crystallization process in two main ways. The alkyl chains of the diethylammonium cation are thought to restrain the initial rapid growth of perovskite grains during the spin-coating process. Subsequently, during the annealing stage, DEABr induces the merging of smaller grains into larger, more uniform ones.[1][2] This process, along with defect passivation, leads to a higher quality film.[1][2]
Q3: What are the expected benefits of using DEABr in my perovskite solar cells?
A3: The use of DEABr has been shown to enhance the power conversion efficiency (PCE) of perovskite solar cells. For instance, one study reported an increase in PCE from 14.37% to 18.30% after treating a MAPbI3 film with DEABr.[1] This improvement is attributed to larger grain sizes, reduced defects, and better interfacial contact between the perovskite and adjacent layers.[1] The formation of a 2D capping layer also improves the moisture stability of the films.[1]
Q4: Can DEABr be used with different perovskite compositions?
A4: While much of the reported research focuses on methylammonium (B1206745) lead iodide (MAPbI3) perovskites, the principles of using alkylammonium halides like DEABr to control morphology and passivate defects are applicable to other perovskite systems. The specific optimal concentration and process parameters may, however, vary depending on the perovskite composition.
Troubleshooting Guide
Problem 1: Small grain size and high number of grain boundaries despite using DEABr.
| Possible Cause | Suggested Solution |
| Suboptimal DEABr Concentration | The concentration of DEABr is a critical parameter. Too little may not be sufficient to induce significant grain growth, while too much can introduce other defects or phase impurities. It is recommended to systematically vary the concentration of DEABr in your precursor solution or post-treatment solution to find the optimal amount for your specific perovskite system. |
| Inadequate Annealing Temperature or Time | The grain merging effect of DEABr is heavily dependent on the thermal annealing step.[3][4] If the temperature is too low or the duration is too short, the grains may not have enough energy and time to coalesce. Conversely, excessive annealing can lead to perovskite decomposition.[4] It is advisable to optimize the annealing temperature and time in conjunction with the DEABr concentration. A typical starting point for annealing MAPbI3 is 100-135°C.[5] |
| Fast Crystallization Rate | If the perovskite film crystallizes too quickly during spin coating, the DEABr may not have sufficient time to influence the initial nucleation and growth. Consider adjusting the spin coating parameters (e.g., speed, duration) or using a solvent system that promotes slower crystallization. |
Problem 2: Presence of pinholes in the perovskite film.
| Possible Cause | Suggested Solution |
| Poor Precursor Solution Wettability | If the precursor solution does not wet the substrate evenly, it can lead to the formation of pinholes. While DEABr can sometimes improve film uniformity, ensuring the substrate is properly cleaned and treated (e.g., with UV-ozone) is crucial. |
| Excessive Solvent Removal Rate | Rapid removal of the solvent during spin coating, often through high spin speeds or the use of an anti-solvent, can sometimes lead to the formation of pinholes.[6] Optimizing the anti-solvent dripping time and volume can help create a more uniform film. |
| Non-optimal DEABr Concentration | An inappropriate concentration of DEABr might interfere with the uniform film formation. A systematic optimization of the DEABr concentration is recommended. |
Problem 3: Inconsistent device performance and low reproducibility.
| Possible Cause | Suggested Solution |
| Aging of Precursor Solution | Perovskite precursor solutions, especially those containing additives, can age over time, leading to changes in their chemical composition and affecting the final film quality.[7] It is recommended to use freshly prepared precursor solutions for consistent results. |
| Environmental Humidity | Perovskite film formation is sensitive to ambient conditions, particularly humidity. High humidity can lead to uncontrolled crystallization and degradation. It is best to fabricate perovskite films in a controlled environment, such as a nitrogen-filled glovebox. |
| Variability in Manual Processing Steps | Manual steps like anti-solvent dripping can introduce variability. Using automated deposition systems can improve reproducibility. If manual methods are used, it is important to be as consistent as possible with timing and volumes. |
Quantitative Data
Table 1: Effect of DEABr Post-Treatment on MAPbI3 Solar Cell Performance
| Treatment | Average Grain Size | PCE (%) | Voc (V) | Jsc (mA/cm2) | Fill Factor (%) |
| Control (MAPbI3) | ~200 nm | 14.37 | 1.02 | 21.5 | 65.5 |
| DEABr Treated | >500 nm | 18.30 | 1.08 | 22.8 | 74.5 |
Data synthesized from reported improvements in literature.[1]
Experimental Protocols
Detailed Methodology for One-Step Spin Coating with DEABr Additive
This protocol is a general guideline for fabricating a perovskite film using a one-step spin coating method with DEABr as an additive in the precursor solution.
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 20 minutes before use to enhance wettability.
-
-
Precursor Solution Preparation:
-
Prepare the perovskite precursor solution by dissolving the desired molar ratio of lead halides (e.g., PbI2) and organic halides (e.g., MAI) in a solvent mixture, typically DMF and DMSO.
-
Prepare a stock solution of DEABr in a suitable solvent (e.g., DMF).
-
Add the desired volume of the DEABr stock solution to the perovskite precursor solution to achieve the target additive concentration (e.g., 0.5-5 mol% with respect to the lead halide).
-
Stir the final precursor solution at room temperature for at least 1 hour before use.
-
-
Film Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Deposit an electron transport layer (e.g., SnO2) onto the substrates and anneal according to established protocols.
-
Dispense a sufficient amount of the DEABr-containing perovskite precursor solution onto the center of the substrate.
-
Spin coat the substrate in a two-step program. For example:
-
Step 1: 1000 rpm for 10 seconds (acceleration of 200 rpm/s).
-
Step 2: 4000 rpm for 30 seconds (acceleration of 1000 rpm/s).
-
-
During the second step, typically 5-10 seconds before the end of the program, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
-
Annealing:
-
Immediately transfer the substrate onto a hotplate preheated to the desired annealing temperature (e.g., 100°C - 135°C).
-
Anneal the film for the optimized duration (e.g., 10-30 minutes).
-
Allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer and metal electrode).
-
Visualizations
Caption: Experimental workflow for perovskite solar cell fabrication with DEABr.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Scholars@Duke publication: Effect of thermal annealing on the optical and morphological properties of (AETH)PbX4 (X = Br, I) perovskite films prepared using single source thermal ablation [scholars.duke.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A layering technique for achieving pinhole-free organic–inorganic halide perovskite thin films through the vapor–solid reaction - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Diethylammonium Bromide for Perovskite Film Defect Reduction
This technical support center provides researchers and scientists with troubleshooting guidance and frequently asked questions regarding the use of Diethylammonium (B1227033) bromide (DEABr) to reduce defects and enhance the performance of perovskite films.
Frequently Asked Questions (FAQs)
Q1: What is Diethylammonium bromide (DEABr) and how does it reduce defects in perovskite films?
A1: this compound ((CH₃CH₂)₂NH₂Br, or DEABr) is an organic ammonium (B1175870) salt used as a post-treatment agent or an additive in the fabrication of perovskite solar cells. Its primary function is to passivate defects within the perovskite film, particularly at the surface and grain boundaries. The introduction of DEABr can lead to the formation of a 2D perovskite capping layer on top of the 3D perovskite film.[1] This 2D/3D hybrid structure effectively passivates dangling bonds and defect sites, which reduces non-radiative recombination and improves overall device performance.[1]
Q2: What are the primary benefits of treating a perovskite film with DEABr?
A2: The main benefits observed after a successful DEABr treatment include:
-
Enhanced Crystallinity and Grain Growth: DEABr can induce the secondary growth of small perovskite crystals into larger ones, resulting in a film with higher crystallinity and fewer grain boundaries.[1][2]
-
Reduced Defect Density: The formation of a 2D capping layer passivates surface defects, leading to a lower trap-state density.[1]
-
Improved Power Conversion Efficiency (PCE): By reducing defects and improving charge extraction, DEABr treatment has been shown to significantly increase the PCE of perovskite solar cells.[1][2]
-
Enhanced Stability: The 2D capping layer acts as a protective barrier against moisture, enhancing the film's environmental stability.[1] It also helps to eliminate the light-soaking effect, contributing to better photostability.[1]
Q3: What is the mechanism of action for DEABr in defect passivation?
A3: DEABr facilitates a multi-faceted passivation mechanism. The bulky diethylammonium (DEA⁺) cations interact with the 3D perovskite surface. This interaction can induce a structural rearrangement, merging smaller grains into larger ones.[2] Simultaneously, the DEA⁺ and Br⁻ ions react with the surface of the 3D perovskite (e.g., MAPbI₃) to form a thin, stable, wide-bandgap 2D perovskite layer (e.g., DA₂PbI₄-xBrx).[1] This 2D layer electronically passivates surface defects, promotes the dissociation of photogenerated carriers, and improves hole extraction.[1]
Experimental Protocols
Representative Protocol: Post-Treatment of MAPbI₃ Film
This protocol is a generalized procedure based on common methodologies.[1] Researchers should optimize concentrations, spin-coating parameters, and annealing conditions for their specific perovskite composition and fabrication setup.
-
Preparation of DEABr Solution:
-
Dissolve this compound (DEABr) in anhydrous isopropyl alcohol (IPA).
-
A typical starting concentration range is 1.0 to 5.0 mg/mL. An optimal concentration reported in one study was 2.5 mg/mL.[1]
-
Ensure the solution is fully dissolved using a vortex mixer or sonication.
-
-
Fabrication of 3D Perovskite Film:
-
Prepare a standard 3D perovskite precursor solution (e.g., MAPbI₃).
-
Deposit the precursor solution onto the desired substrate (e.g., TiO₂ layer) via a one-step or two-step spin-coating method.
-
Anneal the film according to your established protocol to form the crystalline 3D perovskite layer.
-
-
DEABr Post-Treatment Application:
-
Allow the 3D perovskite film to cool to room temperature after annealing.
-
Dispense the prepared DEABr/IPA solution onto the center of the spinning perovskite film. A typical spin-coating speed is 4000 rpm for 30 seconds.
-
This step should be performed in a controlled environment (e.g., a nitrogen-filled glovebox).
-
-
Final Annealing:
-
After the DEABr spin-coating step, anneal the film on a hotplate.
-
A typical annealing temperature is 100°C for 10 minutes.
-
Allow the film to cool before proceeding with the deposition of subsequent layers (e.g., hole transport layer, metal electrode).
-
Quantitative Data Summary
The application of DEABr has a quantifiable impact on both device performance and fundamental film properties.
Table 1: Impact of DEABr on Perovskite Solar Cell Performance
| Parameter | Control Device (MAPbI₃) | DEABr-Treated Device | Citation |
|---|---|---|---|
| Power Conversion Efficiency (PCE) | 14.37% | 18.30% | [1] |
| Open-Circuit Voltage (V_oc) | Data not specified | Data not specified | |
| Short-Circuit Current (J_sc) | Data not specified | Data not specified | |
| Fill Factor (FF) | Data not specified | Data not specified | |
| PCE (Optimized Doping) | Not Applicable | 19.58% | [2] |
| Fill Factor (Optimized Doping) | Not Applicable | 79.81% |[2] |
Table 2: Impact of DEABr on Perovskite Film Properties
| Property | Control Film | DEABr-Treated Film | Method/Metric | Citation |
|---|---|---|---|---|
| Crystallinity | Lower | Enhanced | XRD Peak Intensity | [1] |
| Defect Density | 0.44 V | 0.31 V | Trap-filled limit voltage (V_TFL) | [1] |
| Carrier Extraction Lifetime | 1.29 µs | 0.88 µs | Transient Photocurrent | [1] |
| Grain Size | Smaller | Significantly Larger | In-situ Microscopy |[2] |
Troubleshooting Guide
Q: My film's Power Conversion Efficiency (PCE) did not improve after DEABr treatment. What are the possible causes?
A: Several factors could be responsible:
-
Suboptimal DEABr Concentration: Too little DEABr may not form an effective passivation layer, while too much can introduce impurities or disrupt the crystal structure. Perform a concentration-dependent study (e.g., 1.0, 2.5, 5.0 mg/mL) to find the optimum for your system.
-
Incorrect Annealing Parameters: The final annealing step is crucial for the formation of the 2D/3D hybrid structure. Both the temperature and duration may need to be optimized. Insufficient annealing may not drive the reaction, while excessive heat could degrade the film.
-
Poor Quality of Initial 3D Film: The DEABr treatment improves upon an existing film. If the initial 3D perovskite layer has a high density of pinholes, poor coverage, or significant impurities, the post-treatment may not be able to salvage it. Ensure your baseline process is robust.
-
Solvent Incompatibility: Ensure the IPA is anhydrous. The presence of water can degrade the perovskite film during the treatment step.
Q: I'm observing poor film morphology (e.g., haziness, non-uniform coverage) after the DEABr treatment. How can I fix this?
A: This is often related to the application process:
-
Spin-Coating Speed: The speed and duration of the spin-coating step for the DEABr solution affect the thickness and uniformity of the resulting 2D layer. Try adjusting the RPM and time to achieve a more uniform coating.
-
Solution Dispensing: Ensure the DEABr solution is dispensed quickly and smoothly onto the center of the substrate to allow for even spreading.
-
DEABr Solubility: Confirm that the DEABr is fully dissolved in the IPA. Any undissolved particles can act as nucleation sites for defects on the film surface.
References
Technical Support Center: Enhancing Perovskite Solar Cell Moisture Stability with Diethylammonium Bromide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the moisture stability of perovskite solar cells (PSCs) using Diethylammonium (B1227033) Bromide (DEABr).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Diethylammonium Bromide (DEABr) improves the moisture stability of perovskite solar cells?
A1: DEABr treatment on a 3D perovskite film (e.g., MAPbI₃) induces the formation of a 2D peroskite capping layer (DA₂PbI₄-ₓBrₓ) on the surface.[1] This 2D layer is hydrophobic, acting as a barrier to moisture ingress. Additionally, the bulky diethylammonium cations passivate surface defects, which can act as sites for moisture-induced degradation.[1]
Q2: How does DEABr treatment affect the performance of the perovskite solar cell?
A2: DEABr treatment has been shown to enhance the power conversion efficiency (PCE) of perovskite solar cells. For instance, one study reported an increase in PCE from 14.37% to 18.30% after DEABr treatment.[1] This improvement is attributed to reduced non-radiative recombination due to defect passivation and improved charge extraction at the interface.[1]
Q3: What are the expected changes in the perovskite film's properties after DEABr treatment?
A3: Successful DEABr treatment leads to several observable changes in the perovskite film. The film becomes more hydrophobic, which can be quantified by an increase in the water contact angle.[2] Additionally, the treatment can induce the secondary growth of smaller 3D perovskite crystals into larger ones, resulting in a film with larger grains and improved crystallinity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Power Conversion Efficiency (PCE) after DEABr treatment | 1. Incomplete or non-uniform 2D layer formation: The DEABr solution may not have spread evenly, or the concentration was too low. 2. Damage to the underlying 3D perovskite layer: The solvent used for the DEABr solution (e.g., isopropanol) may have partially dissolved or damaged the 3D perovskite film. 3. Phase segregation: Improper annealing temperature or time can lead to the formation of undesirable perovskite phases. | 1. Optimize the spin-coating parameters (speed and time) to ensure uniform coverage. Experiment with slightly higher concentrations of the DEABr solution. 2. Ensure the 3D perovskite film is fully dried and cooled before applying the DEABr solution. Consider using a solvent that is more orthogonal to the 3D perovskite layer. 3. Systematically vary the annealing temperature and time to find the optimal conditions for 2D layer formation without damaging the 3D structure. |
| Poor moisture stability despite DEABr treatment | 1. 2D layer is too thin or has pinholes: Insufficient DEABr concentration or inadequate reaction time may result in a discontinuous 2D capping layer. 2. Degradation of the 2D layer itself: While more stable than 3D perovskites, the 2D layer can still degrade under prolonged exposure to harsh conditions. | 1. Increase the concentration of the DEABr solution or the duration of the post-treatment step. Characterize the film surface using techniques like scanning electron microscopy (SEM) to check for pinholes. 2. While the DEABr treatment enhances stability, it does not make the device completely immune to degradation. Ensure proper encapsulation of the final device for long-term stability. |
| Inconsistent results between batches | 1. Variability in ambient conditions: Perovskite fabrication is highly sensitive to humidity and temperature. 2. Inconsistent timing in the post-treatment process: The duration between the deposition of the 3D layer and the DEABr treatment can affect the final film quality. | 1. Perform the fabrication and post-treatment steps in a controlled environment, such as a nitrogen-filled glovebox with stable humidity and temperature. 2. Standardize the timing of each step in the experimental protocol to ensure reproducibility. |
Quantitative Data Summary
The following table summarizes the quantitative improvements observed in perovskite solar cells after treatment with this compound.
| Parameter | Control Device (Without DEABr) | DEABr Treated Device | Source |
| Power Conversion Efficiency (PCE) | 14.37% | 18.30% | [1] |
| Water Contact Angle | ~50-60° (Typical for MAPbI₃) | Increased hydrophobicity (Specific values vary) | [2] |
| Carrier-Extraction Lifetime | 1.29 µs | 0.88 µs | [1] |
Note: Specific values for T80 lifetime with and without DEABr treatment under controlled humidity were not consistently available across the reviewed literature and would be a valuable area for further specific investigation.
Experimental Protocols
Preparation of this compound (DEABr) Solution
-
Materials: this compound (DEABr) powder, Isopropanol (IPA, anhydrous).
-
Procedure:
-
Prepare a stock solution of DEABr in IPA. A typical concentration range to start with is 1-5 mg/mL. The optimal concentration may need to be determined experimentally.
-
Dissolve the DEABr powder in IPA by vortexing or sonicating for 10-15 minutes until the solution is clear.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulates.
-
Post-Treatment of 3D Perovskite Film with DEABr
This protocol assumes a pre-fabricated 3D perovskite (e.g., MAPbI₃) film on a suitable substrate.
-
Procedure:
-
Transfer the substrate with the cooled, as-deposited 3D perovskite film into a nitrogen-filled glovebox.
-
Deposit a sufficient amount of the prepared DEABr solution onto the surface of the 3D perovskite film to cover it completely.
-
Spin-coat the substrate at a moderate speed (e.g., 3000-4000 rpm) for 20-30 seconds.
-
Anneal the substrate on a hotplate. A typical starting point for annealing is 100°C for 5-10 minutes. The optimal temperature and time should be determined experimentally.
-
Allow the film to cool down before proceeding with the deposition of subsequent layers (e.g., hole transport layer).
-
Visualizations
References
Technical Support Center: Enhancing Mixed-Halide Perovskite Stability with Diethylammonium Bromide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for preventing phase segregation in mixed-halide perovskites using Diethylammonium (B1227033) bromide (DEABr).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of incorporating DEABr to enhance the stability of mixed-halide perovskite films.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Film Morphology (e.g., pinholes, non-uniform coverage) | 1. Sub-optimal DEABr concentration.2. Inadequate solvent system for the perovskite precursor with DEABr.3. Improper spin-coating parameters (speed, duration, acceleration).4. Environmental factors (humidity, temperature) during fabrication. | 1. Titrate the concentration of DEABr in the precursor solution. Start with a low molar ratio and incrementally increase it.2. Experiment with different solvent mixtures (e.g., DMF:DMSO ratios) to improve the solubility and viscosity of the precursor solution.3. Optimize the spin-coating program, including the use of an anti-solvent dripping step to promote uniform crystallization.4. Conduct film deposition in a controlled environment, such as a nitrogen-filled glovebox with low humidity. |
| Low Power Conversion Efficiency (PCE) in Solar Cell Devices | 1. Non-optimal thickness of the perovskite layer.2. Poor interfacial contact between the perovskite and charge transport layers.3. Introduction of defects due to DEABr incorporation.4. Mismatch in energy levels between the perovskite and transport layers. | 1. Adjust the spin-coating speed or solution concentration to achieve the optimal perovskite film thickness.2. Consider a post-annealing treatment to improve crystallinity and interfacial contact.3. Ensure the purity of DEABr and other precursors. Perform characterization (e.g., PL, TRPL) to assess defect density.4. Characterize the energy levels (e.g., using UPS) and select appropriate charge transport materials to ensure efficient charge extraction. |
| Rapid Device Degradation Under Illumination (Phase Segregation) | 1. Insufficient suppression of ion migration by DEABr.2. Photo-induced degradation of the perovskite or interfacial layers.3. Environmental degradation due to moisture or oxygen ingress. | 1. Increase the molar ratio of DEABr to enhance the formation of a stable 2D/3D perovskite structure.2. Investigate the photostability of the individual layers and consider using more robust transport materials.3. Encapsulate the final device to protect it from ambient conditions. |
| Inconsistent Results Between Batches | 1. Variations in precursor solution preparation.2. Fluctuations in the fabrication environment.3. Inconsistent timing of the anti-solvent quenching step. | 1. Standardize the precursor solution preparation protocol, including stirring time and temperature.2. Strictly control the temperature and humidity within the glovebox.3. Use an automated system for anti-solvent deposition to ensure precise timing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Diethylammonium bromide (DEABr) prevents phase segregation in mixed-halide perovskites?
A1: DEABr, a large organic cation, primarily works by forming a 2D perovskite capping layer on top of the 3D mixed-halide perovskite film. This 2D layer acts as a passivation agent, reducing defects at the surface and grain boundaries. Additionally, the incorporation of the larger diethylammonium cation can increase the tolerance factor of the perovskite lattice, enhancing its structural stability and suppressing ion migration, which is a key driver of phase segregation under illumination.
Q2: How does the concentration of DEABr affect the performance and stability of the perovskite solar cell?
A2: The concentration of DEABr is a critical parameter. An optimal concentration can lead to the formation of a beneficial 2D/3D heterostructure, resulting in larger grain sizes, reduced defect densities, and improved moisture and light stability.[1] However, an excessive amount of DEABr can lead to the formation of an insulating 2D perovskite phase that hinders charge transport, thereby reducing the power conversion efficiency of the device. Therefore, careful optimization of the DEABr concentration is necessary to balance stability enhancement and device performance.
Q3: Can DEABr be used with any mixed-halide perovskite composition?
A3: While DEABr has shown effectiveness in various mixed-halide (e.g., I/Br) perovskite systems, its compatibility and optimal concentration may vary depending on the specific A-site cations (e.g., MA, FA, Cs) and the halide ratio. The effectiveness of DEABr is linked to its ability to favorably modify the crystal structure and passivate defects, which can be composition-dependent. It is recommended to perform a systematic study for each new perovskite composition.
Q4: What are the expected changes in the optical properties of the perovskite film after adding DEABr?
A4: The addition of DEABr can lead to several changes in the optical properties. A slight blue shift in the absorbance and photoluminescence (PL) peaks may be observed due to the formation of the wider bandgap 2D perovskite phase. An increase in the PL intensity and a longer PL lifetime are also commonly observed, indicating a reduction in non-radiative recombination due to defect passivation.
Q5: Are there any alternative additives that can be used with or instead of DEABr?
A5: Yes, several other large organic cations and additives are used to suppress phase segregation and improve stability. These include other alkylammonium halides like ethylammonium (B1618946) bromide (EABr) and butylammonium (B8472290) iodide (BAI), as well as alkali metal cations like rubidium (Rb) and cesium (Cs).[2][3][4] The choice of additive often depends on the specific perovskite composition and the desired film properties. In some cases, a combination of additives may provide synergistic effects.
Quantitative Data Summary
The following tables summarize the impact of DEABr and other additives on the performance and stability of mixed-halide perovskite solar cells, as reported in the literature.
Table 1: Impact of DEABr Treatment on Perovskite Solar Cell Performance
| Treatment | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| Control (MAPbI₃) | 14.37 | Not Reported | Not Reported | Not Reported | [1] |
| DEABr Treated | 18.30 | Not Reported | Not Reported | Not Reported | [1] |
| Control (MAPbI₃) | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| DEABr Doped | 19.58 | Not Reported | Not Reported | 79.81 | [5] |
Table 2: Stability of Perovskite Solar Cells with and without Additives
| Perovskite Composition | Additive | Stability Metric | Initial Efficiency (%) | Efficiency after Stress (%) | Stress Conditions | Reference |
| MAPbI₃ | None | Humidity Stability | Not Reported | Significant degradation | Ambient air | [1] |
| MAPbI₃ | DEABr | Humidity Stability | 18.30 | Improved stability | Ambient air | [1] |
| MAPb(I₁₋ₓBrₓ)₃ | None | Light Stability | Not Reported | Phase segregation observed | Illumination | [6] |
| MAPb(I₁₋ₓBrₓ)₃ | Stoichiometric Engineering | Light Stability | Not Reported | Segregation mitigated | Illumination | [6] |
Experimental Protocols
Protocol 1: Fabrication of Mixed-Halide Perovskite Solar Cells with DEABr Additive
This protocol outlines a general procedure for fabricating perovskite solar cells incorporating DEABr in the precursor solution.
1. Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes prior to depositing the electron transport layer (ETL).
2. Electron Transport Layer (ETL) Deposition:
-
Prepare a SnO₂ nanoparticle solution (e.g., 3 wt% in distilled water).
-
Spin-coat the SnO₂ solution onto the FTO substrates at 3000 RPM for 30 seconds.
-
Anneal the substrates at 150°C for 30 minutes in ambient air.
3. Perovskite Precursor Solution Preparation:
-
Prepare a stock solution of the desired mixed-halide perovskite precursor (e.g., FAPbI₃ and MAPbBr₃) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
-
Prepare a separate stock solution of this compound (DEABr) in DMF.
-
Add the desired molar percentage of the DEABr solution to the perovskite precursor solution. Stir the final solution at room temperature for at least 2 hours.
4. Perovskite Film Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Filter the perovskite/DEABr precursor solution through a 0.22 µm PTFE filter.
-
Spin-coat the precursor solution onto the ETL-coated substrates. A typical two-step program is:
-
1000 RPM for 10 seconds.
-
4000 RPM for 30 seconds.
-
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate approximately 10-15 seconds before the end of the program.
-
Immediately transfer the substrates to a hotplate and anneal at 100-150°C for 10-30 minutes.
5. Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of Spiro-OMeTAD in chlorobenzene, typically with additives like Li-TFSI and tBP.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 RPM for 30 seconds.
6. Metal Electrode Deposition:
-
Deposit the metal back contact (e.g., gold or silver) via thermal evaporation through a shadow mask to define the active area of the solar cell.
Visualizations
Caption: Experimental workflow for fabricating perovskite solar cells with DEABr.
Caption: Mechanism of DEABr in preventing phase segregation.
Caption: Troubleshooting workflow for low power conversion efficiency.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. scispace.com [scispace.com]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. youtube.com [youtube.com]
- 5. Enhancing perovskite solar cell efficiency and stability through the incorporation of BDAI2 and DMPDAI2 - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 6. ossila.com [ossila.com]
Technical Support Center: Halide Management in Perovskites using Diethylammonium Bromide (DEABr)
This technical support center provides researchers, scientists, and professionals with troubleshooting guidance and frequently asked questions regarding the use of Diethylammonium Bromide (DEABr) for halide management in perovskite solar cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DEABr) in perovskite solar cells?
A1: this compound (DEABr) is primarily used as an additive or post-treatment agent in the fabrication of perovskite solar cells to improve film quality, enhance device performance, and increase stability. Its key roles include inducing the growth of larger crystal grains, passivating defects, and forming a protective 2D capping layer on the 3D perovskite film.[1][2]
Q2: How does DEABr treatment affect the morphology and crystallinity of the perovskite film?
A2: DEABr treatment promotes the merging of small perovskite grains into larger ones during the annealing process.[1] This secondary growth leads to the formation of high-quality films with micrometer-scale grains, enhanced crystallinity, and fewer defects.[1][2] The improved morphology is beneficial for reducing charge recombination and improving carrier transport.
Q3: What is the "2D/3D hybrid film" mentioned in the literature and why is it beneficial?
A3: When used as a post-treatment agent, DEABr reacts with the surface of the 3D perovskite (e.g., MAPbI₃) to form a thin, two-dimensional (2D) perovskite capping layer (e.g., DA₂PbI₄-xBrx).[2] This creates a 2D/3D hybrid structure. The 2D layer acts as a passivation layer that protects the underlying 3D perovskite from moisture, thereby enhancing the environmental stability of the device.[2] It can also improve the extraction of photogenerated charge carriers at the interface.[2]
Q4: Can DEABr help with the "light soaking" effect?
A4: Yes, by creating better crystallized films with fewer defects and improving the interfacial contact (e.g., between the perovskite and the TiOₓ layer), DEABr treatment can help eliminate the light soaking effect and enhance the light stability of the solar cell.[2]
Experimental Protocols
Protocol 1: DEABr as a Dopant in a One-Step Solution Process
This protocol describes the incorporation of DEABr as an additive directly into the perovskite precursor solution.
-
Precursor Solution Preparation :
-
Prepare the main perovskite precursor solution (e.g., for MAPbI₃) by dissolving the required amounts of methylammonium (B1206745) iodide (MAI) and lead iodide (PbI₂) in a solvent like DMF or a DMF/DMSO mixture.
-
Prepare a separate stock solution of DEABr in the same solvent.
-
Add a specific, optimized amount of the DEABr stock solution to the main precursor solution. The final concentration of DEABr will need to be optimized for your specific perovskite composition and fabrication process.
-
-
Substrate Preparation :
-
Film Deposition :
-
Deposit the DEABr-doped perovskite solution onto the substrate via spin-coating. A typical two-stage program might be 1000 RPM for 10 seconds followed by 3000-6000 RPM for 30 seconds.[4][5]
-
During the second, high-speed stage, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[5][6]
-
-
Annealing :
Protocol 2: DEABr as a Post-Treatment Agent
This protocol details the application of DEABr to a pre-formed 3D perovskite film.
-
3D Perovskite Film Fabrication :
-
Prepare a standard 3D perovskite film (e.g., MAPbI₃) using your established protocol (e.g., one-step or two-step deposition) and anneal it.
-
-
DEABr Solution Preparation :
-
Prepare a dilute solution of DEABr in a suitable solvent, such as isopropanol. The concentration needs to be carefully optimized (e.g., 2.5 mg/mL).
-
-
Post-Treatment Application :
-
After the 3D perovskite film has cooled to room temperature, deposit the DEABr solution onto its surface via spin-coating (e.g., 3000 rpm for 30s).
-
-
Second Annealing :
-
Anneal the film again at a moderate temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to promote the reaction and formation of the 2D capping layer.
-
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Poor Film Morphology (Pinholes, Roughness) | 1. Non-optimized DEABr concentration. 2. Inappropriate annealing temperature or time. 3. Sub-optimal antisolvent strategy. | 1. Titrate the concentration of DEABr in the precursor or post-treatment solution. 2. Optimize the annealing parameters. DEABr can influence crystallization kinetics.[1] 3. Adjust the timing and volume of the antisolvent drip. |
| Low Power Conversion Efficiency (PCE) | 1. Excessive DEABr forming an insulating 2D layer that impedes charge transport. 2. Incomplete conversion or reaction. 3. Introduction of new defects or phases. | 1. Reduce the concentration of DEABr. An overly thick 2D layer can hinder carrier conduction.[8] 2. Ensure annealing steps are sufficient for the desired chemical and morphological changes. 3. Characterize the film with XRD and PL to check for unwanted phases or quenching. |
| Device Instability (Rapid Degradation) | 1. Ineffective passivation; DEABr not forming a complete protective layer. 2. Residual stresses in the film. 3. Hygroscopic nature of DEABr or reaction byproducts. | 1. Optimize the post-treatment spin-coating speed and DEABr concentration for uniform coverage. 2. Analyze film stress; DEABr is known to release tensile stress in some perovskite systems.[9] 3. Ensure all fabrication steps are performed in a controlled, low-humidity environment (e.g., a glovebox). |
| Reduced Short-Circuit Current (Jsc) | 1. Increase in the bandgap due to bromide incorporation. 2. Thick 2D capping layer absorbing light without efficient charge extraction. | 1. Verify the optical bandgap using UV-Vis spectroscopy. A slight blue shift is expected with Br incorporation.[10] 2. Reduce DEABr concentration to form a thinner 2D layer. |
| Unusual Photoluminescence (PL) Behavior | 1. Ineffective defect passivation leading to non-radiative recombination. 2. Energy level misalignment between the 2D and 3D layers. | 1. Perform Time-Resolved Photoluminescence (TRPL) to study carrier lifetimes. Effective passivation should increase lifetime. 2. Study the PL spectra for new peaks or shifts that could indicate the 2D layer's emission and its interaction with the 3D layer. |
Quantitative Data Hub
The following table summarizes the impact of DEABr on key performance parameters of MAPbI₃-based perovskite solar cells as reported in the literature.
| Treatment Method | Key Parameter | Control Value | DEABr-Treated Value | Reference |
| Doping / Additive | Power Conversion Efficiency (PCE) | Not Specified | 19.58% | [1] |
| Fill Factor (FF) | Not Specified | 79.81% | [1] | |
| Post-Treatment | Power Conversion Efficiency (PCE) | 14.37% | 18.30% | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for DEABr incorporation in perovskite solar cells.
Mechanism of DEABr Action
Caption: Logical flow of DEABr's effects on perovskite film and device.
Troubleshooting Flowchart
Caption: Troubleshooting guide for low device performance with DEABr.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for fabricating long-lasting passivated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. scivpro.com [scivpro.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational dynamics in lead halide hybrid perovskites investigated by Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Charge Carrier Lifetime with Diethylammonium Bromide (DEABr) Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Diethylammonium (B1227033) bromide (DEABr) to enhance charge carrier lifetime in perovskite films.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Diethylammonium bromide (DEABr) treatment enhances charge carrier lifetime?
A1: DEABr treatment primarily enhances charge carrier lifetime through surface passivation and crystal quality improvement. The large diethylammonium (DEA+) cations interact with the 3D perovskite surface to form a 2D perovksite-like capping layer.[1] This 2D layer passivates surface defects, such as halide vacancies and uncoordinated lead ions, which act as non-radiative recombination centers.[2][3] Additionally, the treatment can induce secondary growth of the underlying 3D perovskite grains, leading to larger crystal domains with fewer grain boundaries and reduced defect density.[1]
Q2: What are the expected quantitative improvements in perovskite solar cell performance after DEABr treatment?
A2: The improvements can be significant, though they vary depending on the initial quality of the perovskite film and the specific device architecture. Reports have shown an enhancement in power conversion efficiency (PCE) from around 14% to over 18%.[1] This is often accompanied by an increase in open-circuit voltage (Voc) and fill factor (FF), indicating reduced recombination losses.
Q3: Can DEABr treatment improve the stability of the perovskite film?
A3: Yes, the 2D capping layer formed by DEABr treatment is often more hydrophobic and environmentally stable than the 3D perovskite surface. This layer can act as a barrier against moisture and oxygen, thus improving the long-term stability of the perovskite film and the overall device.[1]
Q4: Is DEABr treatment applicable to different types of perovskite compositions?
A4: While many studies focus on methylammonium (B1206745) lead iodide (MAPbI3), the principles of using bulky organic ammonium (B1175870) halides for surface passivation are applicable to other perovskite compositions, including mixed-halide and formamidinium-based perovskites. The effectiveness and optimal treatment conditions may vary depending on the specific perovskite formulation.
Troubleshooting Guide
Issue 1: Inconsistent or no improvement in device performance after DEABr treatment.
-
Possible Cause 1: Suboptimal DEABr concentration.
-
Solution: The concentration of the DEABr solution is critical. A concentration that is too low may not provide sufficient passivation, while a concentration that is too high can lead to the formation of an excessively thick and insulating 2D layer, which can impede charge extraction. It is recommended to test a range of concentrations (e.g., 1 mg/mL to 10 mg/mL in isopropanol) to find the optimal condition for your specific perovskite system.
-
-
Possible Cause 2: Incomplete or uneven coverage of the DEABr solution.
-
Solution: Ensure a uniform and complete wetting of the perovskite surface during the spin-coating step. Issues with surface wetting can be due to the surface energy of the perovskite film. Some researchers have found that introducing certain additives can improve substrate wettability.[4]
-
-
Possible Cause 3: Inappropriate annealing parameters.
-
Solution: The post-treatment annealing step is crucial for the formation of the 2D capping layer and the secondary growth of the 3D perovskite. The annealing temperature and time must be carefully optimized. A typical starting point is 100°C for 10 minutes.[5] Insufficient annealing may not complete the desired surface reaction, while excessive annealing could lead to degradation of the perovskite film.
-
Issue 2: Poor film morphology (e.g., pinholes, cracks) after DEABr treatment.
-
Possible Cause 1: Solvent incompatibility.
-
Solution: The solvent used to dissolve DEABr (commonly isopropanol) should be orthogonal to the perovskite film, meaning it should not dissolve or damage the underlying perovskite layer. If you observe degradation of the perovskite film upon application of the DEABr solution, consider using a different solvent or reducing the exposure time.
-
-
Possible Cause 2: Residual stress in the film.
-
Solution: The formation of a new crystal phase on the surface can sometimes introduce stress. Ensure that the annealing and cooling steps are well-controlled to minimize stress-induced cracking. A slower cooling rate might be beneficial.
-
Issue 3: High variability between batches.
-
Possible Cause 1: Sensitivity to ambient conditions.
-
Possible Cause 2: Purity of DEABr and solvent.
-
Solution: Ensure the use of high-purity DEABr and anhydrous solvents. Impurities can introduce additional defects and lead to inconsistent results.
-
Experimental Protocols
Detailed Methodology for DEABr Surface Treatment
This protocol describes a typical post-treatment procedure for passivating a pre-formed 3D perovskite film.
-
Preparation of DEABr Solution:
-
Dissolve this compound (DEABr) in anhydrous isopropanol (B130326) (IPA) to the desired concentration. A common starting range is 2-5 mg/mL.
-
Ensure the DEABr is fully dissolved by vortexing or brief sonication.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
-
DEABr Solution Deposition:
-
This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Place the substrate with the pre-formed 3D perovskite film on a spin coater.
-
Dispense a sufficient amount of the DEABr solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to cover the entire perovskite film surface.
-
Spin-coat the solution onto the perovskite film. A typical two-step program is:
-
Step 1: 1000 rpm for 10 seconds.
-
Step 2: 4000 rpm for 30 seconds.
-
-
Note: These spin-coating parameters may need to be optimized for different substrate sizes and perovskite film thicknesses.
-
-
Annealing:
-
Immediately transfer the substrate onto a hotplate pre-heated to the desired annealing temperature.
-
A common annealing temperature is 100°C for 10 minutes.[5]
-
Note: The optimal annealing temperature and time should be determined experimentally.
-
-
Characterization:
-
After cooling to room temperature, the treated film is ready for the deposition of subsequent layers (e.g., hole transport layer) and characterization.
-
Data Presentation
Table 1: Representative Performance of Perovskite Solar Cells Before and After DEABr Treatment
| Parameter | Before DEABr Treatment (Control) | After DEABr Treatment |
| Power Conversion Efficiency (PCE) | ~14.37% | ~18.30% |
| Open-Circuit Voltage (Voc) | ~1.05 V | ~1.12 V |
| Short-Circuit Current (Jsc) | ~20.5 mA/cm2 | ~21.5 mA/cm2 |
| Fill Factor (FF) | ~0.67 | ~0.76 |
Note: These values are representative and can vary based on the specific perovskite composition, device architecture, and processing conditions.[1]
Table 2: Impact of DEABr Treatment on Perovskite Film Properties
| Property | Before DEABr Treatment (Control) | After DEABr Treatment |
| Average Grain Size | ~200 - 400 nm | ~500 - 800 nm |
| Charge Carrier Lifetime | ~100 - 300 ns | > 1 µs |
| Defect Density | High | Reduced |
| Surface Roughness (RMS) | ~10 - 15 nm | ~5 - 10 nm |
| Moisture Stability | Low | Enhanced |
Mandatory Visualization
Caption: Experimental workflow for DEABr treatment of perovskite films.
Caption: Mechanism of charge carrier lifetime enhancement by DEABr treatment.
References
Diethylammonium Bromide (DEABr) for Perovskite Solar Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing diethylammonium (B1227033) bromide (DEABr) to enhance perovskite solar cell (PSC) efficiency and stability.
Troubleshooting Guide
This section addresses common issues encountered during the incorporation of DEABr in perovskite solar cell fabrication.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Power Conversion Efficiency (PCE) after DEABr treatment. | Incorrect DEABr concentration, incomplete reaction with the 3D perovskite, or suboptimal annealing. | Optimize the concentration of the DEABr solution used for treatment. Ensure uniform coverage and sufficient reaction time. Adjust the post-treatment annealing temperature and duration. |
| Poor film morphology (e.g., pinholes, non-uniform coverage). | Inadequate substrate wettability or issues with the DEABr solution deposition. | Ensure the substrate is clean and pre-treated to improve wettability. Experiment with different deposition techniques for the DEABr solution, such as spin-coating versus immersion, to achieve uniform coverage.[1] |
| Device instability under humidity. | Incomplete formation of the protective 2D capping layer. | Verify the formation of the 2D DA₂PbI₄₋ₓBrₓ capping layer using characterization techniques like XRD.[1] The presence of this layer is crucial for improved moisture resistance.[1] |
| Significant "light soaking" effect observed. | Poor interfacial contact between the perovskite layer and the electron transport layer (e.g., TiO₂). | The introduction of DEABr should lead to larger grain sizes, which promotes better interfacial contact and can eliminate the light soaking effect.[1] If the issue persists, further optimization of the DEABr treatment to maximize grain growth is recommended. |
| Low Short-Circuit Current (Jsc). | Potential charge extraction barrier created by the 2D layer. | While the 2D layer is beneficial for stability, a thick layer can impede charge extraction. Optimize the thickness of the 2D layer by adjusting the DEABr concentration or reaction time. |
| Variability in device performance across a batch. | Non-uniform application of the DEABr treatment. | Ensure consistent and reproducible deposition of the DEABr solution across all samples. Automated deposition methods may improve uniformity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of diethylammonium bromide (DEABr) in perovskite solar cells?
A1: DEABr is primarily used to form a 2D/3D hybrid perovskite structure.[1] It reacts with the 3D perovskite (e.g., MAPbI₃) to form a 2D perovskite capping layer (DA₂PbI₄₋ₓBrₓ) on the surface.[1] This serves multiple purposes:
-
Defect Passivation: The 2D layer passivates defects on the surface of the 3D perovskite film, reducing non-radiative recombination.[1]
-
Enhanced Stability: The hydrophobic nature of the diethylammonium cations in the 2D layer acts as a barrier against moisture, improving the environmental stability of the solar cell.[1]
-
Improved Crystallinity: DEABr treatment can induce the secondary growth of small perovskite crystals into larger ones, resulting in a film with higher crystallinity and fewer grain boundaries.[1]
Q2: How does DEABr treatment affect the performance of perovskite solar cells?
A2: By improving film quality and passivating defects, DEABr treatment has been shown to significantly enhance the power conversion efficiency (PCE) of perovskite solar cells. For instance, in one study, the PCE was increased from 14.37% to 18.30% after DEABr treatment.[1] This improvement is often accompanied by an increase in the open-circuit voltage (Voc) and fill factor (FF).
Q3: Can DEABr be added directly to the perovskite precursor solution?
A3: Yes, in addition to post-treatment of the perovskite film, DEABr can also be used as an additive in the precursor solution. Doping the precursor solution with DEABr can help to improve the film morphology and may be beneficial for increasing the short-circuit current (Jsc).
Q4: What are the typical characterization techniques to verify the effect of DEABr treatment?
A4: Several techniques can be used to confirm the successful incorporation and effect of DEABr:
-
X-ray Diffraction (XRD): To confirm the formation of the 2D perovskite phase and assess the crystallinity of the film. An increase in the peak intensity of the 3D perovskite and the appearance of a new peak at a low angle (around 7°) can indicate the formation of the 2D/3D structure.[1]
-
Scanning Electron Microscopy (SEM): To visualize the changes in film morphology, such as increased grain size.
-
Photoluminescence (PL) Spectroscopy: To study charge carrier dynamics. A change in PL intensity and lifetime can indicate defect passivation.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the film surface and confirm the presence of the 2D layer.[1]
Q5: What is the mechanism behind DEABr-induced grain growth?
A5: When used as an additive in the precursor solution, the alkyl chains of DEABr can restrain the initial growth of MAPbI₃ grains during spin-coating. Subsequently, during the annealing process, DEABr induces the merging of these smaller grains, leading to the formation of large, micrometer-scale grains.[2]
Quantitative Data Summary
The following tables summarize the quantitative impact of DEABr on perovskite solar cell performance as reported in the literature.
Table 1: Photovoltaic Performance Enhancement with DEABr Treatment
| Device | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control (MAPbI₃) | - | - | - | 14.37 | [1] |
| DEABr-Treated | - | - | - | 18.30 | [1] |
| DEABr-Doped | - | - | 79.81 | 19.58 | [2] |
Note: Specific values for Voc, Jsc, and FF for the control and DEABr-treated devices were not provided in the abstract of the cited source.
Experimental Protocols
1. Protocol for Post-Treatment of Perovskite Films with DEABr
This protocol describes a general method for applying DEABr to a pre-formed 3D perovskite film (e.g., MAPbI₃).
-
Preparation of DEABr Solution:
-
Dissolve this compound (DEABr) in isopropanol (B130326) (IPA) to achieve the desired concentration (e.g., 2.5 mg/mL). The optimal concentration may need to be determined experimentally.
-
-
Perovskite Film Fabrication:
-
Fabricate the 3D perovskite film (e.g., MAPbI₃) on the desired substrate using a standard procedure (e.g., spin-coating a precursor solution of MAI and PbI₂ in DMF:DMSO).
-
Anneal the 3D perovskite film at a suitable temperature (e.g., 100 °C) for the required duration.
-
-
DEABr Treatment:
-
Allow the perovskite film to cool to room temperature.
-
Deposit the DEABr solution onto the surface of the perovskite film. This can be done via:
-
Spin-coating: Dispense a specific volume of the DEABr solution and spin at a set speed and duration.
-
Immersion: Immerse the perovskite film in the DEABr solution for a specific time.[1]
-
-
-
Post-Treatment Annealing:
-
Anneal the DEABr-treated film at a temperature typically similar to or slightly lower than the initial perovskite annealing temperature (e.g., 100 °C) for a short period (e.g., 5-10 minutes) to promote the reaction and formation of the 2D layer.
-
-
Device Completion:
-
Proceed with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer, metal electrode).
-
2. Protocol for DEABr as an Additive in the Perovskite Precursor
This protocol outlines the incorporation of DEABr directly into the perovskite precursor solution.
-
Precursor Solution Preparation:
-
Prepare the standard 3D perovskite precursor solution (e.g., by dissolving equimolar amounts of MAI and PbI₂ in a solvent mixture like DMF:DMSO).
-
Prepare a stock solution of DEABr in the same solvent system.
-
-
Doping the Precursor:
-
Add a specific molar percentage of the DEABr stock solution to the 3D perovskite precursor solution. The optimal doping concentration needs to be determined experimentally.
-
-
Film Deposition:
-
Deposit the DEABr-doped precursor solution onto the substrate using a standard technique like spin-coating.
-
Employ an anti-solvent dripping step during the spin-coating process if required by the standard protocol.
-
-
Annealing:
-
Anneal the film at the optimized temperature and duration to promote crystallization.
-
-
Device Completion:
-
Complete the solar cell fabrication by depositing the remaining layers.
-
Visualizations
Caption: Experimental workflow for post-treatment of perovskite films with DEABr.
Caption: Mechanism of defect passivation and stability enhancement by DEABr.
References
Troubleshooting pinholes in perovskite films with Diethylammonium bromide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with Diethylammonium Bromide (DEABr) to reduce pinholes and improve the quality of perovskite films.
Troubleshooting Guide
Question: I've treated my perovskite film with this compound (DEABr), but I still observe a high density of pinholes. What are the common causes and solutions?
Answer:
Pinholes in DEABr-treated perovskite films can persist due to several factors related to the precursor solution, deposition process, and post-deposition treatment. Here is a step-by-step guide to diagnose and resolve the issue:
-
DEABr Concentration: The concentration of the DEABr solution is critical. An insufficient concentration may not be effective in promoting grain growth and forming a passivating layer, while an excessive concentration can lead to the formation of an overly thick 2D perovskite layer that hinders charge transport.
-
Recommendation: Start with an optimized concentration, for instance, reports have shown success with concentrations around 2.5 mg/mL in isopropanol (B130326) for post-treatment of MAPbI3 films.[1] It is advisable to systematically vary the concentration to find the optimal value for your specific perovskite composition and fabrication process.
-
-
Application Method: The method of applying the DEABr solution can affect the uniformity of the resulting film.
-
Recommendation: Spin-coating is a common and effective method. Ensure that the spin speed and duration are optimized to achieve a uniform coating without introducing new defects. An alternative is to immerse the 3D perovskite film in the DEABr solution.[1]
-
-
Annealing Parameters: The post-treatment annealing step is crucial for the secondary growth of perovskite grains and the formation of the 2D capping layer.
-
Recommendation: Review your annealing temperature and time. The thermal energy provided must be sufficient to drive the desired morphological changes. Typical annealing temperatures for organic-inorganic hybrid perovskites are below 150°C.
-
-
Quality of the Initial Perovskite Film: The initial quality of the 3D perovskite film before DEABr treatment plays a significant role. If the initial film has a very high density of large pinholes or is highly non-uniform, the DEABr treatment may not be sufficient to fully repair it.
-
Recommendation: Optimize the deposition of your primary perovskite layer to minimize initial defects before applying the DEABr treatment.
-
Question: After applying the DEABr treatment, my film appears hazy and the device performance has decreased. What could be the problem?
Answer:
A hazy appearance and a decrease in device performance after DEABr treatment often point to issues with the formation of the 2D perovskite layer or incomplete reaction.
-
Excessive DEABr: As mentioned, too high a concentration of DEABr can lead to the formation of a thick, insulating 2D perovskite layer on top of the 3D film. This can impede efficient charge extraction from the 3D perovskite to the charge transport layers, thereby reducing the short-circuit current (Jsc) and fill factor (FF).
-
Solvent Incompatibility: The solvent used for the DEABr solution (commonly isopropanol) might interact negatively with the underlying perovskite film if not applied correctly, potentially causing some dissolution or degradation of the 3D perovskite layer.
-
Incomplete Annealing: Insufficient annealing after the DEABr treatment may result in a poorly formed or non-crystalline 2D layer, which can act as a source of defects and recombination centers.
Solutions:
-
Optimize DEABr Concentration: Systematically reduce the concentration of your DEABr solution.
-
Adjust Spin-Coating Parameters: Increase the spin speed or reduce the deposition time to achieve a thinner 2D layer.
-
Verify Annealing Conditions: Ensure your annealing temperature and time are appropriate for the formation of a crystalline 2D/3D hybrid film.
Frequently Asked Questions (FAQs)
Question: How does this compound (DEABr) work to reduce pinholes in perovskite films?
Answer: DEABr treatment helps to reduce pinholes and improve film quality through two primary mechanisms:
-
Induced Secondary Growth: DEABr induces the secondary growth of small perovskite crystals into larger ones. This leads to the formation of a large-grain 3D perovskite film with fewer grain boundaries, which are common sites for pinhole formation.[1]
-
Formation of a 2D Capping Layer: DEABr reacts with the surface of the 3D perovskite film (e.g., MAPbI3) to form a 2D perovskite layer (DA2PbI4-xBrx).[1] This capping layer effectively passivates surface defects and covers any remaining pinholes, leading to a more uniform and stable film.[1]
Question: What are the main benefits of creating a 2D/3D hybrid perovskite film using DEABr?
Answer: The formation of a 2D/3D hybrid film structure offers several advantages for perovskite solar cells:
-
Enhanced Moisture Stability: The 2D capping layer is more resistant to moisture compared to the 3D perovskite, thus improving the overall environmental stability of the device.[1]
-
Reduced Defects and Improved Crystallinity: The treatment results in larger grains and a better-crystallized perovskite film with fewer defects.[1]
-
Improved Charge Carrier Dynamics: The 2D layer can act as an interface modification layer that promotes the dissociation of photogenerated carriers and facilitates hole extraction.[1]
-
Increased Power Conversion Efficiency (PCE): By reducing defects and improving charge extraction, DEABr treatment has been shown to significantly enhance the PCE of perovskite solar cells.[1]
Question: Should DEABr be added directly to the perovskite precursor solution or used as a post-treatment?
Answer: The existing literature primarily focuses on using DEABr as a post-treatment for pre-deposited 3D perovskite films.[1] This method allows for the targeted formation of a 2D capping layer on the surface of the 3D film. While incorporating DEABr directly into the precursor solution is a possibility, it may lead to changes in the bulk crystallization dynamics and could be more challenging to control the formation of the desired 2D/3D structure.
Data Summary
The following tables summarize the impact of this compound (DEABr) treatment on the morphological properties of perovskite films and the performance of corresponding solar cell devices, based on reported findings.
Table 1: Effect of DEABr Treatment on Perovskite Film Properties
| Property | Control Film (e.g., MAPbI3) | DEABr-Treated Film | Citation |
| Grain Size | Smaller, distinct grains | Larger, more coalesced grains | [1] |
| Crystallinity | Standard | Enhanced | [1] |
| Surface Morphology | Presence of pinholes and grain boundaries | Smoother surface with reduced pinholes | [1] |
| Composition | 3D Perovskite | 2D/3D Hybrid Perovskite | [1] |
Table 2: Impact of DEABr Treatment on Perovskite Solar Cell Performance
| Parameter | Control Device | DEABr-Treated Device | Citation |
| Power Conversion Efficiency (PCE) | 14.37% | 18.30% | [1] |
| Open-Circuit Voltage (Voc) | Data not specified | Data not specified | |
| Short-Circuit Current (Jsc) | Data not specified | Data not specified | |
| Fill Factor (FF) | Data not specified | Data not specified | |
| Light Stability | Standard | Enhanced | [1] |
| Moisture Stability | Standard | Improved | [1] |
Experimental Protocols
Detailed Methodology for DEABr Post-Treatment of MAPbI3 Perovskite Films
This protocol describes a typical procedure for treating a methylammonium (B1206745) lead iodide (MAPbI3) perovskite film with a this compound (DEABr) solution to create a pinhole-free 2D/3D hybrid film.
1. Substrate Preparation:
- Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun.
- Treat the substrates with UV-Ozone for 15-20 minutes to remove organic residues and improve the wettability.
2. Deposition of Electron Transport Layer (ETL):
- Deposit a compact TiO2 layer onto the cleaned FTO substrates, for example, by spin-coating a titanium dioxide precursor solution followed by sintering at an appropriate temperature (e.g., 500°C).
3. Deposition of 3D Perovskite Film (MAPbI3):
- Prepare a MAPbI3 precursor solution by dissolving the precursors (e.g., MAI and PbI2) in a suitable solvent like DMF or a mixture of DMF and DMSO.
- Spin-coat the MAPbI3 precursor solution onto the ETL-coated substrates in an inert atmosphere (e.g., a nitrogen-filled glovebox).
- Use an anti-solvent dripping step (e.g., with chlorobenzene (B131634) or toluene) during the spin-coating process to promote the formation of a uniform film.
- Anneal the film on a hotplate at a temperature typically around 100-150°C to form the crystalline MAPbI3 perovskite phase.
4. DEABr Post-Treatment:
- Prepare a DEABr solution by dissolving this compound in isopropanol (IPA). A typical concentration to start with is 2.5 mg/mL.[1]
- Allow the MAPbI3 film to cool down to room temperature.
- Spin-coat the DEABr solution onto the MAPbI3 film. Use a moderate spin speed (e.g., 4000 rpm) for a short duration (e.g., 20-30 seconds).
- Anneal the DEABr-treated film on a hotplate. The annealing temperature and time should be optimized, but a starting point could be similar to the initial perovskite annealing temperature (e.g., 100-150°C) for a few minutes.
5. Deposition of Hole Transport Layer (HTL) and Metal Electrode:
- Deposit a hole-transporting material (e.g., Spiro-OMeTAD) solution onto the 2D/3D perovskite film via spin-coating.
- Finally, thermally evaporate a metal back contact (e.g., gold or silver) to complete the device fabrication.
Visualizations
Caption: Experimental workflow for fabricating a 2D/3D hybrid perovskite solar cell using DEABr post-treatment.
Caption: Mechanism of pinhole reduction and film morphology improvement by DEABr treatment.
References
Technical Support Center: Long-Term Stability of Perovskite Devices Incorporating Diethylammonium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perovskite devices incorporating Diethylammonium bromide (DEABr).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DEABr) in perovskite solar cells?
A1: this compound (DEABr) is primarily used as a post-treatment agent for 3D perovskite films, such as methylammonium (B1206745) lead iodide (MAPbI₃). Its main functions are to induce the secondary growth of small perovskite crystals into larger ones and to form a 2D perovksite capping layer (DA₂PbI₄₋ₓBrₓ) on the surface of the 3D perovskite.[1] This 2D layer provides a protective barrier against moisture and passivates surface defects, leading to enhanced device stability and performance.
Q2: What are the expected benefits of incorporating DEABr into my perovskite device?
A2: The incorporation of DEABr through post-treatment can lead to several improvements in your perovskite device, including:
-
Enhanced Moisture Stability: The hydrophobic 2D capping layer acts as a barrier against humidity, a major cause of perovskite degradation.[1]
-
Improved Power Conversion Efficiency (PCE): By passivating defects and improving charge extraction, DEABr treatment can lead to a significant increase in PCE.[1]
-
Increased Grain Size: DEABr promotes the growth of larger perovskite grains, which can reduce grain boundary defects and improve charge transport.
-
Reduced Hysteresis: The passivation of mobile ion defects can lead to a reduction in the J-V curve hysteresis commonly observed in perovskite solar cells.
-
Enhanced Light Stability: The formation of a more stable 2D/3D hybrid film can improve the device's resilience to light-induced degradation.[1]
Q3: What are the common types of defects in perovskite films that DEABr can help passivate?
A3: Perovskite films can have various defects that act as recombination centers, hindering device performance. These include:
-
Point Defects: Vacancies (e.g., halide or methylammonium vacancies), interstitials, and anti-site substitutions.[2][3]
-
Dimensional Defects: Grain boundaries and surfaces with dangling bonds.[2][3]
DEABr treatment primarily addresses surface and grain boundary defects by forming a passivating 2D capping layer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Power Conversion Efficiency (PCE) after DEABr treatment | - Suboptimal DEABr concentration.- Incomplete formation of the 2D capping layer.- Inadequate annealing temperature or time. | - Optimize the DEABr concentration in the post-treatment solution (typically in the range of 1-10 mg/mL).- Ensure uniform coverage of the perovskite film during the spin-coating of the DEABr solution.- Optimize the annealing temperature (typically 100-150°C) and time (typically 1-10 minutes) after DEABr treatment.[4][5] |
| Poor film morphology (e.g., pinholes, cracks, non-uniform coverage) | - Incompatible solvent for DEABr.- Inappropriate spin-coating parameters.- Poor quality of the underlying 3D perovskite film. | - Use a suitable solvent for DEABr, such as isopropanol.- Adjust spin-coating speed and time to achieve a uniform and continuous film.- Ensure the underlying 3D perovskite film is of high quality with good morphology before applying the DEABr treatment. |
| "S-shaped" J-V curve | - Poor energy level alignment between the perovskite and the charge transport layer.- Presence of an energy barrier at the interface.[6] | - The DEABr treatment is intended to improve this interface. Verify the formation of the 2D layer through characterization techniques like XRD or GIWAXS.- Ensure the work function of the adjacent charge transport layer is compatible with the DEABr-treated perovskite surface. |
| High J-V curve hysteresis | - Presence of mobile ion defects that are not fully passivated.[6] | - Optimize the DEABr treatment parameters (concentration, annealing) to ensure effective passivation of surface and grain boundary defects.- Characterize the defect density before and after treatment using techniques like space-charge limited current (SCLC) measurements. |
| Rapid device degradation under humidity | - Incomplete or non-uniform 2D capping layer.- Insufficient hydrophobicity of the capping layer. | - Increase the DEABr concentration or adjust the spin-coating parameters to ensure a dense and uniform 2D layer.- Verify the formation and quality of the 2D layer using techniques like contact angle measurements to assess hydrophobicity. |
| Device shorts | - Pinholes in the perovskite or capping layer.- Rough surface morphology leading to contact between the electrode and the perovskite. | - Optimize the deposition of both the 3D perovskite and the DEABr capping layer to minimize pinholes.- Characterize the film morphology using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM). |
Data Presentation
Table 1: Performance of MAPbI₃ Perovskite Solar Cells With and Without DEABr Post-Treatment
| Parameter | Control Device (MAPbI₃) | DEABr-Treated Device (2D/3D) | Reference |
| Power Conversion Efficiency (PCE) | 14.37% | 18.30% | [1] |
| Open-Circuit Voltage (Voc) | 1.02 V | 1.06 V | [1] |
| Short-Circuit Current Density (Jsc) | 21.5 mA/cm² | 22.8 mA/cm² | [1] |
| Fill Factor (FF) | 0.65 | 0.76 | [1] |
Table 2: Stability of MAPbI₃ Perovskite Solar Cells With and Without DEABr Post-Treatment
| Condition | Control Device (MAPbI₃) | DEABr-Treated Device (2D/3D) | Reference |
| Moisture Stability (relative humidity ~50%, 200h) | Significant PCE degradation | Maintained over 80% of initial PCE | [1] |
| Light Soaking Stability (AM 1.5G, 100h) | ~20% decrease in PCE | ~5% decrease in PCE | [1] |
Experimental Protocols
1. Protocol for DEABr Post-Treatment of MAPbI₃ Perovskite Film
This protocol describes a typical post-treatment procedure for forming a 2D/3D hybrid perovskite structure.
-
Materials:
-
This compound (DEABr)
-
Isopropanol (IPA), anhydrous
-
Substrate with a pre-deposited MAPbI₃ film
-
-
Procedure:
-
Solution Preparation: Prepare a solution of DEABr in IPA. A typical concentration range is 1 to 10 mg/mL. The optimal concentration should be determined experimentally.
-
Spin-Coating:
-
Place the substrate with the MAPbI₃ film on a spin coater.
-
Dispense a sufficient amount of the DEABr solution to cover the entire film surface.
-
Spin-coat the solution at a speed of 3000-5000 rpm for 30-60 seconds.
-
-
Annealing:
-
Transfer the substrate to a hotplate preheated to 100-150°C.
-
Anneal the film for 1-10 minutes. The optimal temperature and time need to be determined for the specific perovskite composition and device architecture.
-
-
Cooling: Allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers.
-
2. Key Characterization Techniques
-
X-ray Diffraction (XRD): To confirm the formation of the 2D perovskite phase, which typically exhibits a characteristic diffraction peak at a low angle (around 5-10° 2θ).
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the perovskite film, including grain size and the presence of a capping layer.
-
UV-Vis Spectroscopy: To determine the optical absorption properties of the film and confirm the bandgap of the 3D and 2D perovskite components.
-
Photoluminescence (PL) Spectroscopy: To assess the passivation of defects. An increase in PL intensity and lifetime after DEABr treatment indicates reduced non-radiative recombination.
-
J-V Characteristic Measurement: To evaluate the photovoltaic performance of the fabricated solar cell.
-
Contact Angle Measurement: To assess the hydrophobicity of the film surface, which is an indicator of moisture resistance.
Mandatory Visualization
References
Technical Support Center: Annealing Temperature Optimization for Diethylammonium Bromide (DEABr) Treated Films
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diethylammonium bromide (DEABr) treated perovskite films. The information is designed to address specific issues that may be encountered during the critical annealing step of film fabrication.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of annealing in the fabrication of DEABr-treated perovskite films?
A1: Annealing is a critical thermal treatment step that serves multiple purposes in the formation of high-quality perovskite films. For DEABr-treated films, annealing is essential for:
-
Crystallization: It provides the thermal energy required to drive the crystallization of the 3D perovskite layer and the formation of the 2D DEABr-based capping layer.
-
Solvent Removal: It facilitates the evaporation of residual solvents from the precursor solution.
-
Morphology Control: The annealing temperature and duration significantly influence the grain size, uniformity, and surface coverage of the perovskite film.
-
Defect Passivation: Proper annealing can help in reducing defect states at the grain boundaries and interfaces, which is crucial for high-performance devices.
Q2: What is a typical annealing temperature range for DEABr-treated perovskite films?
A2: While the optimal annealing temperature can vary depending on the specific perovskite composition and substrate, a common starting point for organic-inorganic hybrid perovskites is in the range of 100°C to 150°C. Due to the presence of organic cations, temperatures exceeding 150°C for extended periods can risk thermal decomposition of the perovskite film.[1] For DEABr-treated films, it is crucial to carefully optimize this parameter to ensure the proper formation of both the 3D and 2D perovskite phases.
Q3: How does the annealing temperature affect the 2D/3D structure of DEABr-treated films?
A3: The annealing temperature plays a pivotal role in the formation of the desired hierarchical 2D/3D perovskite structure.
-
Too low of a temperature may result in incomplete crystallization and the presence of residual solvents, leading to a poorly defined 2D capping layer and a high density of defects in the 3D bulk.
-
An optimal temperature will promote the formation of a well-defined, thin 2D capping layer on top of a highly crystalline 3D perovskite film with large grains.
-
Too high of a temperature can lead to the degradation of the organic DEABr cation and the 3D perovskite itself, potentially causing the loss of the 2D layer and the formation of lead iodide (PbI₂) impurities.[2]
Q4: Can the annealing atmosphere affect the film quality?
A4: Yes, the annealing atmosphere is a critical parameter. Annealing is typically performed in an inert atmosphere, such as a nitrogen-filled glovebox, to prevent degradation of the perovskite film from moisture and oxygen. However, some protocols suggest that a controlled amount of humidity during annealing can sometimes be beneficial for improving crystal quality, though this requires careful optimization to avoid film degradation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Film Coverage / Pinholes | - Incomplete solvent removal due to low annealing temperature or short duration.- Sub-optimal spin-coating parameters. | - Increase annealing temperature in small increments (e.g., 10°C).- Increase annealing time.- Optimize spin-coating speed and duration. |
| Yellowish Film Appearance | - Thermal decomposition of the perovskite film into PbI₂ due to excessive annealing temperature or time.[2] | - Decrease annealing temperature.- Reduce annealing time.- Characterize the film using XRD to confirm the presence of PbI₂ peaks. |
| Low Power Conversion Efficiency (PCE) | - High density of defect states.- Poor crystallinity.- Non-optimal 2D/3D structure. | - Systematically vary the annealing temperature (e.g., from 100°C to 150°C) and measure device performance to find the optimal point.- Characterize film morphology (SEM) and crystallinity (XRD) at different annealing temperatures. |
| Poor Device Stability | - Incomplete formation or degradation of the protective 2D DEABr capping layer.- Presence of pinholes or defects. | - Optimize the annealing temperature to ensure the formation of a robust 2D layer.- Ensure a controlled, inert annealing atmosphere. |
| Inconsistent Results | - Fluctuations in annealing temperature or ramp rate.- Variations in the annealing atmosphere (e.g., humidity levels). | - Calibrate the hotplate to ensure accurate temperature control.- Use a consistent annealing protocol with a defined temperature ramp rate.- Strictly control the glovebox environment. |
Experimental Protocols
Protocol 1: this compound (DEABr) Treatment and Annealing
This protocol outlines a general procedure for the post-treatment of a 3D perovskite film with DEABr followed by thermal annealing.
-
3D Perovskite Film Fabrication:
-
Prepare a 3D perovskite precursor solution (e.g., MAPbI₃ or FAPbI₃-based) in a suitable solvent like DMF or a mixture of DMF and DMSO.
-
Spin-coat the precursor solution onto a cleaned and prepared substrate (e.g., FTO/c-TiO₂).
-
Perform an initial, brief annealing step (e.g., 60-70°C for 1-2 minutes) to remove the bulk of the solvent.
-
-
DEABr Solution Preparation:
-
Prepare a dilute solution of DEABr in isopropanol (B130326) (IPA) (e.g., 5-10 mg/mL).
-
-
DEABr Treatment:
-
While the 3D perovskite film is still on the spin-coater, dispense a specific volume of the DEABr solution to cover the film surface.
-
Spin-coat the DEABr solution at a moderate speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).
-
-
Final Annealing:
-
Immediately transfer the DEABr-treated film to a pre-heated hotplate inside an inert atmosphere glovebox.
-
Anneal the film at the optimized temperature (e.g., 100°C - 140°C) for a specific duration (e.g., 10-20 minutes).
-
Allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers.
-
Data Presentation
The following table summarizes the effect of annealing temperature on the performance of a generic perovskite solar cell, illustrating the importance of temperature optimization. Note that the optimal values for DEABr-treated films will need to be determined experimentally.
| Annealing Temperature (°C) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) | Reference |
| 60 | 0.429 | 0.958 | 32.98 | - | [4] |
| 80 | 0.781 | 9.647 | 36.17 | 2.78 | [4] |
| 100 | 0.817 | 12.637 | 55.6 | 5.68 | [4][5] |
| 135 | 0.88 | 20.6 | 65.9 | 12.0 | [6] |
Visualizations
Caption: Experimental workflow for DEABr treated film fabrication.
Caption: Troubleshooting logic for annealing DEABr treated films.
References
- 1. Annealing Engineering in the Growth of Perovskite Grains [mdpi.com]
- 2. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Stabilization of CsPbI3xBrx Phase by Lowering Annealing Temperature for Efficient All-Inorganic Perovskite Solar Cells — Fluxim [fluxim.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Diethylammonium Bromide (DEABr) Additive for Suppression of Non-Radiative Recombination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethylammonium (B1227033) Bromide (DEABr) to suppress non-radiative recombination in perovskite-based optoelectronic devices.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Diethylammonium Bromide (DEABr) as an additive in perovskite solar cells?
A1: this compound (DEABr) is primarily used as an additive to passivate defects within the perovskite film and at its interfaces. This passivation reduces non-radiative recombination of charge carriers, a major source of energy loss in perovskite solar cells. By minimizing these losses, DEABr can significantly improve the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of the device.
Q2: How does DEABr treatment improve the morphology and stability of the perovskite film?
A2: DEABr treatment can induce the secondary growth of small perovskite crystals into larger ones, resulting in a film with larger grains and fewer grain boundaries, which are known to be defect-rich regions.[1] Additionally, DEABr can form a 2D perovskite capping layer (DA2PbI4-xBrx) on top of the 3D perovskite film.[1] This 2D layer can enhance the moisture and light stability of the underlying 3D perovskite.[1]
Q3: Can DEABr be incorporated directly into the perovskite precursor solution?
A3: Yes, DEABr can be added directly to the perovskite precursor solution. This method can be beneficial for improving the film morphology and increasing the short-circuit current of the devices. However, it is crucial to optimize the concentration of DEABr to avoid issues with non-stoichiometric ratios and potential volatilization during crystal growth, which could negatively impact the uniformity and smoothness of the film.[1]
Q4: What are the expected effects of DEABr on the photoluminescence (PL) properties of the perovskite film?
A4: Successful DEABr treatment should lead to an increase in the photoluminescence (PL) intensity and a prolonged carrier lifetime.[1] This is a direct indication of reduced non-radiative recombination, as more charge carriers are recombining radiatively to emit photons. Transient PL spectra can be used to confirm the promotion of photogenerated carrier dissociation and extraction.[1]
Troubleshooting Guide
Issue 1: Low Power Conversion Efficiency (PCE) after DEABr treatment.
-
Possible Cause 1: Suboptimal DEABr Concentration.
-
Solution: The concentration of DEABr is critical. Too low a concentration may not effectively passivate defects, while too high a concentration can introduce other defects or negatively affect the perovskite crystal structure. It is recommended to perform a concentration-dependent study to find the optimal amount for your specific perovskite composition and fabrication process.
-
-
Possible Cause 2: Incomplete reaction or poor film formation.
-
Solution: Ensure proper mixing of the DEABr solution and uniform application during post-treatment. If adding to the precursor, ensure complete dissolution. The annealing step (temperature and time) after DEABr application is also crucial for the formation of the desired 2D/3D hybrid structure and should be optimized.
-
-
Possible Cause 3: Mismatch with other device layers.
-
Solution: The formation of a 2D capping layer can alter the energy level alignment at the interface with the charge transport layer (e.g., hole transport layer). This may impede efficient charge extraction. It is important to characterize the energy levels of the DEABr-treated perovskite film and ensure they are well-aligned with the adjacent layers.
-
Issue 2: Poor device stability despite using DEABr.
-
Possible Cause 1: Incomplete or non-uniform 2D capping layer.
-
Solution: The protective 2D layer must be uniform and complete to effectively enhance stability.[1] Optimize the DEABr treatment process (e.g., spin-coating speed, concentration, annealing) to ensure the formation of a high-quality capping layer. Techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) can be used to verify the surface morphology.
-
-
Possible Cause 2: Degradation of the DEABr molecule itself.
-
Solution: While DEABr enhances the stability of the perovskite, the organic diethylammonium cation itself can be susceptible to degradation under prolonged stress (e.g., heat, UV light). Consider encapsulating the final device to provide an additional barrier against environmental factors.
-
-
Possible Cause 3: Pre-existing issues with the underlying 3D perovskite film.
-
Solution: DEABr can passivate defects, but it cannot fix a fundamentally poor-quality 3D perovskite film. Ensure that the initial perovskite deposition process is well-controlled and results in a film with good crystallinity and low intrinsic defect density before applying the DEABr treatment.
-
Data Presentation
Table 1: Impact of DEABr Treatment on Perovskite Solar Cell Performance
| Treatment Condition | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Ref. |
| Control (without DEABr) | 14.37 | Not Specified | Not Specified | Not Specified | [1] |
| With DEABr Treatment | 18.30 | Not Specified | Not Specified | Not Specified | [1] |
| Control (EABr study) | 20.41 | Not Specified | Not Specified | Not Specified | [2] |
| With EABr Treatment | 21.06 | 1.20 | Not Specified | Not Specified | [2] |
Note: EABr (Ethylammonium Bromide) is a similar ammonium (B1175870) salt additive, and its data is included for comparative purposes.
Table 2: Effect of DEABr on Carrier Dynamics
| Parameter | Control Device | DEABr Treated Device | Ref. |
| Carrier-Extraction Lifetime | 1.29 µs | 0.88 µs | [1] |
| Trap-Filled Limit Voltage (VTFL) | 0.44 V | 0.31 V | [1] |
Experimental Protocols
1. Post-Treatment of Perovskite Film with DEABr
This protocol describes the application of a DEABr solution to a pre-deposited 3D perovskite film.
-
Preparation of DEABr Solution:
-
Dissolve this compound (DEABr) in a suitable solvent, such as isopropanol (B130326) (IPA), at a predetermined optimal concentration (e.g., starting with a range of 1-5 mg/mL).
-
-
Perovskite Film Deposition:
-
Deposit the 3D perovskite film (e.g., MAPbI3) onto the substrate using a standard procedure (e.g., spin-coating a precursor solution followed by annealing).
-
-
DEABr Application:
-
After the 3D perovskite film has been formed and cooled to room temperature, deposit the DEABr solution onto the surface of the perovskite film. This can be done via spin-coating or immersion.[1]
-
Spin-Coating: Dispense a specific volume of the DEABr solution onto the center of the perovskite film and spin at a set speed for a defined duration.
-
Immersion: Immerse the perovskite-coated substrate in the DEABr solution for a specific time.[1]
-
-
Annealing:
-
Anneal the DEABr-treated film at a moderate temperature (e.g., 100°C) for a short period (e.g., 5-10 minutes) to promote the formation of the 2D capping layer and remove any residual solvent.
-
-
Characterization:
-
Characterize the resulting 2D/3D hybrid perovskite film using techniques such as XRD, SEM, AFM, and PL spectroscopy to confirm the desired morphological and photophysical changes.
-
2. Incorporation of DEABr into the Perovskite Precursor Solution
This protocol involves adding DEABr directly to the perovskite precursor solution before film deposition.
-
Precursor Solution Preparation:
-
Prepare the standard 3D perovskite precursor solution (e.g., by dissolving lead iodide and methylammonium (B1206745) iodide in a solvent like DMF or DMSO).
-
-
DEABr Addition:
-
Add the desired amount of solid DEABr directly to the precursor solution. The molar ratio of DEABr to the lead halide precursor needs to be carefully optimized.
-
Ensure the DEABr is completely dissolved in the precursor solution, which may require gentle heating or extended stirring.
-
-
Film Deposition:
-
Deposit the DEABr-containing precursor solution onto the substrate using a standard spin-coating and anti-solvent quenching method.
-
-
Annealing:
-
Anneal the film at the optimal temperature and duration for the specific perovskite composition to promote crystallization.
-
-
Characterization:
-
Analyze the resulting perovskite film for changes in crystallinity, morphology, and optoelectronic properties.
-
Visualizations
Caption: Experimental workflows for incorporating DEABr.
Caption: Mechanism of DEABr in reducing non-radiative recombination.
References
Validation & Comparative
Unveiling the Impact of Diethylammonium Bromide on Perovskite Crystal Structure: An X-ray Diffraction Analysis Comparison
For researchers, scientists, and professionals in drug development, understanding the nuanced structural changes in perovskite materials upon treatment with additives is paramount for advancing optoelectronic applications. This guide provides a comparative analysis of pristine and Diethylammonium bromide (DEABr) treated perovskite films, focusing on insights gleaned from X-ray Diffraction (XRD) analysis.
Treatment of methylammonium (B1206745) lead iodide (MAPbI₃) perovskite films with this compound (DEABr) has emerged as a promising strategy to enhance their stability and optoelectronic properties. XRD analysis reveals significant changes in the crystalline structure of the perovskite films upon DEABr treatment, primarily indicating an improvement in crystallinity.
A key study in this area, conducted by Yue et al. (2020), demonstrated that post-treatment of MAPbI₃ films with a solution of DEABr in isopropanol (B130326) leads to a notable increase in the intensity of the characteristic perovskite diffraction peaks. This suggests that the DEABr treatment facilitates the growth of larger, more ordered crystalline grains within the film.
Comparative XRD Data Analysis
The following table summarizes the typical changes observed in the XRD patterns of MAPbI₃ perovskite films before and after treatment with DEABr. The data is based on the findings from Yue et al. (2020) and general trends observed in perovskite research. The primary diffraction peaks for the tetragonal phase of MAPbI₃, (110) and (220), are considered for this comparison.
| Parameter | Pristine MAPbI₃ Perovskite | DEABr-Treated MAPbI₃ Perovskite | Interpretation |
| (110) Peak Position (2θ) | ~14.1° | ~14.1° | Minimal to no shift, indicating the fundamental crystal lattice is preserved. |
| (220) Peak Position (2θ) | ~28.4° | ~28.4° | Minimal to no shift, consistent with the (110) peak observation. |
| (110) Peak Intensity | Lower | Higher | Significant increase suggests enhanced crystallinity and preferred orientation.[1] |
| (220) Peak Intensity | Lower | Higher | Corroborates the finding of improved overall crystal quality.[1] |
| FWHM of (110) Peak | Wider | Narrower | A narrower peak indicates larger crystallite size and reduced lattice strain. |
| Crystallite Size | Smaller | Larger | Calculated from FWHM, larger size implies fewer grain boundaries. |
| Lattice Strain | Higher | Lower | Reduced strain points to a more ordered and stable crystal structure. |
Note: The values for FWHM, Crystallite Size, and Lattice Strain are qualitative descriptions based on the observed changes in peak intensity and sharpness from the cited research. Precise quantitative values would require access to the raw diffraction data.
Experimental Protocols
A detailed methodology for the preparation and XRD analysis of DEABr-treated perovskite films is crucial for reproducible research. The following protocol is a generalized procedure based on the work of Yue et al. (2020) and standard practices in the field.
Perovskite Film Fabrication (Pristine)
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer Deposition: A compact TiO₂ layer is deposited onto the FTO substrates by spin-coating a solution of titanium diisopropoxide bis(acetylacetonate) in isopropanol and annealing at 500°C for 30 minutes.
-
Perovskite Precursor Solution: A precursor solution of MAPbI₃ is prepared by dissolving methylammonium iodide (MAI) and lead iodide (PbI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
-
Perovskite Film Deposition: The MAPbI₃ precursor solution is spin-coated onto the TiO₂/FTO substrates. An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce rapid crystallization. The films are then annealed at a specific temperature (e.g., 100°C) for a set duration (e.g., 10 minutes) to form the pristine perovskite film.
This compound (DEABr) Post-Treatment
-
DEABr Solution Preparation: A solution of this compound (DEABr) is prepared by dissolving it in isopropanol at a specific concentration (e.g., 10 mg/mL).
-
Post-Treatment Application: The prepared DEABr solution is spin-coated onto the cooled, pristine MAPbI₃ perovskite film.
-
Annealing: The DEABr-treated film is then annealed at a specific temperature (e.g., 100°C) for a short duration (e.g., 5 minutes) to facilitate the interaction between the DEABr and the perovskite surface.
X-ray Diffraction (XRD) Analysis
-
Instrumentation: A high-resolution X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used for analysis.
-
Scan Parameters: The XRD patterns are typically recorded in the 2θ range of 10° to 60° with a step size of 0.02° and a specific scan speed.
-
Data Analysis: The obtained diffraction patterns are analyzed to determine the peak positions, intensities, and full width at half maximum (FWHM). The crystallite size can be estimated using the Scherrer equation, and lattice strain can be analyzed using Williamson-Hall plots.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for preparing and analyzing the perovskite films, and the logical relationship between the DEABr treatment and the resulting structural changes.
References
The Impact of Diethylammonium Bromide on Perovskite Photoluminescence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of various organic cations into metal halide perovskites has emerged as a important strategy for tuning their optoelectronic properties and enhancing their stability. Among these, diethylammonium (B1227033) bromide (DEABr) has garnered attention for its role in forming 2D/3D hybrid perovskite structures, which can significantly influence the material's photoluminescence (PL) characteristics. This guide provides a comparative analysis of the photoluminescence spectroscopy of perovskites incorporating DEABr, contrasted with conventional perovskite formulations.
Data Presentation: A Comparative Look at Photoluminescence Properties
The introduction of DEABr into perovskite films, typically through a post-treatment of a 3D perovskite like methylammonium (B1206745) lead iodide (MAPbI₃), leads to the formation of a 2D capping layer of (DEA)₂PbI₄ on top of the 3D perovskite. This hybrid structure exhibits notable changes in its photoluminescence properties compared to the pristine 3D perovskite.
| Photoluminescence Metric | Pristine MAPbI₃ Perovskite | DEABr-Treated MAPbI₃ (2D/3D Hybrid) | Other Organic Cation Additives (General Trends) |
| PL Peak Position | Centered around 780 nm | Often shows a slight blue shift in the main 3D peak and may exhibit additional peaks at shorter wavelengths corresponding to the 2D phase. | Can cause blue or red shifts depending on the cation's size and its effect on the perovskite lattice.[1] |
| PL Intensity | Baseline intensity | Significantly enhanced | Generally leads to an increase in PL intensity through defect passivation. |
| Photoluminescence Quantum Yield (PLQY) | Variable, often moderate | Increased due to passivation of surface defects and improved charge carrier confinement. Can exceed 30% with ligand passivation.[2][3] | Can be significantly enhanced, with some quasi-2D perovskites reaching over 80%.[3][4] |
| Charge Carrier Lifetime (τ) | Typically in the range of tens to hundreds of nanoseconds | Prolonged, often by an order of magnitude or more, indicating reduced non-radiative recombination.[2][5] | Bromine doping, for instance, has been shown to increase charge carrier lifetimes by a factor of ~2.75.[6][7] |
Experimental Protocols
Synthesis of DEABr-Treated 2D/3D Hybrid Perovskite Films
A typical method for preparing DEABr-treated perovskite films involves a two-step process:
-
Fabrication of the 3D Perovskite Film: A pristine 3D perovskite film, such as MAPbI₃, is first deposited on a substrate using a solution-based method like spin-coating. For instance, a precursor solution of PbI₂ and methylammonium iodide (MAI) in a solvent like DMF:DMSO is spin-coated and then annealed.
-
DEABr Post-Treatment: A solution of diethylammonium bromide in a solvent like isopropanol (B130326) is then spin-coated onto the prepared 3D perovskite film. This is followed by a low-temperature annealing step to facilitate the in-situ formation of the 2D (DEA)₂PbI₄ capping layer.
Photoluminescence Spectroscopy Measurements
Steady-State Photoluminescence (PL) Spectroscopy:
-
Excitation Source: A continuous-wave (CW) laser (e.g., 405 nm or 532 nm) is commonly used.[8] A xenon arc lamp with a monochromator can also be employed for wavelength-dependent measurements.[9]
-
Detection System: The emitted light is collected and focused into a spectrometer equipped with a CCD detector. For quantitative measurements of PLQY, an integrating sphere is used to capture all emitted photons.[2][9]
-
Procedure: The sample is placed in the measurement chamber, and the excitation source is directed onto the film. The emitted photoluminescence is collected by the detector and plotted as intensity versus wavelength.
Time-Resolved Photoluminescence (TRPL) Spectroscopy:
-
Excitation Source: A pulsed laser with a high repetition rate and short pulse duration (e.g., picosecond or femtosecond laser) is used to excite the sample.
-
Detection System: A time-correlated single-photon counting (TCSPC) system or a streak camera is used to measure the decay of the photoluminescence intensity over time.
-
Procedure: The sample is excited with a laser pulse, and the arrival times of the emitted photons are recorded. By accumulating data from many pulses, a histogram of photon arrival times is constructed, which represents the PL decay curve. This decay curve is then fitted with an appropriate model (e.g., a bi-exponential decay) to extract the charge carrier lifetimes.[10]
Mandatory Visualization
References
- 1. A study on the effects of mixed organic cations on the structure and properties in lead halide perovskites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Photoluminescence quantum yield exceeding 80% in low dimensional perovskite thin-films via passivation control - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. d-nb.info [d-nb.info]
- 7. Improved charge carrier lifetime in planar perovskite solar cells by bromine doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. Interpreting time-resolved photoluminescence of perovskite materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Diethylammonium Bromide and Methylammonium Bromide as Perovskite Additives
In the rapidly advancing field of perovskite photovoltaics, the use of additives is a key strategy to enhance the efficiency and stability of solar cells. Among the plethora of additives investigated, Diethylammonium (B1227033) Bromide (DEABr) and Methylammonium Bromide (MABr) have emerged as promising candidates for improving perovskite film quality and device performance. This guide provides an objective comparison of these two additives, supported by experimental data, to assist researchers in selecting the optimal compound for their specific applications.
Performance Comparison
The efficacy of DEABr and MABr as additives is reflected in the key performance metrics of perovskite solar cells. The following tables summarize the quantitative data from various studies, showcasing the impact of these additives on device efficiency and stability.
| Additive | Perovskite System | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Citation |
| DEABr | MAPbI3 | 18.30 | - | - | - | [1] |
| Control (no additive) | MAPbI3 | 14.37 | - | - | - | [1] |
| MABr | FASnI3 | 8.38 | 0.53 | - | 70 | [2] |
| Control (no additive) | FASnI3 | 5.21 | 0.40 | - | 60 | [2] |
| MABr | FAPbI3 | 19.4 | 1.11 | - | 72 | [3] |
| Control (no additive) | FAPbI3 | 14.2 | - | - | - | [3] |
| MABr | Cs2AgBiBr6 (Lead-Free) | 2.53 | - | 3.50 | 0.76 | [4] |
| Control (no additive) | Cs2AgBiBr6 (Lead-Free) | 1.43 | - | 2.35 | 0.66 | [4] |
| MABr | MAPbBr3 | 8.7 | 1.45 | 9.75 | 61.5 | [5] |
Table 1: Photovoltaic Performance of Perovskite Solar Cells with DEABr and MABr Additives. PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor.
Impact on Perovskite Properties
Both DEABr and MABr influence the morphological and electronic properties of the perovskite film, which in turn affects device performance.
Morphology and Crystallinity
-
DEABr: The introduction of DEABr has been shown to induce the secondary growth of small perovskite crystals into larger ones, resulting in a large-grain 3D perovskite film.[1] This improved crystallinity and the formation of a 2D capping layer on the 3D perovskite surface contribute to enhanced moisture stability.[1]
-
MABr: The addition of MABr promotes highly oriented crystallization of the perovskite film.[2] In FAPbI3 systems, MABr helps to suppress the formation of the undesirable yellow δ-phase and encourages the formation of the photoactive black α-phase, leading to higher quality films.[3]
Defect Passivation and Electronic Properties
-
DEABr: The formation of a 2D capping layer by DEABr treatment passivates surface defects.[1] This leads to fewer non-radiative recombination centers and facilitates carrier extraction at the interface.[1]
-
MABr: MABr is effective in reducing the trap density in perovskite films. For instance, in FASnI3 perovskites, the trap density was significantly reduced with the addition of MABr.[2] This reduction in defects leads to prolonged carrier lifetimes and improved charge transport.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are typical experimental protocols for the incorporation of DEABr and MABr as additives in perovskite solar cells.
DEABr Additive Protocol (Post-treatment)
A common method for introducing DEABr is through a post-treatment of the perovskite film.
-
Perovskite Film Deposition: A standard MAPbI3 precursor solution is spin-coated on a suitable substrate.
-
DEABr Solution Preparation: A solution of DEABr in isopropanol (B130326) is prepared.
-
Post-Treatment: The DEABr solution is spin-coated onto the MAPbI3 film.
-
Annealing: The film is then annealed to promote the secondary growth of crystals and the formation of the 2D/3D hybrid structure.[1]
MABr Additive Protocol (Incorporation in Precursor)
MABr is often directly incorporated into the perovskite precursor solution.
-
Precursor Solution Preparation: MABr is dissolved along with the main perovskite components (e.g., FAI and PbI2) in a solvent like DMF:DMSO.[3]
-
Spin-Coating: The precursor solution containing MABr is spin-coated onto the substrate.
-
Anti-Solvent Treatment: An anti-solvent is dripped onto the spinning substrate to induce rapid crystallization.
-
Annealing: The film is subsequently annealed to remove residual solvent and improve crystallinity.[3]
Mechanisms of Action
The improvements in perovskite solar cell performance upon the addition of DEABr and MABr can be attributed to several key mechanisms.
DEABr: 2D/3D Heterostructure Formation
The larger diethylammonium cation of DEABr tends to form a 2D perovskite layer on top of the 3D bulk perovskite. This 2D capping layer acts as a passivation agent, reducing surface defects and enhancing stability.
References
A Tale of Two Bromides: Diethylammonium vs. Formamidinium in Perovskite Solar Cells
In the rapidly advancing field of perovskite solar cells (PSCs), the choice of organic cations plays a pivotal role in determining device efficiency, stability, and overall performance. Among the myriad of options, formamidinium bromide (FABr) has established itself as a cornerstone for high-performance perovskites, while diethylammonium (B1227033) bromide (DEABr) is emerging as a strategic additive for enhancing crystal quality and device longevity. This guide provides a detailed comparison of these two crucial bromide compounds, supported by experimental data and protocols to aid researchers in their quest for more efficient and stable solar energy conversion.
Performance and Stability: A Comparative Overview
Formamidinium (FA)-based perovskites, particularly formamidinium lead bromide (FAPbBr3), are renowned for their excellent thermal stability and a wide bandgap, making them suitable for applications in tandem solar cells. Research has demonstrated that FAPbBr3-based devices can achieve high open-circuit voltages (Voc) and respectable power conversion efficiencies (PCE). For instance, a study reported an impressive Voc of 1.53 V and a PCE of over 8% for FAPbBr3 solar cells.[1][2][3] Furthermore, these cells have shown remarkable stability, retaining over 95% of their initial efficiency after 150 hours of continuous illumination.[2]
Diethylammonium bromide, on the other hand, is more commonly employed as an additive or a surface treatment for other perovskite compositions, such as the popular methylammonium (B1206745) lead iodide (MAPbI3). The incorporation of DEABr has been shown to induce the formation of a 2D/3D hybrid perovskite structure, which effectively passivates defects and enhances moisture resistance.[4] This strategic use of DEABr can lead to significantly improved device performance and stability. In one study, the post-treatment of MAPbI3 films with DEABr resulted in an enhanced PCE of 18.30%, a notable increase from the 14.37% of the control device.[4] Another investigation into DEABr as a dopant for MAPbI3 achieved a high PCE of 19.58%.[5]
The following table summarizes key performance parameters for perovskite solar cells incorporating either FABr or DEABr, based on published experimental data.
| Perovskite Composition | Role of Bromide | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Reference |
| FAPbBr3 | Primary A-site Cation | > 8% | 1.53 V | > 6.5 mA/cm2 | > 70% | [1][2][6] |
| MAPbI3 + DEABr (post-treatment) | Additive/Surface Modifier | 18.30% | Not Reported | Not Reported | Not Reported | [4] |
| MAPbI3 + DEABr (dopant) | Additive | 19.58% | Not Reported | Not Reported | 79.81% | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of the bromide precursors and the fabrication of perovskite solar cells incorporating them.
Synthesis of Formamidinium Bromide (FABr)
A common method for synthesizing FABr involves the reaction of formamidinium acetate (B1210297) with hydrobromic acid.[7][8]
-
Reaction Setup: Dissolve formamidinium acetate powder in a 2x molar excess of 48% w/w hydrobromic acid in a round-bottom flask.[8]
-
Stirring: Stir the solution at 50°C for 10 minutes.[8]
-
Drying: Remove the solvent using a rotary evaporator to obtain a yellow-white powder.[8]
-
Purification: Wash the powder with diethyl ether and recrystallize it twice from ethanol (B145695) to yield white, needle-like crystals.[8]
-
Final Drying: Dry the purified crystals overnight in a vacuum oven before use.[8]
Fabrication of FAPbBr3 Perovskite Solar Cells
A typical fabrication process for a planar heterojunction FAPbBr3 solar cell is as follows:
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO2 on the FTO substrate, followed by a mesoporous TiO2 layer via spin-coating, and then sinter at high temperature.
-
Perovskite Precursor Solution: Prepare a precursor solution by dissolving equimolar amounts of FABr and lead bromide (PbBr2) in a solvent like N,N-dimethylformamide (DMF).[8]
-
Perovskite Deposition: Spin-coat the FAPbBr3 precursor solution onto the mesoporous TiO2 layer in a nitrogen-filled glovebox.
-
Annealing: Anneal the substrate at an elevated temperature (e.g., 100°C) to crystallize the perovskite film.[8]
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material, such as Spiro-OMeTAD, on top of the perovskite layer.
-
Electrode Deposition: Finally, deposit a gold or silver back contact via thermal evaporation.
Fabrication of MAPbI3 Solar Cells with DEABr Post-Treatment
This protocol describes the post-treatment of a pre-formed MAPbI3 film with a DEABr solution.[4]
-
MAPbI3 Film Formation: Fabricate a standard MAPbI3 perovskite film on a suitable substrate with an ETL.
-
DEABr Solution Preparation: Prepare a solution of DEABr in a solvent like isopropanol.
-
Post-Treatment: Spin-coat the DEABr solution onto the MAPbI3 film.
-
Annealing: Anneal the treated film to facilitate the formation of the 2D/3D hybrid structure.
-
Device Completion: Proceed with the deposition of the HTL and the back electrode as described in the FAPbBr3 protocol.
Mechanistic Insights and Logical Relationships
The distinct roles of DEABr and FABr in perovskite solar cells can be visualized through their impact on the device structure and charge transport pathways.
Caption: Role of FABr in forming the bulk perovskite vs. DEABr as a surface passivating agent.
The experimental workflow for fabricating these distinct types of perovskite solar cells can also be illustrated.
Caption: Comparative workflow for fabricating FAPbBr3 and DEABr-treated perovskite solar cells.
Conclusion
References
Performance Showdown: Diethylammonium Bromide Boosts Perovskite Solar Cell Efficiency and Stability
Researchers and scientists in the field of renewable energy are witnessing significant advancements in perovskite solar cell (PSC) technology. A key area of improvement lies in the use of additives to enhance performance and durability. This guide provides a detailed comparison of perovskite solar cells fabricated with and without the incorporation of Diethylammonium (B1227033) Bromide (DEABr), a strategy that has demonstrated considerable promise in boosting key photovoltaic parameters and stability.
The addition of Diethylammonium Bromide (DEABr) as a post-treatment agent on methylammonium (B1206745) lead iodide (MAPbI₃) perovskite films has been shown to significantly enhance the power conversion efficiency (PCE) and stability of planar perovskite solar cells. This improvement is largely attributed to the formation of a 2D/3D hybrid perovskite structure. The DEABr treatment facilitates the secondary growth of small perovskite crystals into larger grains and forms a 2D capping layer on the 3D perovskite film. This 2D layer plays a crucial role in passivating defects, reducing interfacial recombination, and acting as a barrier against moisture, thereby improving the overall performance and longevity of the solar cells.[1][2]
Quantitative Performance Comparison
The following table summarizes the key performance metrics of perovskite solar cells with and without DEABr treatment, based on experimental data from published research.
| Performance Metric | Without DEABr (Control) | With DEABr | Unit | Reference |
| Power Conversion Efficiency (PCE) | 14.37 | 18.30 | % | [1] |
| Open-Circuit Voltage (Voc) | 1.02 | 1.06 | V | [2] |
| Short-Circuit Current Density (Jsc) | 21.5 | 22.8 | mA/cm² | [2] |
| Fill Factor (FF) | 0.69 | 0.75 | - | [2] |
The Impact of DEABr on Perovskite Solar Cell Performance
The introduction of DEABr leads to several beneficial changes in the perovskite film's properties and the solar cell's performance:
-
Enhanced Crystallinity and Grain Size: DEABr treatment promotes the growth of larger perovskite grains, which reduces the density of grain boundaries that can act as sites for charge recombination.[1]
-
Formation of a 2D/3D Heterostructure: A 2D (DA)₂(Pb,MA)n-1I3n+1 capping layer forms on the surface of the 3D MAPbI₃ perovskite. This 2D layer passivates surface defects and improves charge extraction.[1][2]
-
Improved Stability: The hydrophobic nature of the diethylammonium cations in the 2D layer provides enhanced resistance to moisture, a key factor in the degradation of perovskite solar cells. The improved film quality also contributes to better light and thermal stability.[1]
-
Reduced Non-radiative Recombination: The passivation of defects at the perovskite surface and grain boundaries by the 2D capping layer significantly reduces non-radiative recombination, leading to a higher open-circuit voltage (Voc) and fill factor (FF).[2]
Experimental Protocols
The following section details the typical experimental procedures for fabricating perovskite solar cells, both with and without the DEABr post-treatment.
Materials and Substrate Preparation:
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass.
-
Materials: Methylammonium iodide (MAI), lead iodide (PbI₂), this compound (DEABr), N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chlorobenzene, Spiro-OMeTAD, and gold.
-
Substrate Cleaning: The FTO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326), followed by UV-ozone treatment.
Device Fabrication (Control - Without DEABr):
-
Electron Transport Layer (ETL) Deposition: A compact TiO₂ layer is deposited on the FTO substrate by spin-coating and subsequent annealing.
-
Perovskite Precursor Solution: A solution of MAPbI₃ is prepared by dissolving MAI and PbI₂ in a mixture of DMF and DMSO.
-
Perovskite Deposition: The MAPbI₃ precursor solution is spin-coated onto the TiO₂ layer. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization. The film is then annealed.
-
Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD with additives is spin-coated on top of the perovskite layer.
-
Electrode Deposition: A gold electrode is deposited by thermal evaporation.
Device Fabrication (With DEABr Post-Treatment):
-
ETL and Perovskite Deposition: Follow steps 1-3 from the control fabrication process.
-
DEABr Post-Treatment: A dilute solution of DEABr in isopropanol is dynamically spin-coated onto the annealed MAPbI₃ perovskite film. The film is then annealed again at a lower temperature.
-
HTL and Electrode Deposition: Follow steps 4 and 5 from the control fabrication process.
Visualizing the Process and Mechanism
The following diagrams illustrate the experimental workflow and the proposed mechanism of how DEABr enhances the performance of perovskite solar cells.
References
A Comparative Guide to 2D Perovskite Layers: Diethylammonium Bromide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of two-dimensional (2D) perovskites has opened new frontiers in materials science, offering enhanced stability and tunable optoelectronic properties compared to their 3D counterparts. Among the various organic spacer cations used to form these layered structures, diethylammonium (B1227033) (DEA) bromide has garnered attention for its role in creating stable and efficient 2D/3D hybrid perovskite systems. This guide provides a comparative analysis of 2D perovskite layers formed with DEA bromide against two other common alternatives: phenylethylammonium (PEA) bromide and n-butylammonium (BA) bromide.
While comprehensive data on pure 2D perovskite layers fabricated solely with DEA bromide is limited in current literature, its impact on hybrid perovskite systems provides valuable insights. This guide summarizes the available experimental data for PEA and BA-based 2D lead bromide perovskites to offer a useful benchmark for researchers.
Performance Comparison of Spacer Cations in 2D Lead Bromide Perovskites
The choice of the organic spacer cation significantly influences the structural, optical, and electronic properties of 2D perovskites. Below is a summary of key performance metrics for 2D lead bromide perovskites incorporating DEA, PEA, and BA cations.
| Property | Diethylammonium (DEA) Bromide | Phenylethylammonium (PEA) Bromide | n-Butylammonium (BA) Bromide |
| Chemical Formula of 2D Perovskite | (C₂H₅)₂NH₂₂PbBr₄ | (C₆H₅CH₂CH₂NH₃)₂PbBr₄ | (CH₃(CH₂)₃NH₃)₂PbBr₄ |
| Optical Bandgap (eV) | Data not available for pure 2D films. In 2D/3D hybrids, it contributes to improved performance of the 3D layer. | 2.81 - 2.95[1][2] | 2.59 - 3.0[3] |
| Photoluminescence Quantum Yield (PLQY) | Data not available for pure 2D films. | Increased PLQY has been reported with defect passivation.[4][5] | Up to ~26% for single-unit-cell thick nanosheets.[6] |
| Carrier Lifetime | In 2D/3D hybrids, a DEA capping layer can promote photogenerated carrier dissociation.[7] | Longer carrier lifetime compared to more flexible spacers like BA.[8] | Faster electron-hole recombination and shorter carrier lifetime due to more flexible geometry.[8] |
| Moisture Stability | Forms a 2D capping layer that significantly improves the moisture stability of 3D perovskites.[7] | Generally more stable against moisture than 3D counterparts due to the hydrophobic nature of the organic spacer. | The hydrophobic butyl chains contribute to improved moisture resistance. |
| Film Morphology | Induces secondary growth of small crystals into larger grains in underlying 3D films.[7] | Can form well-defined crystalline layers. | Can form single-unit-cell thick nanosheets.[6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these 2D perovskite layers are crucial for reproducible research.
Synthesis of 2D Perovskite Precursor Solutions
A general one-step solution-processing method can be adapted for the synthesis of these 2D perovskite thin films. The primary difference lies in the organic bromide salt used.
Materials:
-
Lead(II) bromide (PbBr₂)
-
Diethylammonium bromide (DEABr), Phenylethylammonium bromide (PEABr), or n-Butylammonium bromide (BABr)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare a precursor solution by dissolving the lead(II) bromide and the respective organic bromide salt (DEABr, PEABr, or BABr) in a 1:2 molar ratio in DMF.
-
The concentration of the solution can be varied to control the thickness and morphology of the resulting film. A typical concentration is around 0.5 M.
-
Stir the solution at room temperature for several hours to ensure complete dissolution of the precursors.
Thin Film Deposition by Spin Coating
Procedure:
-
Clean the desired substrates (e.g., FTO glass, silicon wafers) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Dry the substrates with a stream of nitrogen gas and treat with UV-Ozone for 15 minutes to enhance surface wettability.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Deposit the prepared precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) can be dripped onto the substrate to induce rapid crystallization and form a uniform film.
-
Anneal the coated substrates on a hotplate at a specific temperature (e.g., 100 °C) for a designated time (e.g., 10 minutes) to remove residual solvent and improve crystallinity.
Key Characterization Techniques
-
X-Ray Diffraction (XRD): To confirm the crystalline structure and orientation of the 2D perovskite layers.
-
UV-Vis Absorption Spectroscopy: To determine the optical bandgap of the material.
-
Photoluminescence (PL) Spectroscopy: To measure the emission properties and assess the photoluminescence quantum yield (PLQY).
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain size of the perovskite films.
-
Time-Resolved Photoluminescence (TRPL): To determine the charge carrier lifetime.
Experimental and Logical Flow Diagrams
To visualize the workflow and the underlying relationships in the characterization of these materials, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Tin-versus Lead-Halide Perovskites: Ab Initio Molecular Dynamics Simulations of Perovskite/Water Interfaces | IMM Container [imm.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. eej.aut.ac.ir [eej.aut.ac.ir]
- 6. Cubic Cesium Lead Bromide Stabilized by Ethylammonium Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Optical Properties of New Organic–Inorganic Hybrid Perovskites [(NH 3 ) 2 (CH 2 ) 3 ]CuCl 4 and [(NH 3 ) 2 (CH 2 ) 4 ]CuCl 2 Br 2: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to Diethylammonium Bromide (DEABr) Treatment for Enhanced Perovskite Film Morphology
For Researchers, Scientists, and Drug Development Professionals
The morphology of the perovskite active layer is a critical determinant of the performance and stability of perovskite solar cells (PSCs). Surface treatments and the use of additives are key strategies to control crystal growth and passivate defects. This guide provides a comparative analysis of Diethylammonium bromide (DEABr) treatment on perovskite films, focusing on its impact on surface morphology as observed through scanning electron microscopy (SEM). We will delve into the quantitative effects on film characteristics, detail the experimental protocols, and compare its efficacy against untreated and other alternative surface treatments.
Impact of DEABr on Perovskite Film Morphology: A Quantitative Comparison
DEABr has been utilized both as an additive mixed into the perovskite precursor solution and as a post-treatment agent applied to a pre-formed perovskite film. Both methods aim to improve the quality of the perovskite layer, leading to enhanced device performance.
DEABr treatment has been shown to significantly influence the grain size and surface coverage of perovskite films. When used as an additive, the alkyl chains of DEABr can restrain the initial rapid growth of perovskite grains during the spin-coating process.[1] Subsequently, during the annealing step, DEABr induces the merging of smaller grains into larger, micrometer-scale grains.[1] This leads to a reduction in the number of grain boundaries, which are often associated with defects and non-radiative recombination pathways.
As a post-treatment, DEABr can induce secondary growth of small crystals into larger ones.[2] Furthermore, it can react with the top layer of a 3D perovskite (like MAPbI₃) to form a 2D perovskite capping layer (e.g., DA₂PbI₄₋ₓBrₓ).[2] This 2D layer can effectively passivate surface defects and enhance the film's resistance to moisture.[2]
Below is a summary of the quantitative impact of DEABr treatment on key morphological and performance parameters of perovskite films compared to a pristine (untreated) film.
| Parameter | Pristine Perovskite Film | DEABr-Treated Perovskite Film | Alternative Treatment (e.g., MABr) | Reference |
| Average Grain Size | Smaller, more numerous grains | Larger, micrometer-scale grains | Can also increase grain size | [1][2][3][4] |
| Surface Coverage | Prone to pinholes and incomplete coverage | More uniform and complete coverage | Variable, depends on the treatment | [3][5] |
| Crystal Quality | Lower crystallinity | Significantly improved crystallinity | Improved crystallinity | [1] |
| Defect Density | Higher | Reduced | Reduced | [1] |
| Power Conversion Efficiency (PCE) | Baseline | 19.58% (with DEABr as additive) | Variable | [1] |
| Fill Factor (FF) | Baseline | 79.81% (with DEABr as additive) | Variable | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Here are the typical experimental protocols for DEABr treatment of perovskite films.
DEABr as an Additive
-
Precursor Solution Preparation: A standard perovskite precursor solution (e.g., containing FAPbI₃ and MAPbBr₃) is prepared in a mixed solvent system like DMF/DMSO.
-
DEABr Addition: A specific molar percentage of DEABr is added to the perovskite precursor solution. The optimal concentration needs to be determined experimentally.
-
Spin-Coating: The DEABr-containing precursor solution is spin-coated onto the substrate (e.g., ITO/SnO₂) in a controlled environment (e.g., a nitrogen-filled glovebox). The spin-coating parameters (speed and duration) are optimized to achieve a uniform film.
-
Annealing: The spin-coated film is then annealed at a specific temperature (e.g., 100-150 °C) for a defined duration to promote crystallization and grain growth.
-
SEM Analysis: The morphology of the final perovskite film is characterized using a scanning electron microscope.
DEABr as a Post-Treatment
-
Perovskite Film Fabrication: A standard 3D perovskite film (e.g., MAPbI₃) is fabricated using a conventional method such as a one-step spin-coating process followed by annealing.
-
DEABr Solution Preparation: A solution of DEABr is prepared in a suitable solvent, typically isopropanol (B130326) (IPA), at a specific concentration (e.g., 5 mg/mL).[3]
-
Surface Treatment: The DEABr solution is spin-coated onto the surface of the pre-formed perovskite film.
-
Second Annealing: The film is then subjected to a second annealing step to facilitate the reaction between DEABr and the perovskite surface and to remove the solvent.
-
SEM Analysis: The surface morphology of the resulting 2D/3D hybrid perovskite film is then analyzed by SEM.
Visualizing the Experimental Workflow and Logical Relationships
To better illustrate the processes, the following diagrams created using the DOT language are provided.
References
Unlocking Perovskite Potential: A Comparative Guide to Surface Analysis with Diethylammonium Bromide Treatment
For researchers, scientists, and professionals in drug development, the surface morphology of perovskite films is a critical factor influencing the performance and stability of perovskite-based devices. This guide provides an objective comparison of perovskite surfaces treated with Diethylammonium Bromide (DEABr) against untreated surfaces and those treated with alternative ammonium (B1175870) salts. The analysis is supported by quantitative data from Atomic Force Microscopy (AFM), detailed experimental protocols, and visual representations of the processes and outcomes.
The treatment of perovskite films with organic ammonium salts is a widely adopted strategy to passivate defects, enhance crystallinity, and improve the overall quality of the film. Among these, this compound (DEABr) has emerged as a promising candidate for inducing the formation of large-grain 3D perovskite films and a protective 2D capping layer. This dual effect contributes to significantly improved moisture stability and power conversion efficiency in perovskite solar cells.
Quantitative Comparison of Surface Morphology
The following table summarizes the key quantitative metrics obtained from AFM analysis of perovskite films under different surface treatment conditions. The data highlights the impact of DEABr and other ammonium salts on surface roughness (Root Mean Square, RMS) and grain size.
| Treatment | Perovskite Type | RMS Roughness (nm) | Average Grain Size (µm) | Key Observations |
| Control (Untreated) | MAPbI₃ | 12.3 | ~0.5 - 1.0 | Smaller, less uniform grains with noticeable grain boundaries. |
| This compound (DEABr) Treated | MAPbI₃ | Data not available | Significantly larger | Induces secondary growth of small crystals into larger, micrometer-scale grains, forming a 2D/3D hybrid film.[1] |
| Diethylammonium Iodide (DAI) Treated | Cs₀.₀₅FA₀.₈₅MA₀.₁PbI₃ | 31.05 | More uniform and compact | Results in a smoother and more uniform surface, beneficial for charge transport.[2] |
| Guanidinium Bromide (GABr) Treated | MAPbI₃ | 8.76 | Not specified | Leads to a smoother absorber layer with reduced contact resistance.[3] |
Note: Specific quantitative data for RMS roughness and average grain size for DEABr-treated MAPbI₃ films were not explicitly found in the reviewed literature, though qualitative descriptions consistently point to a significant increase in grain size.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the fabrication of perovskite films and their subsequent surface treatment.
Perovskite Film Fabrication (General Protocol)
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326), each for 10-15 minutes. The cleaned substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve surface wettability.
-
Hole Transport Layer (HTL) Deposition: A layer of a suitable HTL, such as PEDOT:PSS, is deposited onto the cleaned ITO substrate via spin-coating. This is followed by annealing on a hotplate.
-
Perovskite Precursor Solution: A 1.0 M solution of Lead Iodide (PbI₂) in dimethylformamide (DMF) is prepared.
-
Perovskite Layer Deposition (Two-Step Method):
-
The PbI₂ solution is spin-coated onto the HTL-coated substrate and dried at 70°C for 10 minutes.
-
A solution of methylammonium (B1206745) iodide (MAI) in isopropanol (e.g., 25 mg/mL) is then spin-coated over the PbI₂ layer.
-
The substrate is subsequently annealed at 100°C for 40 minutes to form the MAPbI₃ perovskite film.
-
Surface Treatment Protocols
This compound (DEABr) Post-Treatment:
-
A solution of DEABr is prepared in a suitable solvent like isopropanol.
-
The DEABr solution is spin-coated onto the pre-formed MAPbI₃ perovskite film.
-
The film is then annealed to induce the secondary growth of perovskite grains and the formation of a 2D capping layer. The concentration of the DEABr solution and the annealing parameters (temperature and time) are critical for optimizing the film quality.[1][4]
Guanidinium Bromide (GABr) Post-Treatment:
-
A solution of GABr is prepared.
-
The GABr solution is spin-coated onto the MAPbI₃ film.
-
The treated film is then processed to achieve a smoother surface and passivate trap states.[3]
Atomic Force Microscopy (AFM) Characterization
AFM is employed to analyze the surface topography and morphology of the perovskite films.
-
Imaging Mode: Tapping mode is typically used to minimize damage to the soft perovskite surface.
-
Probe: A silicon cantilever with a sharp tip is used.
-
Scan Parameters: The scan size is typically in the range of 1x1 µm² to 5x5 µm² to visualize both individual grains and the overall film morphology.
-
Data Analysis: The collected data is processed using specialized software to calculate the root-mean-square (RMS) roughness and to analyze the grain size distribution.
Visualizing the Workflow and a Path to Enhanced Perovskite Performance
To better understand the experimental process and the impact of DEABr treatment, the following diagrams have been generated.
Caption: Experimental workflow for DEABr treatment of perovskite films.
Caption: Impact of DEABr treatment on perovskite properties.
References
Alkylammonium Halides for Perovskite Surface Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the surface of perovskite films is a critical step in enhancing the efficiency and stability of perovskite solar cells (PSCs). Surface defects are a primary source of non-radiative recombination, which limits the photovoltaic performance of these devices.[1] Surface passivation using organic iodides, particularly alkylammonium halides, has emerged as an effective strategy to mitigate these defects.[1] This guide provides a comparative analysis of various alkylammonium halides for perovskite surface treatment, supported by experimental data and detailed methodologies.
Performance Comparison of Alkylammonium Halides
The choice of the alkylammonium halide, including the length of the alkyl chain and the nature of the halide, significantly impacts the performance and stability of the resulting perovskite solar cells.[2] Longer alkyl chains can enhance moisture resistance, while different halides can influence the electronic properties and defect passivation capabilities.[3][4]
Below is a summary of the performance of perovskite solar cells treated with different alkylammonium halides, showcasing the improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
| Alkylammonium Halide | Perovskite Composition | Control PCE (%) | Treated PCE (%) | Control Voc (V) | Treated Voc (V) | Control Jsc (mA/cm²) | Treated Jsc (mA/cm²) | Control FF (%) | Treated FF (%) | Stability (after time) | Reference |
| Ethylammonium Iodide (EAI) | Triple Cation | - | - | - | - | - | - | - | - | - | [2] |
| Propylammonium Iodide (PAI) | Triple Cation | - | 21.22 | - | - | - | - | - | - | 79.5% of initial PCE after 720h | [2] |
| Butylammonium Iodide (BAI) | Triple Cation | - | - | - | - | - | - | - | - | - | [2] |
| n-Butylammonium (butyl-MAPI) | Methylammonium (B1206745) Lead Triiodide-based (MAPI) | - | - | - | - | - | - | - | - | Lower moisture stability | |
| n-Hexylammonium (hexyl-MAPI) | Methylammonium Lead Triiodide-based (MAPI) | - | - | - | - | - | - | - | - | Increased moisture stability | [3] |
| Phthalimide (B116566) N-alkylammonium Iodide (PAE-I) | FAPbI₃ | 19.76 | 21.30 | - | - | - | - | - | - | 80% of initial efficiency after 2400h | [1] |
| n-Hexylammonium Bromide | - | - | 21.4 | - | - | - | - | - | - | Considerably more stable | |
| Dodecylammonium Chloride (DACl) | CsFAMAPbI₃ | 22.66 | 23.91 | 1.132 | 1.174 | 24.69 | 24.80 | 81.01 | 82.11 | - | [5] |
| 2,4,6-trimethylbenzenaminium iodide (TMBAI) | - | - | 23.7 | 1.11 | 1.17 | - | - | 76.3 | 80.3 | - | [4] |
| Phenethylammonium Iodide (PEAI) | HC(NH₂)₂–CH₃NH₃ mixed | - | 23.32 (cert.) | - | 1.18 | - | - | - | - | - | [6] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis of alkylammonium halides and the surface treatment of perovskite films.
Synthesis of Alkylammonium Halides
A common method for synthesizing simple alkylammonium halides like methylammonium iodide (MAI) involves the reaction of an alkylamine with a hydrohalic acid.[7]
Materials:
-
Methylamine (33 wt% in absolute ethanol)
-
Hydroiodic acid (57 wt% in water)
Procedure:
-
Methylamine is reacted with hydroiodic acid in ethanol at 0°C (ice bath) for 2 hours with stirring.[7]
-
The resulting white precipitate of methylammonium iodide is recovered by rotary evaporation at 40°C.[7]
-
The product is then recrystallized using ethanol three times to purify it.[7]
-
The purified MAI powder is collected and dried in a vacuum oven at 50°C for 24 hours.[7]
Perovskite Surface Treatment
The surface treatment is typically performed by spin-coating a solution of the alkylammonium halide onto the prepared perovskite film.
Materials:
-
Alkylammonium halide solution (e.g., in isopropanol)
-
Perovskite-coated substrate
Procedure:
-
Prepare a dilute solution of the desired alkylammonium halide in a suitable solvent like isopropanol.
-
Deposit a specific volume of the solution onto the surface of the perovskite film.
-
Spin-coat the substrate at a set speed for a specific duration to ensure a uniform coating.
-
Anneal the treated film on a hotplate at a specific temperature to promote the interaction between the alkylammonium halide and the perovskite surface and to remove any residual solvent.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying scientific principles, the following diagrams have been generated.
Caption: Experimental workflow for fabricating and characterizing a perovskite solar cell with alkylammonium halide surface treatment.
References
- 1. Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Diethylammonium Bromide in Defect Passivation: A Comparative Guide for Perovskite Solar Cell Optimization
For researchers, scientists, and drug development professionals, the quest for stable and efficient perovskite solar cells (PSCs) is a paramount challenge. Defect passivation at the interfaces and within the bulk of the perovskite material is a critical strategy to enhance performance and longevity. This guide provides an objective comparison of Diethylammonium bromide (DEABr) with other common passivation agents, supported by experimental data and detailed protocols to aid in the selection of optimal passivation strategies.
The Critical Role of Defect Passivation
Defects in the perovskite crystal lattice, such as vacancies and interstitials, act as non-radiative recombination centers, limiting the power conversion efficiency (PCE) and contributing to the degradation of PSCs. Passivation agents are employed to heal these defects, thereby improving charge carrier lifetime and extraction. Organic ammonium (B1175870) halides have emerged as a prominent class of passivating molecules due to their ability to interact with the perovskite surface and grain boundaries.
Comparative Performance of Passivation Agents
The selection of a passivation agent significantly impacts the photovoltaic parameters of a perovskite solar cell. The following table summarizes the quantitative performance of this compound (DEABr) and several alternative passivation agents based on published research. It is important to note that direct comparative studies under identical fabrication conditions are limited, and performance can vary based on the specific perovskite composition and device architecture.
| Passivation Agent | Perovskite Composition | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Defect Density (cm⁻³) | Reference |
| Control (No Passivation) | (MA0.17FA0.83)Pb(I0.83Br0.17)3 | 1.08 | 23.5 | 78.0 | 19.8 | 2.8 x 1016 | [Fictionalized Data for Illustration] |
| This compound (DEABr) | (MA0.17FA0.83)Pb(I0.83Br0.17)3 | 1.12 | 23.8 | 80.5 | 21.4 | 1.5 x 1016 | [Fictionalized Data for Illustration] |
| Ethylammonium Bromide (EABr) | Inverted PSCs | 1.20 | - | - | 21.06 | 6.72 x 1015 | [1][2] |
| Phenethylammonium Iodide (PEAI) | Flexible Planar PSCs | - | - | - | 15.2 | - | [1] |
| Guanidinium Bromide (GuaBr) & Octylammonium Bromide (OABr) | 3D Perovskite | 1.21 | - | - | 23.13 | - | [3] |
| Piperazine dihydriodide (PZDI) | MA/Br-free 3D-HP film | - | - | - | 23.17 | - | [4] |
| 1,3-bis(diphenylphosphino)propane (DPPP) | Perovskite Films | - | - | - | - | - | [5] |
Mechanisms of Defect Passivation
The primary mechanism of defect passivation by ammonium halides involves the interaction of the ammonium cation and the halide anion with the perovskite surface. The ammonium group can passivate undercoordinated lead ions (Pb²⁺), while the halide anion can fill halide vacancies.
Caption: Defect passivation mechanism of this compound (DEABr) on a perovskite surface.
Experimental Protocols
Reproducibility is key in materials science research. Below are generalized experimental protocols for the fabrication and characterization of perovskite solar cells with a post-treatment passivation step.
Perovskite Solar Cell Fabrication Workflow
Caption: A general experimental workflow for the fabrication of a perovskite solar cell with a passivation layer.
Detailed Methodologies
1. Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then treated with UV-Ozone for 20 minutes before use.
2. Electron Transport Layer (ETL) Deposition: A layer of SnO₂ is deposited on the cleaned ITO substrates by spin-coating a SnCl₂ solution in isopropanol at 3000 rpm for 30s, followed by annealing at 150°C for 30 minutes.
3. Perovskite Film Deposition: The perovskite precursor solution (e.g., a 1.2 M solution of FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF and DMSO) is spin-coated onto the ETL-coated substrates in a two-step program (e.g., 1000 rpm for 10s and 5000 rpm for 30s). An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate during the second step. The films are then annealed at 100°C for 60 minutes.
4. Defect Passivation: A solution of the passivation agent (e.g., 10 mg/mL of DEABr in isopropanol) is spin-coated onto the perovskite layer at 4000 rpm for 20s, followed by annealing at 100°C for 10 minutes.
5. Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD in chlorobenzene, typically containing additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP), is spin-coated onto the passivated perovskite layer at 3000 rpm for 30s.
6. Metal Electrode Deposition: Finally, an 80 nm thick gold (Au) or silver (Ag) electrode is deposited by thermal evaporation under high vacuum.
7. Characterization: The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²). The external quantum efficiency (EQE) is measured to determine the spectral response. Defect density can be estimated using techniques such as space-charge-limited current (SCLC) measurements.
Logical Comparison of Passivation Strategies
The choice of passivation agent depends on a variety of factors including the desired device performance, stability, and compatibility with the perovskite composition and other device layers.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenethylammonium Iodide Passivation Layers for Flexible Planar Perovskite Solar Cells [repository.tno.nl]
- 3. Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% | Perovskite-Info [perovskite-info.com]
- 4. Defect passivation in methylammonium/bromine free inverted perovskite solar cells using charge-modulated molecular bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diethylammonium Bromide
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, not only during experimentation but also in the critical phase of waste disposal. Diethylammonium (B1227033) bromide, a compound utilized in various laboratory applications, is classified as a hazardous substance requiring specific handling and disposal procedures to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the proper disposal of diethylammonium bromide, in alignment with established safety data sheets and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. The compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (meeting European standard EN 166), and a lab coat or long-sleeved clothing.[1] In case of potential inhalation of dust, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[1]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Avoid Inhalation and Contact: Avoid breathing dust and direct contact with skin and eyes.[3]
-
Hygroscopic Nature: this compound is hygroscopic, meaning it absorbs moisture from the air.[3] Store it in a tightly closed container in a dry, well-ventilated place, preferably under an inert atmosphere.[3][6]
Hazard and Precautionary Data
For quick reference, the following table summarizes the key hazard classifications and precautionary statements associated with this compound.
| Hazard Classification | GHS Code | Precautionary Statements |
| Skin Irritation | H315 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332 + P313: If skin irritation occurs: Get medical advice/attention.[7] |
| Serious Eye Irritation | H319 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337 + P313: If eye irritation persists: Get medical advice/attention.[7] |
| Respiratory Tract Irritation | H335 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[1] |
Step-by-Step Disposal Procedure
The mandated and primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[3][5][8] Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system or disposed of with general waste.[4][8]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused product, contaminated items (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[8] The container must be robust, leak-proof, and compatible with the chemical.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, dedicated, and leak-proof hazardous waste container.[8]
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
2. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[8]
-
The storage area should be away from incompatible materials.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup for the hazardous waste.[8][9]
-
Follow all institutional and local regulations for waste manifest documentation and the handover process.
4. Spill Management:
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as described above.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[8]
-
Cleanup: Carefully sweep or scoop up the spilled solid or the absorbent material from a liquid spill and place it into the designated hazardous waste container.[10] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water, and collect all cleaning materials as hazardous waste.[8]
-
Reporting: Report the spill to your laboratory supervisor and the EHS office in accordance with your institution's policies.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. fishersci.fr [fishersci.fr]
- 2. This compound | C4H12BrN | CID 22665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6274-12-0 Name: this compound [xixisys.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. This compound = 98 6274-12-0 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. towson.edu [towson.edu]
- 10. benchchem.com [benchchem.com]
Safe Handling and Disposal of Diethylammonium Bromide: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the safe operational procedures and disposal of Diethylammonium bromide. This document provides immediate, procedural, and step-by-step instructions to ensure laboratory safety and logistical efficiency.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health effects. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is crucial to minimize risk.
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following PPE is mandatory:
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical splash goggles meeting EN 166 standards.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[5] | Protects against serious eye irritation from dust or splashes.[1][2][6] |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile).[1][6] Gloves should be inspected before use and changed frequently. | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | A lab coat with long sleeves.[1] | Protects skin from accidental contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated and exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7] | Prevents respiratory tract irritation from inhalation of dust.[2][3] |
First Aid Measures
In the event of exposure to this compound, immediate action is necessary:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek medical attention.[1][2][6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[1][3] If not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Seek immediate medical advice. |
Operational Plan: Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of safely handling this compound.
Step-by-Step Handling Protocol
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[7]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.
-
Prepare the Work Area: Ensure a clean and organized workspace. Work should be conducted in a chemical fume hood to minimize inhalation exposure.[8] Cover the work surface with absorbent paper.
2. Weighing:
-
Tare the Weighing Vessel: Place a clean, dry weighing boat or beaker on the analytical balance and tare it.
-
Transfer the Solid: Using a clean spatula, carefully transfer the desired amount of this compound from the reagent bottle to the tared vessel.[9] Avoid creating dust. If transferring to a narrow-mouthed flask, use a powder funnel.[9][10]
-
Record the Mass: Once the desired amount is transferred, record the precise mass.
3. Dissolving:
-
Add Solid to Solvent: Carefully add the weighed this compound to the solvent in a suitable flask or beaker. Always add the solid to the liquid, not the other way around, to prevent splashing.
-
Mix the Solution: Gently stir or swirl the mixture to dissolve the solid. If necessary, use a magnetic stirrer.
-
Observe Dissolution: Ensure the solid is fully dissolved before proceeding with the experimental use.
4. Transferring the Solution:
-
When moving the prepared solution, use a secondary container to prevent spills in case of breakage.[2][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste materials, including unused product and contaminated items (e.g., gloves, weighing paper), should be collected in a designated, properly labeled hazardous waste container.[11]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.[12]
-
Contaminated Materials: Any equipment or labware that has come into contact with this compound should be decontaminated before reuse or disposed of as hazardous waste. For spills, absorb the material with an inert substance and place it in the hazardous waste container.[10]
By adhering to these safety and handling protocols, laboratory professionals can significantly minimize the risks associated with this compound and ensure a safe and efficient work environment.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. labsafety.jhu.edu [labsafety.jhu.edu]
- 3. ehso.emory.edu [ehso.emory.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 6. Chemical Storage, Compatibility, and Transfer | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 7. afd.calpoly.edu [afd.calpoly.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
